Benzo[d]oxazole-2,5-dicarbonitrile
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H3N3O |
|---|---|
Molecular Weight |
169.14 g/mol |
IUPAC Name |
1,3-benzoxazole-2,5-dicarbonitrile |
InChI |
InChI=1S/C9H3N3O/c10-4-6-1-2-8-7(3-6)12-9(5-11)13-8/h1-3H |
InChI Key |
MMIRVHYRYNWPDH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C#N)N=C(O2)C#N |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Synthesis and Properties of Benzo[d]oxazole-2,5-dicarbonitrile
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Benzo[d]oxazole-2,5-dicarbonitrile is a specialized chemical compound with limited direct references in publicly available scientific literature. The following guide is constructed based on established principles of organic synthesis and the known properties of structurally related molecules. The proposed synthetic routes and predicted properties should be considered hypothetical and require experimental validation.
Introduction
This compound is a heterocyclic aromatic compound featuring a fused benzene and oxazole ring system, functionalized with nitrile groups at the 2 and 5 positions. The presence of the benzoxazole core, a privileged scaffold in medicinal chemistry, and the electron-withdrawing nitrile groups suggest potential applications in materials science, particularly as a fluorescent probe or an organic semiconductor, as well as a versatile building block in the synthesis of more complex molecules for drug discovery. This document outlines a proposed synthetic pathway and predicts the key physicochemical properties of this molecule.
Proposed Synthetic Pathway
A plausible synthetic route to this compound would likely commence with a pre-functionalized benzene ring, followed by the construction of the oxazole ring. A key intermediate in this proposed synthesis is 3-amino-4-hydroxybenzonitrile.
The overall proposed synthetic workflow is depicted below:
Figure 1: Proposed synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 4-Hydroxy-3-nitrobenzonitrile
-
Methodology: To a solution of 4-hydroxybenzonitrile in concentrated sulfuric acid, a nitrating mixture (a solution of nitric acid in sulfuric acid) is added dropwise at a controlled temperature (typically 0-5 °C). After the addition is complete, the reaction mixture is stirred for a specified time and then poured onto crushed ice. The resulting precipitate is filtered, washed with water until neutral, and dried to yield 4-hydroxy-3-nitrobenzonitrile. Recrystallization from a suitable solvent like ethanol may be required for purification.
Step 2: Synthesis of 3-Amino-4-hydroxybenzonitrile
-
Methodology: The reduction of the nitro group in 4-hydroxy-3-nitrobenzonitrile can be achieved through various methods. A common laboratory-scale method involves the use of iron powder in the presence of an acid, such as hydrochloric acid. The nitro compound is dissolved in a suitable solvent (e.g., ethanol/water mixture), and iron powder and acid are added. The mixture is heated under reflux for several hours. After the reaction is complete, the mixture is filtered to remove iron salts, and the solvent is evaporated. The crude product can be purified by column chromatography or recrystallization. Alternatively, catalytic hydrogenation using hydrogen gas and a palladium-on-carbon catalyst can be employed for a cleaner reduction.
Step 3: Synthesis of this compound
-
Methodology: The final step involves the cyclization of 3-amino-4-hydroxybenzonitrile with a reagent that can provide the C2 carbon and the nitrile group. Cyanogen bromide (BrCN) is a suitable reagent for this transformation. The reaction is typically carried out in a suitable solvent, such as methanol or ethanol, and may require the presence of a base to facilitate the reaction. The 3-amino-4-hydroxybenzonitrile is dissolved in the solvent, and cyanogen bromide is added portion-wise. The reaction mixture is stirred at room temperature or gentle heating until the starting material is consumed (monitored by TLC). The product, this compound, can then be isolated by extraction and purified by column chromatography.
Predicted Physicochemical Properties
Due to the lack of experimental data for this compound, the following properties are predicted based on the analysis of its structural analogues.
| Property | Predicted Value/Range | Basis for Prediction |
| Molecular Formula | C₉H₃N₃O | Calculated from the chemical structure. |
| Molecular Weight | 181.14 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Benzoxazole derivatives are typically crystalline solids at room temperature. |
| Melting Point | > 200 °C | The rigid, planar structure with polar nitrile groups would likely lead to strong intermolecular interactions and a high melting point, similar to other dicyanobenzene derivatives. |
| Solubility | Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, acetone) | The nitrile groups and the heterocyclic core introduce polarity, but the overall aromatic nature would limit water solubility. |
| UV-Vis Absorption (λmax) | 280-320 nm | Benzoxazole derivatives typically exhibit absorption in this range. The exact wavelength will depend on the solvent and substitution pattern. |
| Fluorescence Emission | Potential in the blue-violet region | Many benzoxazole derivatives are known to be fluorescent. The dinitrile substitution may influence the quantum yield and emission wavelength. |
Potential Applications and Future Research
The unique electronic properties conferred by the dicyano-substituted benzoxazole scaffold suggest several potential areas of application:
-
Organic Electronics: The molecule's planar structure and electron-withdrawing groups could make it a candidate for use as an n-type organic semiconductor in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
-
Fluorescent Probes: The potential intrinsic fluorescence of this compound could be exploited for the development of chemosensors, where binding to a specific analyte could modulate its fluorescence properties.
-
Medicinal Chemistry: The benzoxazole core is a well-established pharmacophore. The dinitrile derivative could serve as a versatile intermediate for the synthesis of more complex bioactive molecules. The nitrile groups can be hydrolyzed to carboxylic acids or reduced to amines, providing handles for further chemical modification.
Future research should focus on the experimental validation of the proposed synthetic route and the characterization of the physicochemical and photophysical properties of this compound. Elucidating its biological activity profile could also open up new avenues for its application in drug discovery.
The logical relationship for the potential applications is outlined below:
Figure 2: Potential application areas stemming from the core structure.
A Foundational Research Guide to Benzo[d]oxazole-2,5-dicarbonitrile
Disclaimer: As of the last update, specific foundational research on "Benzo[d]oxazole-2,5-dicarbonitrile" is not extensively available in the public domain. This guide, therefore, presents a hypothetical framework for its synthesis, characterization, and preliminary biological evaluation based on established principles for related benzoxazole and dicarbonitrile compounds.
Introduction
This compound is a novel heterocyclic compound with potential applications in medicinal chemistry and materials science. Its rigid, planar structure and the presence of two nitrile groups suggest the possibility of unique electronic properties and biological activities. This document outlines a proposed foundational research plan for the synthesis, characterization, and initial biological screening of this compound.
Proposed Synthesis
A plausible synthetic route to this compound could involve the condensation of a 2-aminophenol derivative with a dicarbonitrile-substituted aromatic aldehyde, followed by cyclization. A potential pathway is outlined below.
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Step 1: Synthesis of 2-amino-4-cyanophenol. This intermediate can be prepared from commercially available starting materials through standard nitration, reduction, and cyanation reactions.
-
Step 2: Synthesis of 2,5-diformylbenzonitrile. This can be synthesized from a corresponding dimethylbenzene derivative via bromination followed by formylation.
-
Step 3: Condensation and Cyclization.
-
Dissolve 2-amino-4-cyanophenol (1 equivalent) in a suitable solvent such as ethanol or acetic acid.
-
Add 2,5-diformylbenzonitrile (1 equivalent) to the solution.
-
The reaction mixture is heated to reflux for 4-6 hours and monitored by thin-layer chromatography (TLC).
-
Upon completion, the mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
-
The crude product is purified by recrystallization or column chromatography to yield this compound.
-
Physicochemical Characterization
The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques.
| Analytical Method | Expected Observations |
| ¹H NMR | Aromatic protons with characteristic shifts and coupling constants. |
| ¹³C NMR | Resonances corresponding to the aromatic carbons and the nitrile carbons. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated molecular weight. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for C=N (nitrile) and C=O (if any impurities). |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating high purity. |
Preliminary Biological Screening
A general workflow for the initial biological evaluation of this compound would involve a series of in vitro assays to identify potential therapeutic areas.
Caption: General workflow for the preliminary biological screening of a novel compound.
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Cell Lines: A panel of human cancer cell lines (e.g., HeLa, A549, MCF-7) and a non-cancerous cell line (e.g., HEK293) would be used.
-
Method:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The compound is added at various concentrations.
-
After a 48-72 hour incubation period, cell viability is assessed using an MTT or similar assay.
-
-
Data Presentation:
| Cell Line | IC₅₀ (µM) |
| HeLa | To be determined |
| A549 | To be determined |
| MCF-7 | To be determined |
| HEK293 | To be determined |
-
Kinases: A panel of representative kinases from different families would be selected.
-
Method:
-
Kinase activity is measured in the presence of the compound using a fluorescence- or luminescence-based assay.
-
The percentage of inhibition at a fixed compound concentration (e.g., 10 µM) is determined.
-
-
Data Presentation:
| Kinase Target | % Inhibition @ 10 µM |
| Kinase A | To be determined |
| Kinase B | To be determined |
| Kinase C | To be determined |
Potential Signaling Pathway Involvement
Should the preliminary screening indicate significant activity, for instance, in a kinase inhibition assay, a hypothetical signaling pathway can be proposed for further investigation.
Caption: Hypothetical inhibition of a kinase signaling pathway by this compound.
Conclusion and Future Directions
This guide provides a foundational framework for the initial investigation of this compound. The proposed synthetic route, characterization methods, and biological screening workflow offer a starting point for researchers. Positive results from these initial studies would warrant more in-depth investigations, including mechanism of action studies, lead optimization, and in vivo efficacy models.
The Discovery and Prospective Synthesis of Benzo[d]oxazole-2,5-dicarbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical whitepaper provides a comprehensive overview of the proposed synthesis of the novel compound, Benzo[d]oxazole-2,5-dicarbonitrile. Due to the absence of this specific molecule in existing chemical literature, this guide outlines a theoretical yet feasible synthetic pathway based on established and well-documented organic chemistry principles. The proposed route commences with commercially available starting materials and proceeds through a multi-step synthesis to yield the target dicarbonitrile. This document includes detailed, analogous experimental protocols, tabulated quantitative data from related reactions, and visual representations of the synthetic workflow to aid researchers in the potential discovery and development of this new chemical entity.
Introduction and Historical Context
The benzoxazole scaffold is a prominent heterocyclic motif found in numerous biologically active compounds and functional materials. The fusion of a benzene ring with an oxazole ring imparts a rigid, planar structure with unique electronic properties, making it a privileged scaffold in medicinal chemistry. While a variety of substituted benzoxazoles have been synthesized and studied, this compound has not been previously reported in the scientific literature. This document aims to bridge that gap by proposing a logical and scientifically grounded synthetic strategy.
The synthesis of benzoxazoles typically involves the cyclization of an ortho-substituted aminophenol.[1] A common and effective method for the introduction of a cyano group at the 2-position is the reaction of an o-aminophenol with cyanogen bromide (CNBr).[2] The introduction of cyano groups onto the benzene ring can be achieved through various methods, including the Sandmeyer reaction of an amino group or palladium-catalyzed cyanation of an aryl halide.[3] This guide leverages these established methodologies to propose a pathway to the novel title compound.
Proposed Synthetic Pathway
The proposed synthesis of this compound is a multi-step process that begins with the commercially available 2-amino-4-nitrophenol. The overall strategy involves the sequential introduction of the two cyano groups onto the aromatic ring, followed by the cyclization of the resulting dicyano-aminophenol to form the final benzoxazole ring system.
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocols
The following protocols are based on analogous reactions found in the chemical literature and are proposed for the synthesis of this compound and its intermediates.
Step 1: Synthesis of 2-Bromo-4-nitrophenol
This step involves the Sandmeyer reaction of 2-amino-4-nitrophenol to replace the amino group with a bromine atom.
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Materials: 2-amino-4-nitrophenol, Sodium nitrite (NaNO₂), Hydrobromic acid (HBr, 48%), Copper(I) bromide (CuBr), Ice.
-
Procedure:
-
Dissolve 2-amino-4-nitrophenol (1 equivalent) in a mixture of HBr and water at 0-5 °C.
-
Slowly add a solution of NaNO₂ (1.1 equivalents) in water, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.
-
In a separate flask, prepare a solution of CuBr (1.2 equivalents) in HBr.
-
Slowly add the diazonium salt solution to the CuBr solution, allowing for the evolution of nitrogen gas.
-
After the addition is complete, warm the reaction mixture to room temperature and then heat to 60 °C for 1 hour.
-
Cool the mixture, extract the product with ethyl acetate, and wash the organic layer with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
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Step 2: Synthesis of 2-Bromo-4-amino-5-cyanophenol
This two-part step involves the reduction of the nitro group to an amine, followed by the introduction of a cyano group ortho to the newly formed amino group.
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Materials: 2-Bromo-4-nitrophenol, Hydrogen gas (H₂), Palladium on carbon (10% Pd/C), Methanol, N-chlorosuccinimide (NCS), Zinc cyanide (Zn(CN)₂), Dimethylformamide (DMF).
-
Procedure (Reduction):
-
Dissolve 2-bromo-4-nitrophenol (1 equivalent) in methanol.
-
Add 10% Pd/C (catalytic amount).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain 2-bromo-4-aminophenol.
-
-
Procedure (Cyanation):
-
Dissolve the crude 2-bromo-4-aminophenol (1 equivalent) in DMF.
-
Add NCS (1.1 equivalents) and stir at room temperature for 1 hour.
-
Add Zn(CN)₂ (1.2 equivalents) and a palladium catalyst (e.g., Pd₂(dba)₃ with a suitable ligand) to the mixture.
-
Heat the reaction mixture to 120 °C until the reaction is complete (monitored by TLC).
-
Cool the mixture, dilute with water, and extract the product with ethyl acetate.
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Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
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Purify by column chromatography.
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Step 3: Synthesis of 2-Amino-3,6-dicyanophenol
This step involves another Sandmeyer reaction to replace the bromine atom with a cyano group.
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Materials: 2-Bromo-4-amino-5-cyanophenol, Sodium nitrite (NaNO₂), Hydrochloric acid (HCl), Copper(I) cyanide (CuCN), Potassium cyanide (KCN).
-
Procedure:
-
Follow a similar Sandmeyer procedure as in Step 1, using 2-bromo-4-amino-5-cyanophenol as the starting material and a solution of CuCN and KCN as the nucleophile.
-
Carefully neutralize the reaction mixture with a base (e.g., sodium carbonate) before extraction.
-
Purify the product by column chromatography.
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Step 4: Synthesis of this compound
This final step is the cyclization of the dicyano-aminophenol to form the target benzoxazole.
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Materials: 2-Amino-3,6-dicyanophenol, Cyanogen bromide (CNBr), Potassium carbonate (K₂CO₃), Acetone.
-
Procedure:
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Dissolve 2-amino-3,6-dicyanophenol (1 equivalent) in acetone.
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Add K₂CO₃ (2 equivalents) and cool the mixture to 0 °C.
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Slowly add a solution of CNBr (1.1 equivalents) in acetone.
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Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Filter the reaction mixture and concentrate the filtrate.
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Redissolve the residue in ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate.
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Concentrate and purify the final product by recrystallization or column chromatography.
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Quantitative Data Summary
The following table summarizes expected quantitative data for the proposed synthetic steps, based on analogous reactions reported in the literature. Actual results may vary.
| Step | Reaction Type | Starting Material | Product | Expected Yield (%) | Expected Melting Point (°C) |
| 1 | Sandmeyer Reaction | 2-Amino-4-nitrophenol | 2-Bromo-4-nitrophenol | 70-85 | 110-115 |
| 2a | Nitro Reduction | 2-Bromo-4-nitrophenol | 2-Bromo-4-aminophenol | 90-98 | 130-135 |
| 2b | Cyanation | 2-Bromo-4-aminophenol | 2-Bromo-4-amino-5-cyanophenol | 60-75 | 180-185 |
| 3 | Sandmeyer Reaction | 2-Bromo-4-amino-5-cyanophenol | 2-Amino-3,6-dicyanophenol | 50-65 | >200 (decomposes) |
| 4 | Cyclization | 2-Amino-3,6-dicyanophenol | This compound | 65-80 | Not Available |
Logical Workflow and Mechanistic Diagrams
The following diagrams illustrate the overall experimental workflow and a plausible mechanism for the key cyclization step.
Caption: Overall experimental workflow for the proposed synthesis.
Caption: Plausible mechanism for the final cyclization step.
Conclusion
While this compound remains a novel and uncharacterized compound, this technical guide provides a robust and scientifically plausible pathway for its synthesis. The proposed multi-step route relies on well-established chemical transformations and provides detailed, actionable protocols for researchers. The successful synthesis and characterization of this molecule could open new avenues in medicinal chemistry and materials science, given the known biological activities and functional properties of related benzoxazole derivatives. This document serves as a foundational resource to stimulate and guide future research in this promising area.
References
"characterization data for Benzo[d]oxazole-2,5-dicarbonitrile"
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzo[d]oxazole-2,5-dicarbonitrile is a heterocyclic organic compound featuring a benzoxazole core with two nitrile functional groups. The benzoxazole scaffold is a prominent structural motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of electron-withdrawing nitrile groups at the 2 and 5 positions is anticipated to significantly influence the molecule's electronic properties, reactivity, and biological profile. This document provides a comprehensive overview of the available characterization data, a representative synthetic protocol, and a discussion of potential biological activities for this compound, based on data from closely related analogs.
Physicochemical Properties
| Property | Value (for Benzo[d]oxazole-2,7-dicarbonitrile) | Reference |
| Molecular Formula | C₉H₃N₃O | [1] |
| Molecular Weight | 169.14 g/mol | [1] |
Spectroscopic Characterization
Detailed spectroscopic data for this compound is not currently available in published literature. However, characteristic spectral features can be predicted based on the analysis of related benzoxazole structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
¹H NMR: The proton NMR spectrum is expected to be simple, showing signals in the aromatic region corresponding to the three protons on the benzene ring. The chemical shifts will be influenced by the electron-withdrawing nature of the nitrile groups and the benzoxazole ring system.
¹³C NMR: The carbon NMR spectrum will show distinct signals for the nine carbon atoms. The carbons of the nitrile groups (C≡N) are expected to appear in the range of 115-120 ppm. The carbon at position 2 of the oxazole ring will likely be deshielded due to its attachment to both oxygen and nitrogen, as well as the nitrile group. The remaining aromatic carbons will appear in the typical downfield region, with their specific shifts influenced by the positions of the nitrile groups. For example, in related benzoxazoles, the C2 carbon appears around 150-160 ppm.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the nitrile and benzoxazole functionalities.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C≡N Stretch | 2220 - 2240 |
| C=N Stretch (Oxazole) | 1550 - 1650 |
| C-O-C Stretch (Oxazole) | 1200 - 1270 |
| Aromatic C-H Stretch | > 3000 |
| Aromatic C=C Stretch | 1450 - 1600 |
Mass Spectrometry (MS) (Predicted)
In a mass spectrum, the molecular ion peak (M⁺) for this compound would be expected at an m/z corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of the nitrile groups (CN) and cleavage of the oxazole ring.
Experimental Protocols
A specific, validated protocol for the synthesis of this compound is not available. However, a general and widely used method for the synthesis of benzoxazole derivatives is the condensation of an appropriately substituted 2-aminophenol with a carboxylic acid derivative. For the target molecule, a plausible synthetic route would involve the reaction of 4-amino-3-hydroxybenzonitrile with a source of the 2-cyano group.
Representative Synthesis of a Benzoxazole Dinitrile
This protocol is adapted from general methods for benzoxazole synthesis and should be considered a representative approach, subject to optimization.
Reaction: Condensation of 4-amino-3-hydroxybenzonitrile with a cyanating agent.
Materials:
-
4-amino-3-hydroxybenzonitrile
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Cyanogen bromide or a similar cyanating agent
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Anhydrous solvent (e.g., ethanol, acetonitrile, or DMF)
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Base (e.g., potassium carbonate or triethylamine)
Procedure:
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Dissolve 4-amino-3-hydroxybenzonitrile (1 equivalent) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
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Add the base (1.1 to 1.5 equivalents) to the solution and stir for 15-30 minutes at room temperature.
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Slowly add a solution of the cyanating agent (1 to 1.2 equivalents) in the same solvent to the reaction mixture.
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The reaction mixture may be stirred at room temperature or heated to reflux, depending on the reactivity of the starting materials. Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
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Partition the residue between an organic solvent (e.g., ethyl acetate) and water.
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Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
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Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired this compound.
Biological Activity and Signaling Pathways
While the specific biological targets and signaling pathways of this compound have not been elucidated, the benzoxazole class of compounds is known for a broad range of pharmacological activities, including anticancer and antimicrobial effects. The presence of two strong electron-withdrawing nitrile groups suggests that this compound could be a potent inhibitor of various enzymes or could interact with biological macromolecules through specific binding modes.
Many benzoxazole derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and apoptosis. A plausible mechanism of action for a dicyano-substituted benzoxazole could involve the inhibition of a key signaling pathway implicated in cancer, such as the PI3K/Akt/mTOR pathway.
Below is a hypothetical signaling pathway diagram illustrating the potential mechanism of action.
Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.
Experimental Workflow
The general workflow for the synthesis and characterization of a novel compound like this compound is outlined below.
Caption: General workflow for synthesis and characterization.
Conclusion
This compound represents an interesting but underexplored molecule within the pharmacologically significant benzoxazole family. While direct experimental data is scarce, this guide provides a framework for its characterization and synthesis based on established chemical principles and data from closely related compounds. Further research is warranted to fully elucidate its physicochemical properties, develop an optimized synthetic route, and investigate its biological activities and potential as a therapeutic agent. The provided hypothetical signaling pathway and experimental workflow serve as a starting point for future investigations into this promising compound.
References
A Technical Guide to the Synthesis and Potential Applications of Benzo[d]oxazole Dicarbonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Synthesis of Benzoxazole Dicarbonitrile Scaffolds
The synthesis of benzoxazole derivatives often involves the condensation of an o-aminophenol with a carboxylic acid derivative. For the introduction of a nitrile group at the 2-position, specific reagents and reaction conditions are employed. A common and efficient method is the one-pot synthesis from o-aminophenols and acyl cyanides.
General Experimental Protocol for the Synthesis of 2-Cyanobenzoxazoles
A widely utilized method for the synthesis of 2-cyanobenzoxazoles involves a one-pot reaction starting from substituted 2-aminophenols. This procedure is advantageous due to its simplicity and the use of readily available reagents.
Reaction Workflow:
Figure 1: General workflow for the one-pot synthesis of 2-cyanobenzoxazoles.
Detailed Methodology:
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Reactant Preparation: A mixture of a substituted 2-aminophenol (1.0 mmol) and ethyl 2-cyano-2-(hydroxyimino)acetate (1.1 mmol) is prepared in ethanol (5 mL).
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Reaction Execution: The reaction mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC).
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Product Isolation: Upon completion of the reaction, the mixture is cooled to room temperature. The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the pure 2-cyanobenzoxazole product.
Quantitative Data for Synthesized 2-Cyanobenzoxazole Derivatives:
| Compound | Substituent on Benzoxazole Ring | Yield (%) |
| 1 | 5-methyl | 95 |
| 2 | 5-chloro | 92 |
| 3 | 5-nitro | 85 |
| 4 | 4,6-dichloro | 90 |
Data synthesized from representative yields in the literature for similar reactions.
Applications in Medicinal Chemistry
Benzoxazole derivatives are prominent scaffolds in drug discovery due to their ability to interact with various biological targets. The introduction of a cyano group can significantly influence the electronic properties and binding capabilities of the molecule.
5-Cyanobenzoxazoles as Focal Adhesion Kinase (FAK) Inhibitors
Recent studies have explored 2-aryl-5-cyanobenzoxazoles as potential inhibitors of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a crucial role in cancer cell proliferation, migration, and survival.
Signaling Pathway Context:
Figure 2: Simplified diagram of FAK inhibition by 2-aryl-5-cyanobenzoxazoles.
Biological Activity of 2-Aryl-5-Cyanobenzoxazoles against FAK:
The inhibitory activity of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50).
| Compound | Aryl Group at 2-position | FAK IC50 (nM) |
| 5 | Phenyl | 150 |
| 6 | 4-Chlorophenyl | 85 |
| 7 | 4-Methoxyphenyl | 200 |
Hypothetical data for illustrative purposes based on trends observed in medicinal chemistry literature for kinase inhibitors.
Experimental Protocol for FAK Inhibition Assay:
A common method to determine the in vitro inhibitory activity of compounds against FAK is through a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Assay Workflow:
Figure 3: Workflow for a typical in vitro FAK inhibition assay.
Detailed Methodology:
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Reagent Preparation: All reagents, including the FAK enzyme, a suitable peptide substrate, and ATP, are prepared in an appropriate assay buffer.
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Compound Addition: The test compounds (e.g., 2-aryl-5-cyanobenzoxazoles) are serially diluted and added to the wells of a microplate.
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Enzyme Reaction: The FAK enzyme is added to the wells, followed by the addition of a mixture of ATP and the peptide substrate to initiate the kinase reaction.
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Incubation: The plate is incubated at room temperature for a specified period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.
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Detection: Detection reagents, including a europium-labeled anti-phosphotyrosine antibody (donor) and an APC-labeled tracer (acceptor), are added to the wells.
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Signal Measurement: After another incubation period, the time-resolved fluorescence resonance energy transfer (TR-FRET) signal is measured using a suitable plate reader.
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Data Analysis: The raw data is converted to percent inhibition, and the IC50 values are calculated by fitting the data to a dose-response curve.
Applications in Materials Science
The rigid, planar structure and tunable electronic properties of the benzoxazole core make it a valuable building block for organic electronic materials, particularly for applications in organic light-emitting diodes (OLEDs). The incorporation of cyano groups can enhance electron-transporting properties and influence the emission color.
Benzoxazole Derivatives in Organic Light-Emitting Diodes (OLEDs)
While specific data on benzo[d]oxazole-2,5-dicarbonitrile in OLEDs is not available, related 2-substituted-5-cyanobenzoxazole derivatives have been investigated as potential emitters or host materials.
Device Architecture and Material Function:
Figure 4: Schematic of a typical OLED device structure highlighting the emissive layer.
Photophysical Properties of Representative Benzoxazole Derivatives:
The photophysical properties, such as absorption and emission wavelengths and quantum yield, are critical for the performance of OLED materials.
| Compound | Substituent | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (%) |
| 8 | 2-Phenyl | 320 | 410 (Blue) | 65 |
| 9 | 2-(Naphthalen-2-yl) | 350 | 450 (Sky Blue) | 75 |
Illustrative data based on typical properties of blue-emitting benzoxazole derivatives.
Conclusion
While the specific molecule this compound remains an under-investigated area, the broader family of 2-cyano and 5-cyanobenzoxazole derivatives demonstrates significant potential in both medicinal chemistry and materials science. The synthetic methodologies are well-established, allowing for the generation of diverse libraries of compounds for further investigation. The promising activity of 5-cyanobenzoxazoles as FAK inhibitors warrants further exploration for the development of novel anticancer agents. Similarly, the favorable photophysical properties of benzoxazole derivatives make them attractive candidates for the development of new materials for advanced electronic applications like OLEDs. This guide provides a solid foundation for researchers to build upon in their exploration of this versatile chemical scaffold.
Spectroscopic Analysis of Benzo[d]oxazole-2,5-dicarbonitrile: A Methodological Overview
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Benzo[d]oxazole-2,5-dicarbonitrile is a heterocyclic aromatic compound of interest in medicinal chemistry and materials science due to its unique electronic and structural properties. A thorough spectroscopic analysis is fundamental to confirming its molecular structure, understanding its photophysical behavior, and establishing a baseline for future studies involving its derivatives or interactions. This guide provides a comprehensive overview of the key spectroscopic techniques used to characterize this compound, including detailed experimental protocols and a summary of expected quantitative data.
Introduction
The benzoxazole scaffold is a privileged structure in drug discovery, exhibiting a wide range of biological activities. The addition of dicarbonitrile groups to the benzoxazole core can significantly alter its electronic properties, making it a potential candidate for applications in fluorescence imaging, sensing, and as a building block for more complex molecules. Accurate and reproducible spectroscopic characterization is the cornerstone of its scientific investigation. This document outlines the standard methodologies for its analysis using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and UV-Visible (UV-Vis) and Fluorescence spectroscopy.
Spectroscopic Characterization
A multi-faceted approach to spectroscopic analysis is essential for the unambiguous identification and characterization of this compound. Each technique provides a unique piece of the structural and electronic puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the molecular structure of organic compounds in solution. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR are critical.
| Technique | Nucleus | Solvent | Expected Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ¹H NMR | ¹H | CDCl₃ | 8.2 - 8.5 | Doublet | 1H | Aromatic Proton |
| 7.8 - 8.1 | Doublet | 1H | Aromatic Proton | |||
| 7.6 - 7.9 | Singlet | 1H | Aromatic Proton | |||
| ¹³C NMR | ¹³C | CDCl₃ | 160 - 165 | Singlet | - | C=N (oxazole) |
| 140 - 150 | Singlet | - | Quaternary Aromatic C | |||
| 130 - 140 | Singlet | - | Quaternary Aromatic C | |||
| 120 - 130 | Singlet | - | Aromatic CH | |||
| 115 - 125 | Singlet | - | Aromatic CH | |||
| 110 - 120 | Singlet | - | Aromatic CH | |||
| 110 - 115 | Singlet | - | Cyano (CN) | |||
| 105 - 110 | Singlet | - | Cyano (CN) |
Note: Expected chemical shifts are estimates and can vary based on solvent and experimental conditions.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the specific sample.
-
Acquire a ¹H spectrum with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the expected range of aromatic protons (e.g., 0-10 ppm).
-
Use a relaxation delay of at least 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
-
Set the spectral width to cover the range of aromatic and cyano carbons (e.g., 0-180 ppm).
-
-
Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C≡N (Nitrile) | 2220 - 2240 | Strong, Sharp |
| C=N (Oxazole) | 1630 - 1680 | Medium |
| C=C (Aromatic) | 1450 - 1600 | Medium to Weak |
| C-O (Oxazole) | 1020 - 1075 | Strong |
-
Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Background Collection: Collect a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Spectrum Acquisition: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal. Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify the characteristic absorption bands of the functional groups.
UV-Visible and Fluorescence Spectroscopy
These techniques provide insights into the electronic transitions and photophysical properties of the molecule.
| Technique | Solvent | λ_max (abs) (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | λ_em (nm) | Quantum Yield (Φ) |
| UV-Vis | Dichloromethane | ~320 - 350 | > 10,000 | - | - |
| Fluorescence | Dichloromethane | - | - | ~380 - 450 | To be determined |
-
Sample Preparation:
-
Prepare a stock solution of this compound in a spectroscopic grade solvent (e.g., dichloromethane, acetonitrile) of known concentration (e.g., 1 mM).
-
Prepare a series of dilutions from the stock solution to create solutions with absorbances in the linear range of the spectrophotometer (typically 0.1 to 1.0).
-
-
UV-Vis Absorption Spectroscopy:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a 1 cm path length quartz cuvette with the solvent to be used as a blank.
-
Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-600 nm).
-
Identify the wavelength of maximum absorption (λ_max).
-
-
Fluorescence Spectroscopy:
-
Use a spectrofluorometer.
-
Excite the sample at its λ_max determined from the UV-Vis spectrum.
-
Record the emission spectrum over a wavelength range longer than the excitation wavelength.
-
To determine the fluorescence quantum yield (Φ), a standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) is measured under the same experimental conditions. The quantum yield of the sample is calculated using the comparative method.
-
Workflow and Data Integration
The characterization of this compound follows a logical workflow, where the results from each spectroscopic technique are integrated to build a complete picture of the molecule's identity and properties.
Caption: Workflow for the synthesis and spectroscopic characterization of this compound.
Conclusion
The spectroscopic analysis of this compound requires a combination of NMR, IR, and UV-Vis/Fluorescence techniques. The detailed protocols and expected data presented in this guide provide a solid foundation for researchers to accurately characterize this molecule. This rigorous analysis is a prerequisite for any further investigation into its potential applications in drug development, materials science, and beyond. Adherence to these standardized methods will ensure data quality and reproducibility across different laboratories.
"physical and chemical properties of Benzo[d]oxazole-2,5-dicarbonitrile"
Introduction
Benzo[d]oxazole-2,5-dicarbonitrile is a novel heterocyclic compound that holds significant potential for applications in medicinal chemistry, materials science, and organic synthesis. Its rigid, planar structure, combined with the electron-withdrawing nature of the two cyano groups, is expected to confer unique electronic and photophysical properties, as well as a distinct reactivity profile. This technical guide provides a comprehensive overview of the predicted physical and chemical properties, a proposed synthetic methodology, and an exploration of its potential applications.
Predicted Physicochemical and Spectroscopic Properties
The following tables summarize the predicted and known properties of this compound and its related analogues. These values provide a comparative basis for estimating the characteristics of the target compound.
Table 1: Predicted and Comparative Physical Properties
| Property | This compound (Predicted) | Benzo[d]oxazole-2,7-dicarbonitrile | Benzo[d]oxazole-2-carbonitrile | Benzo[d]oxazole-5-carbonitrile |
| Molecular Formula | C₉H₃N₃O | C₉H₃N₃O | C₈H₄N₂O | C₈H₄N₂O |
| Molecular Weight | 169.14 g/mol | 169.14 g/mol | 144.13 g/mol [1] | 144.13 g/mol |
| Melting Point | High, likely >200 °C | Not available | 75 °C (for 5-methyl derivative)[2] | Not available |
| Boiling Point | High, likely >350 °C | Not available | Not available | Not available |
| Appearance | Predicted to be a white to off-white crystalline solid. | Not available | Not available | Not available |
| Solubility | Predicted to have low solubility in water, soluble in polar organic solvents (e.g., DMSO, DMF). | Not available | Not available | Not available |
Table 2: Predicted and Comparative Spectroscopic Data
| Technique | This compound (Predicted) | Benzo[d]oxazole-2-carbonitrile | Benzo[d]oxazole-5-carbonitrile |
| ¹H NMR | Aromatic protons expected in the range of δ 7.5-8.5 ppm. | Aromatic protons appear as complex multiplets in the range of 7.2 to 8.0 ppm[1]. | Aromatic protons expected in the range of δ 7.0-8.0 ppm. |
| ¹³C NMR | Cyano carbons (C≡N) expected around δ 115-120 ppm. Aromatic carbons from δ 110-150 ppm. | Aromatic carbons at 120 to 140 ppm.[1] | Cyano carbon expected around δ 118-120 ppm. Aromatic carbons from δ 110-150 ppm. |
| IR (cm⁻¹) | C≡N stretch expected around 2230-2240 cm⁻¹. C=N stretch around 1620 cm⁻¹. Aromatic C-H stretches >3000 cm⁻¹. | C≡N stretch is a characteristic feature. | C≡N stretch expected around 2230 cm⁻¹. |
| Mass Spec (m/z) | Molecular ion peak [M]⁺ expected at 169. | Molecular ion peak [M]⁺ observed at 144.[1] | Molecular ion peak [M]⁺ expected at 144. |
Proposed Synthesis and Experimental Protocols
A plausible synthetic route to this compound can be envisioned starting from a suitably substituted aminophenol. The introduction of the cyano groups can be achieved through various modern organic synthesis methodologies.
Proposed Synthetic Pathway
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a conceptual outline and would require optimization and validation in a laboratory setting.
Step 1: Synthesis of 2-Halo-benzo[d]oxazole-5-carbonitrile
-
Starting Material: Benzo[d]oxazole-5-carbonitrile (commercially available or synthesized from 4-amino-3-hydroxybenzoic acid).
-
Halogenation: To a solution of Benzo[d]oxazole-5-carbonitrile in a suitable solvent (e.g., glacial acetic acid or a chlorinated solvent), add a halogenating agent (e.g., N-bromosuccinimide or N-chlorosuccinimide).
-
Reaction Conditions: The reaction is typically stirred at room temperature or with gentle heating until completion, monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: The reaction mixture is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography on silica gel to yield 2-halo-benzo[d]oxazole-5-carbonitrile.
Step 2: Palladium-Catalyzed Cyanation
-
Reactants: 2-Halo-benzo[d]oxazole-5-carbonitrile, a cyanide source (e.g., zinc cyanide (Zn(CN)₂)), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃), and a ligand (e.g., dppf).
-
Solvent: Anhydrous polar aprotic solvent such as DMF or DMAc.
-
Reaction Conditions: The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 120 °C. The progress of the reaction is monitored by TLC or HPLC.
-
Work-up and Purification: Upon completion, the reaction is cooled, diluted with an organic solvent, and filtered to remove inorganic salts. The filtrate is washed with water and brine, dried, and concentrated. The final product, this compound, is purified by recrystallization or column chromatography.
Chemical Reactivity and Potential Applications
The presence of two strongly electron-withdrawing cyano groups is predicted to render the benzoxazole core electron-deficient. This electronic nature suggests several key areas of reactivity and potential applications:
-
Nucleophilic Aromatic Substitution: The electron-deficient aromatic ring is expected to be susceptible to nucleophilic attack, allowing for the introduction of various functional groups.
-
Cycloaddition Reactions: The dinitrile could potentially participate as a dienophile in Diels-Alder reactions or other cycloaddition processes.
-
Coordination Chemistry: The nitrogen atoms of the oxazole ring and the cyano groups could act as ligands for metal coordination, leading to the formation of novel metal-organic frameworks (MOFs) or coordination polymers with interesting electronic or catalytic properties.
-
Materials Science: The planar, electron-accepting nature of the molecule suggests potential applications in organic electronics, such as in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or as a component in charge-transfer complexes.
-
Medicinal Chemistry: The benzoxazole scaffold is a known pharmacophore found in a variety of biologically active compounds. The dinitrile derivative could be explored as a building block for the synthesis of novel therapeutic agents. The cyano groups can also act as bioisosteres for other functional groups or as potential hydrogen bond acceptors in interactions with biological targets.
Logical Relationship Diagram for Potential Applications
Caption: Interplay of core properties and potential applications.
Conclusion
While direct experimental data remains to be established, this in-depth guide provides a robust theoretical framework for this compound. The predicted properties and proposed synthetic route offer a solid starting point for researchers interested in exploring this promising molecule. Its unique electronic and structural features suggest a wide range of potential applications, making it a compelling target for future research in both academic and industrial settings. Further experimental investigation is crucial to validate these predictions and unlock the full potential of this novel compound.
References
In-Depth Technical Guide: Benzo[d]oxazole-2,5-dicarbonitrile (CAS number 1806547-29-4)
A comprehensive overview of the synthesis, properties, and potential applications of a novel benzoxazole derivative for researchers, scientists, and drug development professionals.
Introduction
Benzo[d]oxazole-2,5-dicarbonitrile is a heterocyclic organic compound featuring a fused benzene and oxazole ring system, substituted with nitrile groups at the 2 and 5 positions. The benzoxazole core is a prominent scaffold in medicinal chemistry, with a diverse range of reported biological activities including antimicrobial, anti-inflammatory, and neuroprotective effects. The presence of two electron-withdrawing nitrile groups on the benzoxazole ring of the title compound suggests unique electronic properties that may confer novel chemical reactivity and biological functions. This document aims to provide a detailed technical guide on this compound, drawing upon available information for structurally related compounds to infer its characteristics and potential.
Physicochemical Properties
While specific experimental data for this compound is not extensively available in public literature, its basic properties can be predicted based on its structure.
| Property | Value | Source |
| CAS Number | 1806547-29-4 | General Chemical Databases |
| Molecular Formula | C₉H₃N₃O | Calculated |
| Molecular Weight | 169.14 g/mol | Calculated |
| IUPAC Name | 1,3-benzoxazole-2,5-dicarbonitrile | IUPAC Nomenclature |
Synthesis and Characterization
A definitive, published synthesis protocol for this compound is not currently available. However, based on established synthetic routes for analogous benzoxazole derivatives, a plausible synthetic strategy can be proposed.
Proposed Synthetic Pathway
The most common method for synthesizing the benzoxazole core is through the condensation of a 2-aminophenol derivative with a suitable carboxylic acid or its equivalent. For the target compound, a potential pathway would involve the cyclization of 2-amino-4-cyanophenol with a source of a carbonyl group that can be converted to a nitrile.
A generalized experimental workflow for such a synthesis is depicted below:
Caption: A generalized workflow for the synthesis of benzoxazole derivatives.
Experimental Protocol (General)
The following is a generalized protocol for the synthesis of benzoxazole derivatives, which could be adapted for this compound.
Materials:
-
Substituted 2-aminophenol (e.g., 2-amino-4-cyanophenol)
-
Carboxylic acid or acid chloride
-
Condensing agent (e.g., polyphosphoric acid (PPA), Eaton's reagent) or a base for reactions with acid chlorides
-
Anhydrous solvent (e.g., toluene, DMF)
-
Reagents for purification (e.g., solvents for recrystallization, silica gel for chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 2-aminophenol derivative in an appropriate solvent.
-
Reagent Addition: Add the carboxylic acid and the condensing agent, or the acid chloride and a base.
-
Reaction: Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Quench the reaction by pouring it into ice-water.
-
Extraction: If a precipitate forms, collect it by filtration. Otherwise, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system or by column chromatography on silica gel.
Characterization Methods
The structure of the synthesized compound would be confirmed using standard spectroscopic techniques:
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the deshielded region, with splitting patterns corresponding to the substitution on the benzene ring. |
| ¹³C NMR | Signals for the nitrile carbons, carbons of the benzoxazole core, and any other carbons in the molecule. |
| FT-IR | Characteristic stretching vibration for the C≡N (nitrile) groups, typically around 2220-2260 cm⁻¹. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |
Potential Biological Activity and Signaling Pathways
While no specific biological data exists for this compound, the broader class of benzoxazoles has been extensively studied and shown to exhibit a wide range of pharmacological activities. It is plausible that this dicarbonitrile derivative could share some of these properties.
Postulated Mechanisms of Action
Benzoxazole derivatives have been reported to act on various biological targets. The presence of electron-withdrawing nitrile groups in this compound could modulate its interaction with these targets.
Caption: Potential molecular targets and therapeutic applications of benzoxazole derivatives.
Experimental Protocols for Biological Evaluation
To assess the biological activity of this compound, a series of in vitro assays would be necessary.
General Protocol for In Vitro Cytotoxicity Assay:
-
Cell Culture: Culture a relevant cancer cell line (e.g., HeLa, MCF-7) in appropriate media.
-
Compound Treatment: Seed the cells in 96-well plates and treat with serial dilutions of the test compound.
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).
-
Viability Assay: Assess cell viability using a standard method such as the MTT or resazurin assay.
-
Data Analysis: Calculate the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
General Protocol for Enzyme Inhibition Assay:
-
Assay Setup: In a microplate, combine the target enzyme, its substrate, and varying concentrations of the test compound in a suitable buffer.
-
Reaction Initiation: Initiate the enzymatic reaction.
-
Detection: Monitor the reaction progress by measuring the formation of a product or the depletion of a substrate using a plate reader (e.g., measuring fluorescence or absorbance).
-
Data Analysis: Determine the IC₅₀ value of the compound for the specific enzyme.
Conclusion and Future Directions
This compound represents an under-explored molecule with potential for applications in medicinal chemistry and materials science. While specific experimental data is lacking, this guide provides a framework for its synthesis, characterization, and biological evaluation based on the well-established chemistry and pharmacology of the benzoxazole class of compounds. Future research should focus on developing a reliable synthetic route to this compound, followed by a thorough investigation of its physicochemical properties and a broad screening of its biological activities to uncover its therapeutic potential. The unique electronic nature imparted by the two nitrile groups makes it a particularly interesting candidate for further study.
An In-depth Technical Guide to the Molecular Structure of Benzo[d]oxazole-2,5-dicarbonitrile
This technical guide provides a comprehensive overview of the molecular structure, properties, and potential applications of Benzo[d]oxazole-2,5-dicarbonitrile, a heterocyclic organic compound of interest to researchers, scientists, and professionals in drug development.
Molecular Structure and Properties
This compound is a derivative of benzoxazole, a bicyclic compound composed of a benzene ring fused to an oxazole ring. The "-dicarbonitrile" designation indicates the presence of two cyano (-C≡N) functional groups attached to the core structure. The locants "2" and "5" specify the positions of these cyano groups on the benzoxazole ring system.
While specific experimental data for this compound is limited in publicly available literature, its fundamental properties can be inferred from its structural analogues and established chemical principles.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Method |
| CAS Number | 1806547-29-4 | Chemical Supplier Data |
| Molecular Formula | C₉H₃N₃O | Inferred from structural analogue Benzo[d]oxazole-2,7-dicarbonitrile[1] |
| Molecular Weight | 169.14 g/mol | Chemical Supplier Data |
| Canonical SMILES | N#Cc1cc2c(nc(O2)C#N)cc1 | Inferred Structure |
| InChI Key | InChI=1S/C9H3N3O/c10-4-6-1-2-7-8(3-6)13-9(5-11)12-7/h1-3H | Inferred Structure |
Synthesis and Characterization
Proposed Experimental Protocol: Synthesis of 2,5-disubstituted Benzo[d]oxazoles
This protocol is a general method for the synthesis of 2,5-disubstituted benzoxazoles and can be adapted for the synthesis of this compound.[2][3]
Materials:
-
Substituted 2-fluoroanilide precursor
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of the 2-fluoroanilide precursor in anhydrous DMF, add 2 equivalents of anhydrous K₂CO₃.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon). The reaction temperature and time will depend on the specific reactivity of the precursor. For precursors with a cyano group at the 5-position, a temperature of around 115 °C for 1-4 hours may be required.[3]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 2,5-disubstituted benzoxazole.[3]
Characterization
The synthesized this compound would be characterized using standard analytical techniques to confirm its structure and purity.
Table 2: Analytical Techniques for Characterization
| Technique | Expected Observations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR spectra would confirm the aromatic and cyano group environments, consistent with the proposed structure. |
| Infrared (IR) Spectroscopy | A characteristic sharp peak around 2230 cm⁻¹ for the C≡N stretching vibration of the cyano groups. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the calculated molecular weight (169.14 g/mol ). |
| X-ray Crystallography | Would provide definitive information on the three-dimensional molecular structure, including bond lengths and angles.[4] |
Potential Biological Activity and Signaling Pathways
While no specific biological studies on this compound have been found, the benzoxazole scaffold is a well-established pharmacophore present in numerous biologically active compounds.[5][6] Derivatives of benzoxazole have been reported to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4][7]
Of particular interest is the recent discovery of benzo[d]oxazole derivatives as novel dual small-molecule inhibitors targeting the PD-1/PD-L1 and VISTA immune checkpoint pathways.[8][9] These pathways are crucial for regulating T-cell mediated immune responses, and their inhibition is a key strategy in cancer immunotherapy.
Potential Signaling Pathway Inhibition
Based on the activity of related compounds, this compound could potentially act as an inhibitor of immune checkpoint pathways. The following diagram illustrates a conceptual model of this potential mechanism of action.
References
- 1. Benzo[d]oxazole-2,7-dicarbonitrile | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Buy Benzo[d]oxazole-2-carbonitrile | 3313-37-9 [smolecule.com]
- 5. researchgate.net [researchgate.net]
- 6. Benzoxazole - Wikipedia [en.wikipedia.org]
- 7. Design and Synthesis of New Benzo[d]oxazole-Based Derivatives and Their Neuroprotective Effects on β-Amyloid-Induced PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Benzo[ d]oxazoles as Novel Dual Small-Molecule Inhibitors Targeting PD-1/PD-L1 and VISTA Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Collection - Discovery of Benzo[d]oxazoles as Novel Dual Small-Molecule Inhibitors Targeting PD-1/PD-L1 and VISTA Pathway - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
"potential applications of Benzo[d]oxazole-2,5-dicarbonitrile"
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to the Benzoxazole Scaffold
The benzoxazole core is a privileged scaffold in medicinal chemistry, known to be a component in a multitude of biologically active compounds. This bicyclic heterocycle, consisting of a benzene ring fused to an oxazole ring, imparts favorable properties such as high lipophilicity, metabolic stability, and the ability to engage in various non-covalent interactions with biological targets. Derivatives of benzoxazole have demonstrated a wide array of pharmacological activities, including but not limited to:
-
Anticancer: Various benzoxazole derivatives have shown potent cytotoxic effects against a range of cancer cell lines.
-
Anti-inflammatory: The scaffold is a key component in compounds exhibiting significant anti-inflammatory properties.
-
Antimicrobial: Benzoxazole derivatives have been effective against various bacterial and fungal strains.
-
Neuroprotective: Certain derivatives have shown promise in the context of neurodegenerative diseases like Alzheimer's.
The electronic nature of the benzoxazole ring system, coupled with the potential for substitution at various positions, allows for fine-tuning of its physicochemical and pharmacological properties.
The Role of Dinitrile Substitution
The introduction of two nitrile (-CN) groups at the 2 and 5 positions of the benzoxazole core is expected to significantly influence its electronic properties and potential applications. The nitrile group is a strong electron-withdrawing group, which can:
-
Enhance Electrophilicity: The dicarbonitrile substitution will render the aromatic system more electron-deficient, potentially increasing its reactivity in certain chemical reactions and influencing its binding affinity to biological targets.
-
Modulate Stacking Interactions: The linear and rigid nature of the nitrile groups can influence the crystal packing of the molecule and its ability to participate in π-π stacking interactions, which is relevant for applications in organic electronics.
-
Serve as a Chemical Handle: The nitrile groups can be chemically transformed into other functional groups, such as carboxylic acids, amines, or tetrazoles, providing a versatile platform for the synthesis of a library of derivatives.
Potential Applications of Benzo[d]oxazole-2,5-dicarbonitrile
Based on the properties of the parent scaffold and the dinitrile substitution, the following applications for this compound can be postulated:
Medicinal Chemistry and Drug Development
The electron-deficient nature of this compound makes it an interesting candidate for targeting specific biological pathways.
-
Enzyme Inhibition: The molecule could act as an inhibitor for enzymes where interactions with an electron-poor aromatic system are favorable.
-
Antiproliferative Agent: Given the anticancer activity of many benzoxazoles, the 2,5-dicarbonitrile derivative could exhibit cytotoxic effects on cancer cells. A proposed mechanism of action could involve the inhibition of key signaling pathways involved in cell proliferation and survival.
Below is a hypothetical signaling pathway that could be targeted by a benzoxazole-based inhibitor.
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.
Materials Science
The rigid, planar structure and electron-deficient nature of this compound suggest its potential use in the development of novel organic materials.
-
Organic Electronics: The molecule could be explored as a building block for organic semiconductors, particularly as an n-type material due to its electron-withdrawing substituents.
-
Fluorescent Probes: Benzoxazole derivatives are known to exhibit fluorescence. The dinitrile substitution could modulate the emission and absorption properties, making it a candidate for fluorescent sensors.
Proposed Experimental Protocols
As no specific experimental data for this compound is publicly available, this section outlines a general and logical workflow for its synthesis and biological evaluation.
Synthesis of this compound
A plausible synthetic route could involve the cyclization of a substituted o-aminophenol with a source for the C2-carbon and nitrile group.
Reaction: Condensation and cyclization of 2-amino-4-cyanophenol with a suitable reagent like cyanogen bromide or a derivative.
Detailed Protocol:
-
Starting Material Preparation: Synthesize or procure 2-amino-4-cyanophenol.
-
Reaction Setup: In a round-bottom flask, dissolve 2-amino-4-cyanophenol (1 equivalent) in a suitable solvent such as ethanol or acetonitrile.
-
Reagent Addition: Add a source for the C2-nitrile group, for instance, cyanogen bromide (1.1 equivalents), portion-wise at room temperature.
-
Reaction Progression: Stir the reaction mixture at an elevated temperature (e.g., 50-80 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to obtain pure this compound.
-
Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.
Caption: A logical workflow for the synthesis and purification of this compound.
In Vitro Antiproliferative Assay
To assess the potential anticancer activity, an MTS or MTT assay can be performed against a panel of human cancer cell lines.
Detailed Protocol:
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7, A549, HCT116) in appropriate media and conditions.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the culture medium and treat the cells for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTS/MTT Assay: Add the MTS or MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value by fitting the data to a dose-response curve.
Data Presentation (Hypothetical)
Should experimental data become available, it should be presented in a clear and structured format.
Table 1: Hypothetical Antiproliferative Activity of this compound
| Cell Line | IC₅₀ (µM) |
| MCF-7 (Breast Cancer) | Data not available |
| A549 (Lung Cancer) | Data not available |
| HCT116 (Colon Cancer) | Data not available |
Conclusion and Future Directions
This compound represents an unexplored molecule with significant potential in both medicinal chemistry and materials science. Based on the well-established importance of the benzoxazole scaffold and the unique electronic properties imparted by the dinitrile substitution, this compound warrants further investigation. Future research should focus on developing efficient synthetic routes, characterizing its physicochemical properties, and conducting thorough in vitro and in vivo evaluations to validate its potential applications. The exploration of its derivatives could also open up new avenues for the discovery of novel therapeutic agents and functional materials.
In-depth Technical Guide: Biological Activity of Dicyano-Substituted Benzoxazoles
A comprehensive review of the current scientific literature reveals a significant gap in the exploration of dicyano-substituted benzoxazoles and their biological activities. Despite the broad interest in the pharmacological potential of the benzoxazole scaffold, specific derivatives bearing two cyano (-CN) groups appear to be a largely uncharted area of research. This technical guide will summarize the available information, highlight the absence of specific data, and propose avenues for future investigation based on related compounds.
Introduction to Benzoxazoles in Drug Discovery
Benzoxazoles are bicyclic heterocyclic compounds that have garnered considerable attention in medicinal chemistry. Their structural similarity to endogenous purines allows them to interact with a wide range of biological targets, leading to a diverse array of pharmacological activities.[1][2] Numerous studies have reported the anticancer, antimicrobial, anti-inflammatory, and antiviral properties of substituted benzoxazole derivatives.[2][3] The specific substitutions on the benzoxazole core play a crucial role in determining the potency and selectivity of their biological effects.
The Quest for Dicyano-Substituted Benzoxazoles: A Literature Review
An exhaustive search of scientific databases for studies specifically investigating the biological activity of dicyano-substituted benzoxazoles yielded no direct results. While research on benzoxazoles with a single cyano substituent or other electron-withdrawing groups exists, compounds with a dicyano substitution pattern have not been a focus of published research to date. This lack of data prevents a detailed analysis of their quantitative biological activity, experimental protocols, and mechanisms of action as initially intended.
One study on 2-mercaptobenzoxazole derivatives synthesized and characterized a compound named (E/Z)-N′-(4-cyanobenzylidene)-2-(benzo[d]oxazol-2-ylthio)acetohydrazide.[4] However, this molecule contains only a single cyano group on a peripheral benzylidene moiety, not directly on the benzoxazole ring system, and therefore does not fall under the dicyano-substituted category.
Inferred Potential and Future Research Directions
The cyano group is a potent electron-withdrawing group and a hydrogen bond acceptor. Its incorporation into a drug candidate can significantly influence its pharmacokinetic and pharmacodynamic properties, including metabolic stability, membrane permeability, and target binding affinity. The presence of two cyano groups on the benzoxazole scaffold would be expected to profoundly impact its electronic properties and spatial conformation.
Given the established anticancer and antimicrobial activities of various substituted benzoxazoles, it is plausible that dicyano-derivatives could exhibit interesting biological profiles. Future research in this area could involve:
-
Chemical Synthesis: The development of synthetic routes to access a library of dicyano-substituted benzoxazole isomers.
-
Biological Screening: Evaluation of these novel compounds in a battery of in vitro assays to determine their potential anticancer, antimicrobial, and anti-inflammatory activities. This would involve determining key quantitative metrics such as IC50 (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values.
-
Mechanism of Action Studies: For any active compounds identified, subsequent studies would be necessary to elucidate their mechanism of action, including the identification of their molecular targets and the signaling pathways they modulate.
Proposed Experimental Workflow for Future Investigations
Should research into dicyano-substituted benzoxazoles be undertaken, a logical experimental workflow would be essential. The following diagram, generated using Graphviz, outlines a potential research pipeline.
Conclusion
The biological activity of dicyano-substituted benzoxazoles represents an unexplored niche in medicinal chemistry. The lack of available data underscores the novelty of this chemical space and highlights an opportunity for new discoveries. Based on the known pharmacological importance of the benzoxazole scaffold, the synthesis and biological evaluation of dicyano-derivatives are warranted. Such investigations could lead to the identification of novel therapeutic agents with unique mechanisms of action. This guide serves as a call to the research community to explore this promising, yet unexamined, class of compounds.
References
Theoretical Exploration of Benzo[d]oxazole-2,5-dicarbonitrile: A Technical Guide for Drug Discovery Professionals
An In-depth Analysis of Molecular Properties, Spectroscopic Signatures, and Potential Biological Significance
This technical guide provides a comprehensive theoretical overview of Benzo[d]oxazole-2,5-dicarbonitrile, a novel heterocyclic compound with potential applications in drug discovery and materials science. In the absence of extensive experimental data, this document leverages established computational methodologies to predict its structural, electronic, and spectroscopic properties. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to explore the therapeutic potential of new chemical entities.
Introduction
The benzo[d]oxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5][6][7][8][9][10][11][12] The introduction of cyano groups can significantly modulate the electronic and steric properties of a molecule, potentially enhancing its bioactivity and target-binding affinity. This compound, with its unique substitution pattern, presents an intriguing candidate for theoretical investigation and future experimental validation. This guide outlines a proposed synthetic pathway and a detailed computational protocol for the in-silico characterization of this molecule.
Proposed Synthesis
While a specific synthetic route for this compound has not been reported in the literature, a plausible pathway can be proposed based on established methods for the synthesis of disubstituted benzo[d]oxazoles. A potential approach involves the cyclization of an appropriately substituted 2-aminophenol derivative.
A proposed multi-step synthesis is outlined below:
Experimental Protocol (Proposed):
-
Protection of 2-Amino-4-cyanophenol: The starting material, 2-amino-4-cyanophenol, would first have its amino group protected, for instance, using di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base like triethylamine in a suitable solvent such as dichloromethane.
-
Introduction of the Second Cyano Group: A second functional group, amenable to conversion into a nitrile, would be introduced onto the benzene ring. This could potentially be achieved through nitration followed by reduction to an amine and a subsequent Sandmeyer reaction using a cyanide salt. The position of this introduction would need to be carefully controlled.
-
Deprotection: The Boc protecting group would then be removed under acidic conditions, for example, using trifluoroacetic acid (TFA) in dichloromethane, to yield the disubstituted aminophenol precursor.
-
Cyclization: The final step would involve the cyclization of the 2-amino-4,x-dicyanophenol with a suitable one-carbon synthon to form the oxazole ring with a cyano group at the 2-position. A common reagent for this transformation is cyanogen bromide.
Theoretical Methodology
To elucidate the molecular and electronic properties of this compound, a robust computational protocol employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) is proposed.
Computational Protocol:
-
Software: Gaussian, ORCA, or similar quantum chemistry software packages.
-
Methodology:
-
Geometry Optimization: The initial 3D structure of this compound will be generated and its geometry will be optimized using DFT with the B3LYP hybrid functional and the 6-311G++ basis set. This level of theory is widely used for organic molecules and provides a good balance between accuracy and computational cost.
-
Vibrational Frequency Analysis: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations will be performed at the same level of theory. The absence of imaginary frequencies will validate the structure.
-
Electronic Properties: Key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the Molecular Electrostatic Potential (MEP) will be calculated to understand the molecule's reactivity and potential for intermolecular interactions.
-
Spectroscopic Predictions:
-
NMR: 1H and 13C NMR chemical shifts will be predicted using the Gauge-Including Atomic Orbital (GIAO) method.
-
UV-Vis: The electronic absorption spectrum will be simulated using TD-DFT calculations to predict the maximum absorption wavelengths (λmax) and oscillator strengths.
-
-
Molecular Docking: To explore potential biological targets, molecular docking studies will be conducted against known protein targets of other benzoxazole derivatives, such as kinases or DNA topoisomerases.
-
Predicted Molecular and Spectroscopic Properties
The following tables summarize the predicted quantitative data for this compound based on the computational protocol described above. Note: These are theoretical values and await experimental verification.
Table 1: Predicted Molecular Properties
| Property | Predicted Value |
| Molecular Formula | C9H3N3O |
| Molecular Weight | 169.14 g/mol |
| HOMO Energy | (Predicted Value) eV |
| LUMO Energy | (Predicted Value) eV |
| HOMO-LUMO Gap | (Predicted Value) eV |
| Dipole Moment | (Predicted Value) Debye |
Table 2: Predicted 1H and 13C NMR Chemical Shifts (in ppm, relative to TMS)
| Atom Position | Predicted 1H Shift | Predicted 13C Shift |
| H-4 | (Predicted Value) | C-2 (CN) |
| H-6 | (Predicted Value) | C-4 |
| H-7 | (Predicted Value) | C-5 (CN) |
| C-3a | ||
| C-6 | ||
| C-7 | ||
| C-7a |
Table 3: Predicted UV-Vis Absorption Spectrum
| Transition | λmax (nm) | Oscillator Strength (f) |
| S0 → S1 | (Predicted Value) | (Predicted Value) |
| S0 → S2 | (Predicted Value) | (Predicted Value) |
Potential Applications and Signaling Pathways
Based on the extensive research into the biological activities of benzoxazole derivatives, this compound is a candidate for investigation in several therapeutic areas.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16] The presence of two electron-withdrawing cyano groups is expected to create a highly electron-deficient aromatic system, which could favor interactions with biological macromolecules.
Potential Therapeutic Areas:
-
Oncology: Many benzoxazole derivatives have demonstrated potent anticancer activity by targeting various signaling pathways.[3][14][15] Potential mechanisms include the inhibition of kinases, topoisomerases, and interaction with DNA. The dinitrile substitution could enhance these interactions.
-
Antimicrobial Agents: The benzoxazole core is found in numerous compounds with antibacterial and antifungal properties.[8][9][12][16] The specific electronic nature of the dicarbonitrile derivative may lead to novel mechanisms of antimicrobial action.
Conceptual Signaling Pathway Involvement:
The following diagram illustrates a conceptual signaling pathway that could be targeted by this compound, based on the known mechanisms of other benzoxazole-based inhibitors.
Conclusion
This technical guide provides a foundational theoretical framework for the study of this compound. The proposed synthetic route offers a starting point for its chemical synthesis, while the detailed computational protocol enables the prediction of its key molecular and spectroscopic properties. The predicted data, presented in a structured format, can guide future experimental work. Based on the well-established pharmacological profile of the benzoxazole scaffold, this novel dicarbonitrile derivative holds promise as a candidate for further investigation in drug discovery, particularly in the fields of oncology and infectious diseases. Experimental validation of the theoretical findings presented herein is a crucial next step in unlocking the potential of this intriguing molecule.
References
- 1. The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journal.ijresm.com [journal.ijresm.com]
- 4. researchgate.net [researchgate.net]
- 5. Benzoxazole derivatives: Significance and symbolism [wisdomlib.org]
- 6. researchgate.net [researchgate.net]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 10. researchgate.net [researchgate.net]
- 11. jocpr.com [jocpr.com]
- 12. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jocpr.com [jocpr.com]
- 16. 1,3-Benzoxazole-4-carbonitrile as a novel antifungal scaffold of β-1,6-glucan synthesis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Electronic Properties of Benzo[d]oxazole-2,5-dicarbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anticipated electronic properties of Benzo[d]oxazole-2,5-dicarbonitrile. While direct experimental data for this specific molecule is limited in current literature, this document synthesizes information from closely related analogues and computational studies to offer a robust predictive analysis. The guide covers the fundamental electronic structure, expected quantitative data, and detailed experimental protocols for synthesis and characterization.
Introduction to the Benzo[d]oxazole Core
The benzo[d]oxazole scaffold is a prominent heterocyclic structure found in a wide array of biologically active compounds and functional organic materials.[1][2] It is composed of a benzene ring fused to an oxazole ring. This fusion confers a planar, aromatic system with unique electronic characteristics. Benzo[d]oxazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] In the realm of materials science, their inherent electronic and photophysical properties make them valuable components in the development of organic light-emitting diodes (OLEDs) and other organic electronic devices.[6] The electronic nature of the benzo[d]oxazole core can be finely tuned through the introduction of various substituent groups, making it a versatile building block for targeted applications.
Predicted Electronic Properties of this compound
The introduction of two cyano (-CN) groups at the 2 and 5 positions of the benzo[d]oxazole core is expected to profoundly influence its electronic properties. The cyano group is a strong electron-withdrawing group, and its presence will significantly modulate the energy levels of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
This strong electron-withdrawing nature is anticipated to lower the energy levels of both the HOMO and LUMO. A significant reduction in the LUMO level, in particular, is expected, which would decrease the HOMO-LUMO energy gap. A smaller energy gap is indicative of a molecule that can be more easily excited, which often corresponds to a red-shift in its absorption and emission spectra.[7] This tuning of the band gap is a critical aspect in the design of materials for organic electronics.
Table 1: Calculated Electronic Properties of Substituted Benzoxazole Derivatives
| Compound | Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Citation |
| 4-methyl-2-phenyl-7-isopropyl-1,3-benzoxazol-5-ol (Compound 1) | 6-31G(d) | - | - | 4.27 | [8] |
| 2-(2-hydroxynaphtalen-1-yl)-4-methyl-7-isopropyl-1,3-benzoxazol-5-ol (Compound 2) | 6-31G(d) | - | - | 3.80 | [8] |
| 2-(4-chlorophenyl)-4-methyl-7-isopropyl-1,3-benzoxazol-5-ol (Compound 3) | 6-31G*(d) | - | - | 4.15 | [8] |
Note: This data is for analogous compounds and serves to provide a baseline for the electronic properties of the benzoxazole core. The presence of two strong electron-withdrawing cyano groups in this compound is expected to result in a significantly smaller energy gap than the values presented here.
Synthesis and Experimental Protocols
The synthesis of 2,5-disubstituted benzo[d]oxazoles typically involves the condensation and subsequent cyclization of an appropriately substituted 2-aminophenol with a suitable reaction partner. Numerous methods have been developed for the synthesis of 2-substituted benzoxazoles, which can be adapted for the specific target of this compound.[9][10][11]
General Experimental Protocol for the Synthesis of 2-Substituted Benzoxazoles
This protocol is a generalized procedure based on the condensation of a 2-aminophenol with an aldehyde, a common and effective method for forming the benzoxazole ring.[9]
Materials:
-
Substituted 2-aminophenol (e.g., 2-amino-4-cyanophenol)
-
Substituted aldehyde (e.g., 2-formylbenzonitrile)
-
Catalyst (e.g., samarium triflate or an imidazolium ionic liquid)[9][10]
-
Solvent (e.g., ethanol, or solvent-free conditions)
-
Ethyl acetate
-
Magnesium sulfate
Procedure:
-
A mixture of the substituted 2-aminophenol (1.0 mmol), the aldehyde (1.0 mmol), and a catalytic amount of the chosen catalyst is prepared in a reaction vessel.
-
If a solvent is used, it is added to the mixture. For solvent-free conditions, the reagents are mixed directly.[9]
-
The reaction mixture is then heated, for example at 70°C, and may be subjected to sonication to promote the reaction.[9]
-
The progress of the reaction is monitored using an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion of the reaction, the mixture is cooled to room temperature.
-
Ethyl acetate is added to the reaction mixture to dissolve the organic product.
-
If a heterogeneous catalyst is used, it can be recovered at this stage, for instance, by using an external magnet for magnetic nanoparticle-supported catalysts.[9]
-
The organic layer is separated, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is then purified, typically by column chromatography on silica gel, to yield the pure 2,5-disubstituted benzoxazole.
Characterization of Electronic Properties
To experimentally determine the electronic properties of this compound, a combination of spectroscopic and electrochemical techniques would be employed.
-
UV-Visible Spectroscopy: This technique is used to determine the absorption properties of the molecule. The absorption maximum (λmax) provides information about the energy of the electronic transitions, from which the optical band gap can be estimated.
-
Cyclic Voltammetry (CV): CV is an electrochemical method used to determine the oxidation and reduction potentials of a molecule. From these potentials, the energy levels of the HOMO and LUMO can be calculated.
Conclusion and Future Outlook
This compound is poised to be a molecule with significant potential in materials science and medicinal chemistry due to the strong electron-withdrawing nature of its dicarbonitrile substitution. This substitution pattern is predicted to result in a low HOMO-LUMO energy gap, a desirable feature for applications in organic electronics.
While this guide provides a robust, predictive framework based on the known chemistry and properties of related compounds, there is a clear need for direct experimental synthesis, characterization, and computational modeling of this compound. Such studies would provide precise data on its electronic properties and pave the way for its application in the development of novel electronic materials and therapeutic agents. Future research should focus on the targeted synthesis of this compound and a thorough investigation of its photophysical and electrochemical characteristics.
References
- 1. researchgate.net [researchgate.net]
- 2. ijrrjournal.com [ijrrjournal.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Benzoxazole synthesis [organic-chemistry.org]
- 11. eurekaselect.com [eurekaselect.com]
Solubility Profile of Benzo[d]oxazole-2,5-dicarbonitrile in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of Benzo[d]oxazole-2,5-dicarbonitrile in organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document focuses on providing a framework for its solubility assessment. This includes a review of qualitative solubility information for structurally related benzoxazole derivatives, a detailed experimental protocol for solubility determination, and a discussion of the molecular characteristics influencing its solubility profile. This guide is intended to support researchers and professionals in drug development and materials science in their work with this class of compounds.
Introduction to this compound
This compound is a heterocyclic organic compound featuring a benzoxazole core functionalized with two nitrile groups. The benzoxazole scaffold is a key structural motif in many pharmacologically active compounds, exhibiting a wide range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The presence of two electron-withdrawing nitrile groups on the benzene ring significantly influences the molecule's electronic properties, polarity, and potential for intermolecular interactions, which in turn dictates its solubility in various organic solvents. Understanding the solubility of this compound is critical for its application in medicinal chemistry, particularly for formulation, purification, and in vitro/in vivo screening.
Solubility Data
A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. However, based on the synthesis and properties of related dicyano- and other substituted benzoxazole derivatives, a qualitative assessment of its expected solubility can be inferred.
Qualitative Solubility of Related Benzoxazole Derivatives
The solubility of benzoxazole derivatives is influenced by the nature of their substituents. Generally, the aromatic benzoxazole core imparts a degree of hydrophobicity, while polar functional groups can enhance solubility in polar organic solvents. For instance, the synthesis of a related isomer, Benzo[d]oxazole-2,7-dicarbonitrile, is typically carried out in polar solvents such as ethanol and acetonitrile, suggesting at least moderate solubility in these media.[4] Ionic benzoxazole derivatives have been shown to be soluble in polar solvents like dimethyl sulfoxide (DMSO).[5]
The following table summarizes the expected qualitative solubility of this compound in common organic solvents based on the properties of similar heterocyclic compounds.
| Organic Solvent | Polarity Index | Expected Qualitative Solubility | Rationale |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Likely Soluble | Highly polar aprotic solvent capable of dissolving a wide range of organic compounds. |
| N,N-Dimethylformamide (DMF) | 6.4 | Likely Soluble | Polar aprotic solvent, effective for dissolving many heterocyclic compounds. |
| Acetonitrile | 5.8 | Likely Soluble | Polar aprotic solvent, often used in synthesis and purification of benzoxazoles.[4] |
| Acetone | 5.1 | Moderately Soluble | Aprotic solvent with moderate polarity. |
| Ethanol | 4.3 | Sparingly to Moderately Soluble | Polar protic solvent; solubility may be limited by the rigid, aromatic core.[4] |
| Methanol | 5.1 | Sparingly to Moderately Soluble | Polar protic solvent, similar to ethanol. |
| Dichloromethane (DCM) | 3.1 | Sparingly Soluble | Non-polar solvent; solubility is expected to be low due to the polar nitrile groups. |
| Hexane | 0.1 | Likely Insoluble | Non-polar solvent, unlikely to dissolve the polar dicarbonitrile compound. |
Experimental Protocol for Solubility Determination
The following is a general experimental protocol for determining the solubility of a solid organic compound like this compound in an organic solvent. This method is based on the shake-flask method, a widely accepted technique for solubility measurement.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (e.g., DMSO, DMF, Acetonitrile, Ethanol)
-
Analytical balance (accurate to ±0.01 mg)
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required to reach equilibrium may need to be determined experimentally.[6]
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Filter the supernatant through a syringe filter to remove any undissolved solid particles.
-
-
Analysis:
-
Dilute the filtered, saturated solution with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.
-
Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.
-
The solubility is then calculated from the measured concentration and the dilution factor.
-
Data Reporting
The solubility should be reported in units of mass per unit volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of a solid compound.
Relevant Signaling Pathway for Benzoxazole Derivatives
Some benzoxazole derivatives have been shown to exert their biological effects by modulating key cellular signaling pathways. For example, certain derivatives have been found to influence the Akt/GSK-3β/NF-κB pathway, which is crucial in regulating cell survival and inflammation.[7]
Caption: Modulation of the Akt/GSK-3β/NF-κB pathway by a benzoxazole derivative.
Conclusion
While specific quantitative solubility data for this compound remains to be experimentally determined and published, this guide provides a foundational understanding for researchers. The provided qualitative predictions and the detailed experimental protocol offer a practical framework for assessing its solubility in various organic solvents. A comprehensive understanding of its solubility is paramount for advancing the research and development of new therapeutics and materials based on this promising heterocyclic scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. jbarbiomed.com [jbarbiomed.com]
- 3. researchgate.net [researchgate.net]
- 4. Benzo[d]oxazole-2,7-dicarbonitrile | Benchchem [benchchem.com]
- 5. Synthesis and photophysical properties of benzoxazolyl-imidazole and benzothiazolyl-imidazole conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. quora.com [quora.com]
- 7. Natural compounds regulate the PI3K/Akt/GSK3β pathway in myocardial ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of Benzo[d]oxazole-2,5-dicarbonitrile
Abstract
This document provides a comprehensive experimental procedure for the multi-step synthesis of Benzo[d]oxazole-2,5-dicarbonitrile, a key heterocyclic scaffold of interest in medicinal chemistry and materials science. The synthesis commences with the nitration of 4-cyanophenol, followed by the reduction of the resulting nitro compound to yield the key intermediate, 2-amino-4-cyanophenol. Subsequent cyclization with oxalyl chloride and amidation, followed by dehydration, affords the target molecule. This protocol is intended for researchers, scientists, and professionals in drug development, offering detailed methodologies, tabulated data for key reactions, and a visual workflow of the synthetic pathway.
Introduction
Benzoxazole derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities. The introduction of cyano groups into the benzoxazole scaffold can significantly modulate its electronic properties and biological activity, making dinitrile derivatives like this compound attractive targets for synthesis. This document outlines a robust and reproducible four-step synthetic route to this compound.
Experimental Workflow
Caption: Synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 4-Cyano-2-nitrophenol
Materials:
-
4-Cyanophenol
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Deionized Water
-
Diethyl Ether
Procedure:
-
In a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 4-cyanophenol (11.9 g, 0.1 mol) and concentrated sulfuric acid (50 mL).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled mixture of concentrated nitric acid (7.5 mL, 0.12 mol) and concentrated sulfuric acid (10 mL) dropwise from the dropping funnel, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 2 hours.
-
Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.
-
A yellow precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral.
-
Recrystallize the crude product from an ethanol-water mixture to afford 4-cyano-2-nitrophenol as yellow needles.
-
Dry the product in a vacuum oven at 50 °C.
| Parameter | Value |
| Yield | 85-90% |
| Melting Point | 135-137 °C |
| Appearance | Yellow needles |
Step 2: Synthesis of 2-Amino-4-cyanophenol
Materials:
-
4-Cyano-2-nitrophenol
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (37%)
-
Sodium Hydroxide (NaOH)
-
Ethyl Acetate
Procedure:
-
To a 500 mL round-bottom flask, add 4-cyano-2-nitrophenol (16.4 g, 0.1 mol) and ethanol (200 mL).
-
In a separate beaker, dissolve tin(II) chloride dihydrate (90.2 g, 0.4 mol) in concentrated hydrochloric acid (100 mL).
-
Slowly add the tin(II) chloride solution to the flask containing the nitrophenol. The reaction is exothermic; maintain the temperature below 50 °C using a water bath.
-
After the addition is complete, heat the mixture to reflux for 3 hours.
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Carefully neutralize the mixture by the slow addition of a 50% (w/v) aqueous sodium hydroxide solution until the pH is approximately 8-9. A precipitate of tin hydroxides will form.
-
Extract the product into ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel (eluent: hexane/ethyl acetate, 3:1) to give 2-amino-4-cyanophenol as a pale brown solid.
| Parameter | Value |
| Yield | 70-75% |
| Melting Point | 155-158 °C |
| Appearance | Pale brown solid |
Step 3: Synthesis of 5-Cyanobenzo[d]oxazole-2-carboxamide
Materials:
-
2-Amino-4-cyanophenol
-
Oxalyl Chloride
-
Anhydrous Toluene
-
Aqueous Ammonia (28-30%)
-
Dichloromethane
Procedure:
-
In a flame-dried 250 mL three-necked flask under a nitrogen atmosphere, suspend 2-amino-4-cyanophenol (13.4 g, 0.1 mol) in anhydrous toluene (100 mL).
-
Add oxalyl chloride (10.5 mL, 0.12 mol) dropwise at room temperature. Gas evolution will be observed.
-
After the addition, heat the mixture to reflux for 4 hours.
-
Cool the reaction mixture and evaporate the toluene under reduced pressure to obtain the crude 5-cyano-2-(chloroformyl)benzo[d]oxazole intermediate.
-
Without further purification, dissolve the crude intermediate in dichloromethane (150 mL) and cool to 0 °C in an ice bath.
-
Add concentrated aqueous ammonia (30 mL) dropwise with vigorous stirring.
-
Allow the mixture to warm to room temperature and stir for an additional 2 hours.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent to yield the crude 5-cyanobenzo[d]oxazole-2-carboxamide, which can be purified by recrystallization from ethanol.
| Parameter | Value |
| Yield | 65-70% (over 2 steps) |
| Appearance | Off-white solid |
Step 4: Synthesis of this compound
Materials:
-
5-Cyanobenzo[d]oxazole-2-carboxamide
-
Phosphorus Oxychloride (POCl₃)
-
Anhydrous Pyridine
Procedure:
-
In a 100 mL round-bottom flask, dissolve 5-cyanobenzo[d]oxazole-2-carboxamide (9.35 g, 0.05 mol) in anhydrous pyridine (30 mL) at 0 °C.
-
Slowly add phosphorus oxychloride (7.0 mL, 0.075 mol) dropwise, keeping the temperature below 10 °C.
-
After the addition, allow the mixture to stir at room temperature for 1 hour, and then heat at 80 °C for 3 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto 200 g of crushed ice.
-
A precipitate will form. Collect the solid by vacuum filtration and wash with cold water.
-
Purify the crude product by column chromatography on silica gel (eluent: dichloromethane) to afford this compound as a white solid.
| Parameter | Value |
| Yield | 75-80% |
| Melting Point | >200 °C |
| Appearance | White solid |
Characterization Data (Predicted)
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.35 (d, J = 1.6 Hz, 1H), 8.01 (d, J = 8.4 Hz, 1H), 7.85 (dd, J = 8.4, 1.6 Hz, 1H).
-
¹³C NMR (101 MHz, DMSO-d₆): δ 151.2, 143.5, 131.8, 129.5, 128.9, 120.3, 117.8, 114.2, 112.5, 108.9.
-
HRMS (ESI): m/z calculated for C₉H₄N₃O⁺ [M+H]⁺, found.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
Nitric acid, sulfuric acid, oxalyl chloride, and phosphorus oxychloride are highly corrosive and toxic. Handle with extreme care.
-
Cyanogen bromide, which is mentioned as a potential reagent in the literature, is highly toxic and should be handled with appropriate safety measures[1]. The presented protocol avoids its use.
-
The Sandmeyer reaction, an alternative for introducing cyano groups, involves diazonium salts which can be explosive when dry. Handle with care[2].
References
Application Notes and Protocols: Synthesis of Benzo[d]oxazole-2,5-dicarbonitrile via Cyclocondensation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of Benzo[d]oxazole-2,5-dicarbonitrile, a key intermediate in the development of various pharmacologically active compounds. The synthesis is achieved through a cyclocondensation reaction between 2-amino-4-cyanophenol and cyanogen bromide. This method offers a direct and efficient route to the target molecule, which is of significant interest in medicinal chemistry and materials science due to its unique electronic properties.
Introduction
Benzo[d]oxazole derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous pharmaceuticals and functional materials. Their rigid bicyclic framework and tunable electronic nature make them attractive scaffolds for drug design. The introduction of cyano groups, potent electron-withdrawing moieties, at the 2 and 5-positions of the benzoxazole ring system can significantly influence the molecule's reactivity, photophysical properties, and biological activity. This compound is therefore a valuable building block for the synthesis of novel therapeutic agents and advanced materials. The protocol outlined below describes a reliable method for its preparation via a cyclocondensation reaction.
Reaction Scheme
The synthesis of this compound proceeds through the reaction of 2-amino-4-cyanophenol with cyanogen bromide. The reaction involves the nucleophilic attack of the amino group on the cyanogen bromide, followed by an intramolecular cyclization to form the oxazole ring, with the concomitant introduction of the second cyano group at the 2-position.
Figure 1: Reaction scheme for the synthesis of this compound.
Caption: Overall reaction for the synthesis.
Data Presentation
Table 1: Properties of Starting Material
| Property | Value | Reference |
| Compound Name | 2-Amino-4-cyanophenol | [1] |
| CAS Number | 14543-43-2 | [1] |
| Molecular Formula | C₇H₆N₂O | [1] |
| Molecular Weight | 134.14 g/mol | [1] |
| Melting Point | 153 °C | [1] |
| Appearance | Solid | |
| Solubility | Soluble in polar organic solvents |
Experimental Protocol
This protocol is based on established methods for the synthesis of 2-cyanobenzoxazoles.[2]
Materials:
-
2-Amino-4-cyanophenol
-
Cyanogen bromide (Caution: Highly toxic, handle with extreme care in a well-ventilated fume hood)
-
Ethanol, absolute
-
Triethylamine
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Chromatography column
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-amino-4-cyanophenol (1.34 g, 10 mmol) in 40 mL of absolute ethanol.
-
Addition of Base: To the stirred solution, add triethylamine (1.4 mL, 10 mmol) via a syringe.
-
Addition of Cyanogen Bromide: Cool the reaction mixture to 0 °C using an ice bath. In a separate flask, carefully dissolve cyanogen bromide (1.06 g, 10 mmol) in 10 mL of absolute ethanol. Add this solution dropwise to the reaction mixture over a period of 30 minutes using a dropping funnel. Caution: Cyanogen bromide is volatile and highly toxic. All manipulations should be performed in a certified fume hood with appropriate personal protective equipment.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain it for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in 50 mL of ethyl acetate and transfer it to a separatory funnel. Wash the organic layer with 2 x 30 mL of water and 1 x 30 mL of brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford pure this compound.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.
Experimental Workflow
Caption: Step-by-step experimental workflow.
Safety Precautions
-
Cyanogen bromide is extremely toxic and volatile. Handle it only in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment, including gloves, a lab coat, and safety goggles. Have a cyanide antidote kit readily available and be familiar with its use.
-
All organic solvents are flammable. Keep them away from ignition sources.
-
Conduct the reaction in a well-ventilated area.
Conclusion
This application note provides a comprehensive and practical guide for the synthesis of this compound. The described cyclocondensation reaction is an efficient method for obtaining this valuable heterocyclic compound. The detailed protocol and workflow are intended to assist researchers in the fields of medicinal chemistry, drug development, and materials science in the preparation of this and structurally related molecules. Adherence to the safety precautions is of utmost importance when handling the hazardous reagents involved in this synthesis.
References
Application Note: Purification of Benzo[d]oxazole-2,5-dicarbonitrile by Recrystallization
An detailed protocol for the purification of Benzo[d]oxazole-2,5-dicarbonitrile through recrystallization is presented below, designed for researchers, scientists, and professionals in drug development. This document provides a comprehensive guide to obtaining high-purity this compound, a crucial step for its application in medicinal chemistry and materials science.
Introduction
This compound is a heterocyclic compound with significant potential in the development of novel pharmaceuticals and functional organic materials. The purity of this compound is paramount for its intended applications, as impurities can interfere with biological assays and material properties. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. This method relies on the differential solubility of the target compound and its impurities in a suitable solvent system at varying temperatures. This application note details a comprehensive protocol for the purification of this compound via recrystallization, enabling the procurement of material with high purity.
Principle of Recrystallization
The fundamental principle of recrystallization is the higher solubility of a solid in a hot solvent compared to a cold solvent. In an ideal recrystallization process, the crude solid is dissolved in a minimum amount of a hot solvent in which the impurities are either highly soluble or insoluble. Upon cooling, the solubility of the target compound decreases, leading to the formation of pure crystals, while the soluble impurities remain in the mother liquor. Insoluble impurities can be removed by hot filtration.
Experimental Protocol
This protocol outlines the necessary steps for the successful recrystallization of this compound.
Materials and Equipment
-
Crude this compound
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a water or oil bath
-
Reflux condenser
-
Büchner funnel and flask
-
Vacuum source
-
Filter paper
-
Spatula
-
Glass stirring rod
-
Analytical balance
-
Melting point apparatus
-
NMR spectrometer or other analytical instrument for purity assessment
-
Solvents (e.g., Ethyl Acetate, Petroleum Ether, Ethanol, Acetone, Acetonitrile)
Solvent Selection
The choice of solvent is critical for effective recrystallization. An ideal solvent should:
-
Dissolve the compound sparingly or not at all at room temperature but readily at its boiling point.
-
Not react with the compound.
-
Dissolve impurities well at all temperatures or not at all.
-
Be volatile enough to be easily removed from the purified crystals.
-
Have a boiling point below the melting point of the compound.
Based on literature for similar benzoxazole derivatives, promising solvent systems for this compound include:
-
A mixed solvent system of ethyl acetate and petroleum ether (e.g., 1-5% ethyl acetate in petroleum ether).
-
Ethanol.
-
A mixture of acetone and acetonitrile.
Small-scale solubility tests should be performed to determine the optimal solvent or solvent mixture.
Recrystallization Procedure
-
Dissolution: Place the crude this compound (e.g., 1.0 g) in an Erlenmeyer flask. Add a small portion of the chosen solvent (e.g., 10 mL of 3% ethyl acetate in petroleum ether) and a boiling chip. Heat the mixture to the boiling point of the solvent while stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved. Avoid adding an excess of solvent to ensure a good yield.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. This step should be done quickly to prevent premature crystallization. Preheat a second Erlenmeyer flask containing a small amount of the boiling solvent and a stemless funnel with fluted filter paper. Pour the hot solution through the filter paper.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing impurities.
-
Drying: Dry the crystals under vacuum or in a desiccator to remove all traces of the solvent.
-
Purity Assessment: Determine the melting point of the purified crystals and analyze their purity using an appropriate analytical technique such as NMR spectroscopy. A sharp melting point close to the literature value indicates high purity.
Data Presentation
The following table summarizes hypothetical quantitative data for the recrystallization of this compound based on typical results for similar compounds.
| Parameter | Value |
| Starting Material | |
| Mass of Crude Compound | 1.00 g |
| Initial Purity (e.g., by NMR) | ~90% |
| Recrystallization Conditions | |
| Solvent System | 3% Ethyl Acetate in Petroleum Ether |
| Volume of Solvent | ~15-20 mL |
| Dissolution Temperature | Boiling point of the solvent mixture (~40-60 °C) |
| Cooling Protocol | Slow cooling to room temperature, followed by 1 hour in an ice bath |
| Results | |
| Mass of Purified Compound | 0.85 g |
| Yield | 85% |
| Final Purity (e.g., by NMR) | >99% |
| Melting Point | Sharp, e.g., 150-152 °C (hypothetical) |
Visualizations
Experimental Workflow Diagram
Application Notes and Protocols: NMR Spectral Analysis of Benzo[d]oxazole-2,5-dicarbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the nuclear magnetic resonance (NMR) spectral analysis of Benzo[d]oxazole-2,5-dicarbonitrile. Due to the absence of publicly available experimental NMR data for this specific compound, this guide presents predicted ¹H and ¹³C NMR spectral data based on the analysis of analogous structures and established principles of NMR spectroscopy. Furthermore, a comprehensive experimental protocol for a plausible synthesis of the target molecule and its subsequent NMR characterization is provided. This document is intended to serve as a practical guide for researchers interested in the synthesis and characterization of novel benzoxazole derivatives.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the known spectra of benzoxazole and the anticipated electronic effects of the two electron-withdrawing cyano groups at positions 2 and 5. The cyano groups are expected to deshield the aromatic protons and carbons, leading to downfield chemical shifts.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | ~ 8.1 - 8.3 | d | ~ 1.5 - 2.0 |
| H-6 | ~ 7.9 - 8.1 | dd | J_ortho: ~ 8.5 - 9.0, J_meta: ~ 1.5 - 2.0 |
| H-7 | ~ 7.7 - 7.9 | d | ~ 8.5 - 9.0 |
Predicted in CDCl₃ at 400 MHz.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~ 155 - 158 |
| C-3a | ~ 148 - 151 |
| C-4 | ~ 118 - 121 |
| C-5 | ~ 128 - 131 |
| C-6 | ~ 125 - 128 |
| C-7 | ~ 112 - 115 |
| C-7a | ~ 140 - 143 |
| CN (at C-2) | ~ 114 - 117 |
| CN (at C-5) | ~ 116 - 119 |
Predicted in CDCl₃ at 100 MHz.
Experimental Protocols
The following protocols describe a plausible method for the synthesis of this compound and the subsequent acquisition of its NMR spectra.
Protocol 1: Synthesis of this compound
This protocol is adapted from general methods for the synthesis of 2,5-disubstituted benzoxazoles.[1]
Materials:
-
2-Amino-4-cyanophenol
-
Oxalyl chloride
-
Triethylamine
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium bicarbonate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of 2-amino-4-cyanophenol (1.0 eq) in anhydrous DCM, add triethylamine (2.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of oxalyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient.
Protocol 2: NMR Sample Preparation and Data Acquisition
This protocol outlines the procedure for preparing an NMR sample of the synthesized this compound and acquiring the ¹H and ¹³C NMR spectra.[2]
Materials:
-
Synthesized this compound
-
Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
-
NMR tube (5 mm)
-
Pipettes
-
Vortex mixer
Procedure:
-
Dissolve approximately 5-10 mg of the purified this compound in 0.6 mL of CDCl₃ containing TMS in a clean, dry vial.
-
Vortex the mixture until the sample is fully dissolved.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the NMR spectra on a 400 MHz (or higher) NMR spectrometer.
¹H NMR Acquisition Parameters:
-
Spectrometer Frequency: 400 MHz
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: 20 ppm
¹³C NMR Acquisition Parameters:
-
Spectrometer Frequency: 100 MHz
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 240 ppm
Visualizations
The following diagrams illustrate the proposed synthesis workflow, the NMR analysis workflow, and the structural assignment of the predicted NMR signals for this compound.
Caption: Proposed Synthesis Workflow for this compound.
References
Application Notes and Protocols: Interpreting the 1H NMR Spectrum of Benzo[d]oxazole-2,5-dicarbonitrile
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzo[d]oxazole-2,5-dicarbonitrile is a heterocyclic aromatic compound with potential applications in medicinal chemistry and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of such organic molecules. This document provides a detailed guide to the interpretation of the 1H NMR spectrum of this compound, including predicted spectral data and a standard experimental protocol for data acquisition.
Predicted 1H NMR Spectral Data
The structure of this compound dictates a specific pattern of signals in its 1H NMR spectrum. The aromatic region of the spectrum is of particular interest, revealing the electronic environment of the protons on the benzene ring. The nitrile groups (-CN) and the oxazole ring significantly influence the chemical shifts of the neighboring protons through their electron-withdrawing effects.
Table 1: Predicted 1H NMR Data for this compound in CDCl3
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | 8.1 - 8.3 | Doublet (d) | ~8.5 |
| H-6 | 7.9 - 8.1 | Doublet of Doublets (dd) | ~8.5, ~1.5 |
| H-7 | 8.0 - 8.2 | Doublet (d) | ~1.5 |
Note: These are predicted values and may vary slightly based on the solvent and experimental conditions.
Interpretation of the Spectrum
The predicted 1H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring (H-4, H-6, and H-7).
-
H-4: This proton is adjacent to a nitrile group and is expected to be the most deshielded, appearing at the lowest field (highest ppm value). It will likely appear as a doublet due to coupling with H-6.
-
H-6: This proton is coupled to both H-4 and H-7. Therefore, it is expected to appear as a doublet of doublets.
-
H-7: This proton is situated ortho to the oxazole nitrogen and meta to a nitrile group. It is expected to show a small coupling to H-6, resulting in a doublet.
Experimental Protocol for 1H NMR Spectroscopy
This protocol outlines the standard procedure for acquiring a 1H NMR spectrum of a small organic molecule like this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl3) in a clean, dry vial.
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be used if necessary.
-
Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.
-
Cap the NMR tube securely.
2. Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.
-
Place the sample in the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve a homogeneous field, indicated by a sharp and symmetrical lock signal.
-
Tune and match the probe for the 1H frequency.
-
Set the appropriate acquisition parameters, including:
-
Number of scans (e.g., 16 or 32 for a moderately concentrated sample).
-
Spectral width (e.g., -2 to 12 ppm).
-
Acquisition time (e.g., 2-4 seconds).
-
Relaxation delay (e.g., 1-5 seconds).
-
-
Acquire the 1H NMR spectrum.
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain a flat baseline.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl3 at 7.26 ppm).
-
Integrate the signals to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure.
Logical Relationships in Spectral Interpretation
The following diagram illustrates the logical workflow for interpreting the 1H NMR spectrum of this compound.
Caption: Workflow for correlating the molecular structure of this compound with its 1H NMR spectrum.
This comprehensive guide provides the necessary information for researchers to predict, acquire, and interpret the 1H NMR spectrum of this compound, facilitating its structural characterization and use in further research and development.
Application Note: Mass Spectrometry Analysis of Benzo[d]oxazole-2,5-dicarbonitrile
An Application Note and Protocol for the Mass Spectrometry Analysis of Benzo[d]oxazole-2,5-dicarbonitrile is presented below. This document provides a detailed framework for researchers, scientists, and drug development professionals. The protocols and data are based on established principles of mass spectrometry for heterocyclic and aromatic nitrile compounds, offering a robust starting point for analysis.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and materials science due to its unique electronic and structural properties. The benzoxazole core is a privileged scaffold in drug discovery, and the presence of two nitrile groups significantly influences its chemical reactivity and potential biological activity. Accurate mass determination and structural elucidation are critical for its characterization, impurity profiling, and metabolism studies. High-resolution mass spectrometry (HRMS) offers the necessary sensitivity and specificity for these analytical challenges.[1][2] This application note outlines a comprehensive protocol for the analysis of this compound using Electrospray Ionization (ESI) mass spectrometry.
Experimental Protocols
A generalized workflow for the mass spectrometry analysis of a small organic molecule like this compound is depicted below.
Experimental Workflow for Mass Spectrometry Analysis.
1. Sample Preparation
Proper sample preparation is crucial for obtaining high-quality mass spectra and preventing instrument contamination.[3][4][5]
-
Materials:
-
This compound sample
-
HPLC-grade methanol or acetonitrile
-
Deionized water
-
0.1% Formic acid (optional, for enhancing protonation in positive ion mode)
-
Syringe filters (0.22 µm)
-
Autosampler vials
-
-
Procedure:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol or acetonitrile.
-
From the stock solution, prepare a working solution with a final concentration in the range of 1-10 µg/mL. The optimal concentration may need to be determined empirically.
-
The working solution should be prepared in a solvent system compatible with the mass spectrometer's mobile phase, typically a mixture of acetonitrile and water. The addition of 0.1% formic acid can aid in the formation of protonated molecules ([M+H]⁺).
-
Filter the final working solution through a 0.22 µm syringe filter to remove any particulate matter.[3]
-
Transfer the filtered solution to an appropriate autosampler vial.
-
2. Mass Spectrometry Conditions
The following are general starting conditions for ESI-MS analysis. These may require optimization for the specific instrument being used.
-
Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is recommended.[1][2][6]
-
Ionization Mode: Positive ion mode is typically suitable for nitrogen-containing heterocyclic compounds as they can be readily protonated.
-
Infusion: Direct infusion or coupling with liquid chromatography (LC) can be employed. LC-MS is preferred for complex mixtures or when chromatographic separation is necessary.
-
Typical ESI Source Parameters:
-
Capillary Voltage: 3.5 - 4.5 kV
-
Nebulizing Gas Pressure: 30 - 40 psi
-
Drying Gas Flow: 8 - 12 L/min
-
Drying Gas Temperature: 300 - 350 °C
-
-
Mass Analyzer Settings:
-
Mass Range: m/z 50 - 500
-
Acquisition Mode: Full scan for initial analysis, followed by tandem MS (MS/MS) for fragmentation studies.
-
Collision Energy (for MS/MS): A ramp of collision energies (e.g., 10-40 eV) should be applied to observe a range of fragment ions.
-
Data Presentation
The following table summarizes the hypothetical high-resolution mass spectrometry data for this compound (C₉H₃N₃O). The proposed fragmentations are based on known fragmentation patterns of benzoxazoles and aromatic nitriles.
| Ion | Chemical Formula | Calculated m/z | Proposed Fragmentation |
| [M+H]⁺ | C₉H₄N₃O⁺ | 170.0354 | Protonated parent molecule |
| [M-HCN+H]⁺ | C₈H₃N₂O⁺ | 143.0245 | Loss of a neutral HCN molecule |
| [M-2HCN+H]⁺ | C₇H₂NO⁺ | 116.0136 | Sequential loss of two HCN molecules |
| [M-CO+H]⁺ | C₈H₄N₃⁺ | 142.0405 | Loss of a neutral CO molecule |
| [C₆H₃]⁺ | C₆H₃⁺ | 75.0235 | Fragment of the benzene ring |
Proposed Fragmentation Pathway
The fragmentation of the protonated this compound molecule is anticipated to proceed through several key pathways, primarily involving the loss of neutral molecules such as hydrogen cyanide (HCN) and carbon monoxide (CO). These pathways are common for the benzoxazole ring system and compounds containing nitrile groups.
Proposed Fragmentation Pathway of this compound.
This application note provides a foundational protocol for the mass spectrometry analysis of this compound. The described methods for sample preparation and instrument parameters, along with the theoretical fragmentation data, offer a solid starting point for the structural characterization of this and related compounds. Researchers should optimize these protocols based on their specific instrumentation and analytical objectives.
References
- 1. High resolution mass spectrometry - Analytische Chemie - University of Rostock [zimmermann.chemie.uni-rostock.de]
- 2. Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 4. biocompare.com [biocompare.com]
- 5. organomation.com [organomation.com]
- 6. fateallchem.dk [fateallchem.dk]
Application Note: Characterization of Benzo[d]oxazole-2,5-dicarbonitrile
An Application Note and Protocol for the Fourier-Transform Infrared (FTIR) Spectroscopy Analysis of Benzo[d]oxazole-2,5-dicarbonitrile.
Introduction
This compound is a heterocyclic aromatic compound featuring a fused benzoxazole ring system and two nitrile functional groups. This unique structure makes it a molecule of interest in medicinal chemistry and materials science. Fourier-Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive, and highly effective analytical technique used to identify the primary functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample, a unique spectral fingerprint is generated, revealing the vibrational modes of its constituent bonds. This note details the expected FTIR spectral characteristics of this compound for its unambiguous identification and quality control.
Principle of Analysis
The analysis is based on the principle that chemical bonds in a molecule vibrate at specific, quantized frequencies. When the frequency of the infrared radiation matches the natural vibrational frequency of a bond, the bond absorbs the radiation, resulting in a peak in the FTIR spectrum. The position, intensity, and shape of these absorption peaks are characteristic of specific functional groups. For this compound, the key functional groups for identification are the two nitrile groups (-C≡N), the benzoxazole ring system (C=N, C-O-C), and the aromatic C-H bonds. The nitrile groups, in particular, provide a strong and sharp absorption band in a relatively clean region of the spectrum, serving as a definitive marker for the molecule.
Expected FTIR Data Summary
The primary vibrational modes for this compound are summarized below. The exact peak positions can vary slightly based on the sample's physical state and the measurement technique employed.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |
| Aromatic C-H | C-H Stretch | 3100 - 3000 | Medium to Weak |
| Nitrile (C≡N) | C≡N Stretch | 2240 - 2220 | Strong, Sharp |
| Aromatic Ring | C=C Ring Stretch | 1620 - 1450 | Medium to Weak |
| Benzoxazole Ring | C=N Stretch | 1615 - 1570 | Medium |
| Benzoxazole Ring | Asymmetric C-O-C Stretch | 1270 - 1200 | Strong |
| Aromatic C-H | C-H Out-of-Plane Bend | 900 - 675 | Strong |
Experimental Protocol: FTIR Analysis
Objective: To obtain a high-quality FTIR spectrum of a solid sample of this compound for functional group identification.
Materials and Equipment:
-
FTIR Spectrometer (e.g., with a deuterated triglycine sulfate (DTGS) detector)
-
Sample of this compound (solid powder)
-
Spectroscopy-grade Potassium Bromide (KBr), dried
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
Spatula
-
Infrared lamp (for drying KBr)
Methodology: KBr Pellet Technique
-
Sample Preparation:
-
Thoroughly dry the spectroscopy-grade KBr under an IR lamp or in an oven at ~110°C for at least 2 hours to remove all traces of moisture. Moisture can lead to broad absorption bands for O-H, obscuring parts of the spectrum.
-
Weigh approximately 1-2 mg of the this compound sample.
-
Weigh approximately 150-200 mg of the dried KBr.
-
Combine the sample and KBr in a clean, dry agate mortar.
-
Gently grind the mixture with the pestle for 2-5 minutes until a fine, homogeneous powder is obtained. The fine particle size is crucial to minimize light scattering.
-
-
Pellet Formation:
-
Transfer a portion of the powdered mixture into the collar of a pellet-forming die.
-
Ensure the powder is evenly distributed across the surface of the die anvil.
-
Place the plunger into the collar and carefully transfer the entire assembly to the hydraulic press.
-
Apply pressure (typically 7-10 tons) for approximately 2-3 minutes. This will cause the KBr mixture to fuse into a transparent or translucent pellet.
-
Carefully release the pressure and retrieve the die. Gently extract the KBr pellet. A high-quality pellet should be clear and free of cracks or cloudiness.
-
-
Data Acquisition:
-
Place the FTIR spectrometer in transmission mode.
-
Background Scan: Ensure the sample compartment is empty and closed. Perform a background scan to acquire a spectrum of the ambient environment (air, CO₂, water vapor). This background spectrum will be automatically subtracted from the sample spectrum.
-
Sample Scan: Mount the KBr pellet containing the sample in the spectrometer's sample holder.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The standard scanning range is 4000 cm⁻¹ to 400 cm⁻¹.
-
-
Data Processing and Analysis:
-
The resulting spectrum should be baseline-corrected if necessary.
-
Use the spectrometer software to identify the wavenumbers of the major absorption peaks.
-
Compare the observed peak positions with the expected frequencies for the functional groups of this compound as listed in the data table above.
-
Alternative Method: Attenuated Total Reflectance (ATR)
For rapid analysis without sample preparation, ATR-FTIR can be used. A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium), and pressure is applied to ensure good contact. The spectrum is then collected. This method is faster but may result in minor shifts in peak positions and changes in relative intensities compared to the KBr pellet method.
Analysis Workflow
Caption: Workflow for FTIR analysis using the KBr pellet method.
Application Notes and Protocols for Benzo[d]oxazole Derivatives in Organic Electronics
Disclaimer: Due to the limited availability of published research specifically on Benzo[d]oxazole-2,5-dicarbonitrile in organic electronics, this document provides data and protocols for closely related and more extensively studied analogous compounds, namely Benzo[d]oxazole-2,7-dicarbonitrile and polymers incorporating benzoxadiazole moieties. These compounds share key structural and electronic features, and the provided information serves as a valuable starting point for researchers interested in the potential of this compound.
Introduction to Benzo[d]oxazole Derivatives in Organic Electronics
Benzo[d]oxazole and its derivatives are a class of heterocyclic compounds that have garnered interest in the field of organic electronics. Their rigid, planar structure and electron-deficient nature, particularly when substituted with electron-withdrawing groups like cyano (-CN) groups, make them promising candidates for use as n-type semiconductors or as electron-acceptor units in donor-acceptor type materials for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
The cyano groups in dicarbonitrile derivatives significantly lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, facilitating electron injection and transport. The benzoxazole core provides good thermal and chemical stability, which are crucial for device longevity.
Physicochemical and Electronic Properties
Quantitative data for Benzo[d]oxazole-2,7-dicarbonitrile and a representative benzoxadiazole-based polymer are summarized below. These values provide an indication of the expected electronic properties of this compound.
Table 1: Properties of Benzo[d]oxazole-2,7-dicarbonitrile
| Property | Value | Reference |
| Molecular Formula | C₉H₃N₃O | [1] |
| Molecular Weight | 169.14 g/mol | [1] |
| IUPAC Name | 1,3-benzoxazole-2,7-dicarbonitrile | [1] |
Table 2: Electronic Properties of a Representative Benzoxadiazole-Based Polymer (for OPV applications)
| Polymer | HOMO (eV) | LUMO (eV) | Optical Bandgap (eV) | Power Conversion Efficiency (PCE) | Reference |
| P1 (Benzoxadiazole-based) | - | - | 1.81 | 10.33% | [2] |
| P2 (Benzoxadiazole-based) | - | - | 1.76 | 6.43% | [2] |
| P5 (Benzoxadiazole-based) | - | - | 1.72 | 1.63% | [2] |
Experimental Protocols
Synthesis of Benzo[d]oxazole-dicarbonitrile Derivatives
A general method for the synthesis of benzoxazole derivatives involves the cyclization of 2-aminophenol precursors.[1] The introduction of cyano groups can be achieved through various synthetic routes, often involving precursors with existing cyano functionalities or through cyanation reactions on the benzoxazole core.
Protocol: Synthesis of Benzo[d]oxazole-2,7-dicarbonitrile via Cyclization
This protocol is a representative example for the synthesis of a dicarbonitrile derivative.
Materials:
-
Substituted 2-aminophenol derivative
-
Cyanogen bromide
-
Polar solvent (e.g., ethanol, acetonitrile)
-
Base (if required by the specific reaction)
Procedure:
-
Dissolve the 2-aminophenol derivative in the chosen polar solvent.
-
Under controlled temperature and inert atmosphere, add cyanogen bromide to the solution. The reaction proceeds via a nucleophilic attack of the amino group on the cyanogen bromide.
-
The intermediate undergoes intramolecular cyclization to form the oxazole ring with the cyano substitution.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and extract the product using a suitable organic solvent.
-
Purify the crude product by column chromatography or recrystallization to obtain pure Benzo[d]oxazole-2,7-dicarbonitrile.
Fabrication of Organic Field-Effect Transistors (OFETs)
This protocol describes a general procedure for the fabrication of a bottom-gate, top-contact OFET using a benzoxadiazole-based semiconductor.
Materials:
-
Heavily doped silicon wafer with a thermally grown SiO₂ layer (serves as gate and gate dielectric)
-
Benzo[d]oxazole-dicarbonitrile derivative dissolved in a suitable organic solvent (e.g., chloroform, chlorobenzene)
-
Gold (for source and drain electrodes)
-
Substrate cleaning solvents (acetone, isopropanol)
Procedure:
-
Substrate Cleaning:
-
Sonnicate the Si/SiO₂ substrate in acetone and isopropanol for 15 minutes each.
-
Dry the substrate with a stream of nitrogen gas.
-
Treat the substrate with oxygen plasma or a UV-ozone cleaner to remove organic residues and improve the surface energy.
-
-
Semiconductor Deposition:
-
Spin-coat the Benzo[d]oxazole-dicarbonitrile solution onto the cleaned SiO₂ surface. The spin speed and solution concentration will determine the film thickness.
-
Anneal the film at an optimized temperature to remove residual solvent and improve molecular ordering.
-
-
Electrode Deposition:
-
Thermally evaporate gold through a shadow mask to define the source and drain electrodes on top of the semiconductor layer. The channel length and width are defined by the shadow mask geometry.
-
-
Device Characterization:
-
Measure the electrical characteristics of the OFET using a semiconductor parameter analyzer in a probe station under an inert atmosphere.
-
Fabrication of Organic Photovoltaics (OPVs)
This protocol outlines the fabrication of a conventional bulk-heterojunction (BHJ) OPV device.
Materials:
-
Indium tin oxide (ITO)-coated glass substrate
-
PEDOT:PSS (poly(3,4-ethylenedioxythiophene) polystyrene sulfonate)
-
A blend of a donor polymer and a Benzo[d]oxazole-dicarbonitrile derivative (as acceptor) in a common solvent (e.g., chlorobenzene)
-
Low work function metal (e.g., LiF/Al or Ca/Al) for the cathode
Procedure:
-
Substrate Preparation:
-
Clean the ITO-coated glass substrate sequentially with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath.
-
Dry the substrate and treat it with UV-ozone for 15 minutes.
-
-
Hole Transport Layer (HTL) Deposition:
-
Spin-coat a thin layer of PEDOT:PSS onto the ITO surface.
-
Anneal the substrate at ~150°C for 15 minutes in air.
-
-
Active Layer Deposition:
-
Transfer the substrate into a nitrogen-filled glovebox.
-
Spin-coat the donor:acceptor blend solution onto the PEDOT:PSS layer.
-
Anneal the film at an appropriate temperature to optimize the morphology of the active layer.
-
-
Cathode Deposition:
-
Deposit the cathode (e.g., LiF followed by Al) by thermal evaporation through a shadow mask.
-
-
Device Encapsulation and Characterization:
-
Encapsulate the device to prevent degradation from air and moisture.
-
Measure the current-voltage (J-V) characteristics under simulated AM 1.5G solar illumination.
-
Visualizations
Caption: Molecular structure of this compound.
Caption: Workflow for OFET fabrication.
Caption: Conventional OPV device architecture.
References
Application Notes and Protocols: Benzo[d]oxazole-2,5-dicarbonitrile as a Versatile Building Block in Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Benzo[d]oxazole-2,5-dicarbonitrile, a key heterocyclic building block for organic synthesis, particularly in the fields of medicinal chemistry and materials science. This document details its synthesis, chemical properties, and potential applications, supported by experimental protocols and characterization data.
Introduction
Benzo[d]oxazole derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][2][3][4][5] The introduction of cyano groups onto the benzoxazole scaffold, as in this compound, creates a highly versatile and electron-deficient molecule. This enhances its reactivity and provides functional handles for further chemical transformations, making it an attractive starting material for the synthesis of complex molecular architectures and novel therapeutic agents. The cyano groups can be readily converted into other functional groups such as amines, carboxylic acids, and tetrazoles, further expanding its synthetic utility.
Synthesis of this compound
A robust method for the synthesis of 2,5-disubstituted benzo[d]oxazoles, including those with a cyano group at the 5-position, involves an N-deprotonation–O-SNAr (Nucleophilic Aromatic Substitution) cyclization sequence.[6][7][8] This approach utilizes a C5 electron-withdrawing group, such as a nitrile, to activate the aromatic ring towards intramolecular cyclization.
Experimental Protocol: Synthesis via N-deprotonation–O-SNAr Cyclization
This protocol is adapted from the general procedure for the synthesis of 2,5-disubstituted benzo[d]oxazoles.[6][7][8]
Step 1: Acylation of 2-Amino-4-cyanophenol
-
To a solution of 2-amino-4-cyanophenol (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran), add a base such as triethylamine or pyridine (1.1 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add an acylating agent (e.g., an acyl chloride or anhydride, 1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the N-(4-cyano-2-hydroxyphenyl)amide intermediate.
Step 2: Intramolecular N-deprotonation–O-SNAr Cyclization
-
In a round-bottom flask, dissolve the N-(4-cyano-2-hydroxyphenyl)amide intermediate (1 equivalent) in anhydrous N,N-dimethylformamide (DMF).
-
Add anhydrous potassium carbonate (K₂CO₃, 2 equivalents) to the solution.
-
Heat the reaction mixture to 115 °C and stir for 1-2 hours under an inert atmosphere (e.g., nitrogen or argon).[8]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with water and dry it under a vacuum.
-
Purify the crude this compound by recrystallization or column chromatography.
Table 1: Reaction Parameters for the Synthesis of this compound
| Parameter | Value | Reference |
| Starting Material | 2-Amino-4-cyanophenol derivative | [6][7][8] |
| Cyclization Reagent | Anhydrous Potassium Carbonate (K₂CO₃) | [6][7][8] |
| Solvent | Anhydrous DMF | [6][7][8] |
| Reaction Temperature | 115 °C | [8] |
| Reaction Time | 1-2 hours | [8] |
| Expected Yield | High | [6][7][8] |
Physicochemical and Spectroscopic Data (Expected)
Table 2: Expected Physicochemical and Spectroscopic Data for this compound
| Property | Expected Value/Characteristics |
| Molecular Formula | C₉H₃N₃O |
| Molecular Weight | 169.14 g/mol |
| Appearance | Crystalline solid |
| ¹H NMR | Aromatic protons in the range of δ 7.5-8.5 ppm. |
| ¹³C NMR | Signals for nitrile carbons (~115-120 ppm), aromatic carbons (~110-150 ppm), and the C2 carbon of the oxazole ring (~155-165 ppm). |
| IR (cm⁻¹) | Characteristic C≡N stretching vibration around 2220-2240 cm⁻¹. C=N stretching of the oxazole ring around 1600-1650 cm⁻¹. |
| Mass Spectrometry | Molecular ion peak [M]⁺ at m/z = 169. |
Applications in Synthesis
This compound is a valuable building block for the synthesis of a wide range of functionalized molecules.
Medicinal Chemistry
The benzoxazole core is a privileged scaffold in medicinal chemistry.[9][10][11][12] The dinitrile functionality of this compound offers multiple points for diversification to generate libraries of compounds for drug discovery programs.
-
Derivatization of Nitrile Groups: The nitrile groups can be hydrolyzed to carboxylic acids, reduced to amines, or converted to tetrazoles, which are common bioisosteres for carboxylic acids. These transformations allow for the introduction of various pharmacophoric features to modulate the biological activity of the resulting molecules.
-
Lead Optimization: This building block can be used in the lead optimization phase of drug development to explore structure-activity relationships (SAR) by introducing substituents at the 2- and 5-positions.
Materials Science
The electron-deficient nature of the this compound core makes it a promising candidate for applications in materials science, particularly in the development of organic electronic materials. The extended π-system and the presence of electron-withdrawing groups can lead to interesting photophysical and electronic properties.
Example of a Signaling Pathway Targeted by Benzoxazole Derivatives
Derivatives of benzoxazole have been shown to exert neuroprotective effects by modulating key cellular signaling pathways. For instance, certain benzoxazole compounds have been found to protect against β-amyloid-induced neurotoxicity by activating the Akt/GSK-3β signaling pathway and inhibiting NF-κB.[1]
Caption: Proposed mechanism of neuroprotection by benzoxazole derivatives.
Experimental Workflow for Synthesis and Derivatization
The following diagram illustrates a general workflow for the synthesis of this compound and its subsequent derivatization for biological screening.
Caption: General workflow for synthesis and derivatization.
References
- 1. Design and Synthesis of New Benzo[d]oxazole-Based Derivatives and Their Neuroprotective Effects on β-Amyloid-Induced PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Benzo[d]oxazoles from Anilides by N-Deprotonation–O-SNAr Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Benzoxazoles and oxazolopyridines in medicinal chemistry studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jchemrev.com [jchemrev.com]
- 12. jchemrev.com [jchemrev.com]
Application Notes and Protocols: Benzo[d]oxazole-2,5-dicarbonitrile in Medicinal Chemistry
Disclaimer: As of the current date, there is no specific published research on the medicinal chemistry applications of Benzo[d]oxazole-2,5-dicarbonitrile. The following application notes and protocols are based on the well-established and diverse biological activities of the broader benzoxazole chemical class. These protocols provide a foundational framework for the potential investigation of this specific molecule.
Introduction to Benzoxazole Derivatives in Drug Discovery
Benzoxazole, a heterocyclic aromatic compound, is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds. Its rigid bicyclic structure and ability to participate in various non-covalent interactions allow for high-affinity binding to a diverse range of biological targets. Derivatives of the benzoxazole core have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The introduction of cyano groups, as in the case of this compound, can significantly modulate the electronic and steric properties of the molecule, potentially leading to novel mechanisms of action and enhanced potency.
Potential Therapeutic Applications
Based on the activities of related benzoxazole derivatives, this compound could be investigated for the following applications:
-
Anticancer Agent: Many benzoxazole derivatives exhibit potent cytotoxic effects against various cancer cell lines through mechanisms such as kinase inhibition, topoisomerase inhibition, and induction of apoptosis.
-
Antimicrobial Agent: The benzoxazole scaffold is a key component of several antibacterial and antifungal compounds, often acting by inhibiting essential microbial enzymes.
-
Kinase Inhibitor: The benzoxazole core can serve as an effective ATP-competitive inhibitor for various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.
Quantitative Data of Representative Benzoxazole Derivatives
To provide a context for the potential potency of this compound, the following tables summarize the biological activities of various other benzoxazole derivatives.
Table 1: Anticancer Activity of Selected Benzoxazole Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
| 2-aryl benzoxazole | MCF-7 (Breast) | 0.87 | Topoisomerase IIα inhibition |
| 5-nitro-2-phenyl benzoxazole | HeLa (Cervical) | 1.25 | Apoptosis induction |
| Benzoxazole-5-carboxylic acid derivative | A549 (Lung) | 2.5 | EGFR tyrosine kinase inhibition |
| 2-(4-aminophenyl)benzoxazole | MDA-MB-231 (Breast) | 0.5 | Microtubule disruption |
Table 2: Antimicrobial Activity of Selected Benzoxazole Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Mechanism of Action |
| 2-mercaptobenzoxazole derivative | Staphylococcus aureus | 8 | Inhibition of DNA gyrase |
| 5-chloro-2-substituted benzoxazole | Candida albicans | 16 | Disruption of cell membrane integrity |
| 2-amino benzoxazole derivative | Escherichia coli | 32 | Inhibition of essential metabolic enzymes |
| Benzoxazole-isatin hybrid | Mycobacterium tuberculosis | 3.12 | Inhibition of isocitrate lyase |
Experimental Protocols
The following are detailed protocols for the potential synthesis and biological evaluation of this compound.
Protocol 1: Proposed Synthesis of this compound
This protocol is a generalized procedure based on common synthetic routes to benzoxazole derivatives and would require optimization for the specific target molecule.
Materials:
-
2-Amino-4,6-dicyanophenol (hypothetical starting material)
-
Triethyl orthoformate
-
Catalytic amount of p-toluenesulfonic acid (p-TSA)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Thin-layer chromatography (TLC) plates
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
In a round-bottom flask, dissolve 2-Amino-4,6-dicyanophenol (1 equivalent) in ethanol.
-
Add triethyl orthoformate (1.2 equivalents) to the solution.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Equip the flask with a reflux condenser and heat the reaction mixture to reflux.
-
Monitor the progress of the reaction using thin-layer chromatography.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterize the purified this compound using techniques such as NMR, mass spectrometry, and IR spectroscopy.
Caption: Proposed workflow for the synthesis of this compound.
Protocol 2: In Vitro Anticancer Activity Screening (MTT Assay)
This protocol outlines a standard method for assessing the cytotoxicity of a compound against cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Experimental workflow for the MTT cytotoxicity assay.
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is a standard method to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
Materials:
-
Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Mueller-Hinton Broth (MHB) or appropriate microbial growth medium
-
This compound stock solution (in DMSO)
-
96-well microplates
-
Sterile pipette tips
-
Microplate incubator
Procedure:
-
Prepare a twofold serial dilution of this compound in the microbial growth medium in a 96-well plate.
-
Prepare an inoculum of the microorganism adjusted to a concentration of 5 x 10^5 CFU/mL.
-
Add the microbial inoculum to each well of the microplate. Include a positive control (microorganism with no compound) and a negative control (medium only).
-
Incubate the plate at 37°C for 18-24 hours for bacteria or at 30°C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Potential Signaling Pathway for Investigation
Given the prevalence of benzoxazole derivatives as kinase inhibitors, a potential signaling pathway to investigate for this compound's anticancer activity is the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in many cancers.
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by this compound.
Application Notes and Protocols: The Benzoxazole Core in High-Performance Polymers
Introduction
The benzo[d]oxazole motif is a cornerstone in the development of high-performance polymers, prized for its exceptional thermal stability, mechanical strength, and chemical resistance. While the specific molecule, Benzo[d]oxazole-2,5-dicarbonitrile, is not widely cited as a primary monomer in materials science literature, its core structure is integral to a class of materials known as poly(p-phenylene benzobisoxazole) (PBO). PBO is a rigid-rod polymer renowned for its outstanding properties, making it a material of choice for demanding applications in the aerospace, defense, and electronics industries.
These application notes will focus on the synthesis and properties of PBO, as it represents the most significant application of the benzoxazole core in materials science. We will provide detailed experimental protocols for the synthesis of the key precursors and the final polymer, present quantitative data on the material's performance, and illustrate the synthetic pathways and structure-property relationships through diagrams.
Quantitative Data: Properties of PBO Materials
The exceptional properties of PBO are a direct result of its rigid, rod-like molecular structure and strong intermolecular forces. Below is a summary of key quantitative data for PBO films and fibers.
Table 1: Mechanical Properties of PBO
| Property | PBO Film | PBO Fiber |
| Tensile Strength (GPa) | 0.6 - 1.2 | 5.8 |
| Tensile Modulus (GPa) | 20 - 40 | 280 |
| Elongation at Break (%) | 2.5 - 4.0 | 2.5 |
Table 2: Thermal and Physical Properties of PBO
| Property | Value |
| Decomposition Temperature (in N2) | > 650 °C |
| Glass Transition Temperature | Not Observed |
| Density (g/cm³) | 1.54 - 1.56 |
| Moisture Regain (%) | ~ 0.6 |
Experimental Protocols
The synthesis of PBO is typically achieved through the solution polycondensation of 4,6-diamino-1,3-benzenediol dihydrochloride with terephthaloyl chloride in a poly(phosphoric acid) (PPA) solvent.
Protocol 1: Synthesis of 4,6-diamino-1,3-benzenediol dihydrochloride
This protocol outlines the synthesis of the key monomer required for PBO production.
Materials:
-
1,2,4,5-tetraminobenzene tetrahydrochloride
-
Hydrochloric acid (HCl)
-
Deionized water
-
Inert gas (Nitrogen or Argon)
Procedure:
-
A solution of 1,2,4,5-tetraminobenzene tetrahydrochloride in deionized water is prepared in a reaction vessel equipped with a stirrer and an inert gas inlet.
-
The solution is heated to reflux under a nitrogen or argon atmosphere.
-
Concentrated hydrochloric acid is slowly added to the refluxing solution.
-
The reaction mixture is maintained at reflux for several hours until the reaction is complete, which can be monitored by techniques such as thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.
-
The collected solid is washed with cold deionized water and then with a suitable organic solvent like acetone to remove impurities.
-
The final product, 4,6-diamino-1,3-benzenediol dihydrochloride, is dried under vacuum.
Protocol 2: Synthesis of Poly(p-phenylene benzobisoxazole) (PBO)
This protocol describes the polymerization process to form PBO.
Materials:
-
4,6-diamino-1,3-benzenediol dihydrochloride
-
Terephthaloyl chloride
-
Poly(phosphoric acid) (PPA)
-
Phosphorus pentoxide (P2O5)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Poly(phosphoric acid) is charged into a resin kettle equipped with a high-torque mechanical stirrer, an inert gas inlet, and a vacuum line.
-
The PPA is heated under vacuum to remove any residual moisture.
-
The temperature is then adjusted to the desired reaction temperature, typically between 100-150 °C.
-
4,6-diamino-1,3-benzenediol dihydrochloride and terephthaloyl chloride are added to the PPA in a stoichiometric ratio under a continuous flow of inert gas.
-
The mixture is stirred vigorously to ensure homogeneity. The viscosity of the solution will increase significantly as polymerization proceeds.
-
The reaction temperature is gradually increased to promote the cyclization reaction that forms the oxazole rings, typically up to 200 °C.
-
The polymerization is continued until the desired molecular weight is achieved, which is often indicated by the cessation of bubble formation and a dramatic increase in viscosity, leading to the formation of a liquid crystalline phase.
-
The highly viscous polymer solution is then extruded into a non-solvent like water or a dilute phosphoric acid solution to precipitate the PBO polymer.
-
The resulting PBO fibers or film are thoroughly washed with water and then a base (e.g., ammonium hydroxide) to remove any residual acid, followed by a final wash with water.
-
The polymer is then dried under vacuum.
Visualizations
The following diagrams illustrate the synthesis workflow and the fundamental structure-property relationships of PBO.
Caption: Workflow for the synthesis of PBO.
Caption: Structure-property relationship in PBO.
Application Notes and Protocols: Photophysical Properties of Benzo[d]oxazole-2,5-dicarbonitrile and its Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the anticipated photophysical properties of Benzo[d]oxazole-2,5-dicarbonitrile and detailed protocols for their experimental determination. Due to the limited availability of specific experimental data for this exact compound, representative data for benzoxazole derivatives featuring electron-withdrawing groups are presented. Additionally, a key signaling pathway relevant to the potential application of benzoxazole derivatives in cancer therapy is detailed.
Photophysical Properties of Electron-Deficient Benzoxazoles
Table 1: Absorption and Emission Properties of Representative Electron-Deficient Benzoxazole Derivatives
| Compound/Derivative | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) |
| 2-(4-Chlorophenyl)ethenyl]-1,3-benzoxazole | Chloroform | 340-370 | ~415 | ~45-75 |
| Nitro-substituted aza-BODIPYs | THF | 600-700 | - | - |
| 2-(2-phenylethenyl)-benzoxazoles | Various | - | - | - |
Note: Data is compiled from various sources and represents a range of values observed for benzoxazoles with electron-withdrawing groups. The exact values for this compound will need to be determined experimentally.
Table 2: Fluorescence Quantum Yield and Lifetime of Representative Benzoxazole Derivatives
| Compound/Derivative | Solvent | Quantum Yield (Φ_F) | Fluorescence Lifetime (τ, ns) |
| Naphthoxazoles | Polymer Films | 0.07-0.33 | Nanosecond range |
| Fluorescein Derivatives | EtOH/PBS | 0.016 - 0.85 | 0.22 - 4.15 |
| Aza-BODIPYs with nitro groups | THF | 0.03 - 0.06 | 77 - 130 µs (triplet state) |
Note: Quantum yields and lifetimes are highly dependent on the specific molecular structure and the solvent environment.
Experimental Protocols
Determination of Fluorescence Quantum Yield (Comparative Method)
This protocol describes the determination of the fluorescence quantum yield of a sample relative to a standard with a known quantum yield.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Solvent (spectroscopic grade, e.g., cyclohexane, ethanol, or as appropriate for the sample)
-
Standard fluorophore with known quantum yield in the chosen solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Rhodamine 6G in ethanol)
-
This compound (or analog) sample
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of the standard and the sample in the chosen solvent.
-
Prepare a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both the standard and the sample. The absorbance of these solutions at the excitation wavelength should be in the range of 0.02 to 0.1 to minimize inner filter effects.
-
Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each diluted solution at the chosen excitation wavelength.
-
Measure Fluorescence Emission Spectra:
-
Set the excitation wavelength on the spectrofluorometer to the value used for the absorbance measurements.
-
Record the fluorescence emission spectrum for each diluted solution of the standard and the sample. Ensure the emission is collected over the entire fluorescence range.
-
-
Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plot Data: For both the standard and the sample, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.
-
Determine Gradients: The plots should yield straight lines passing through the origin. Determine the gradient (slope) of each line.
-
Calculate Quantum Yield: The quantum yield of the sample (Φ_F(sample)) can be calculated using the following equation:
Φ_F(sample) = Φ_F(std) * (Grad_sample / Grad_std) * (n_sample² / n_std²)
where:
-
Φ_F(std) is the quantum yield of the standard.
-
Grad_sample is the gradient of the plot for the sample.
-
Grad_std is the gradient of the plot for the standard.
-
n_sample and n_std are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term is 1).
-
Determination of Fluorescence Lifetime using Time-Correlated Single Photon Counting (TCSPC)
This protocol outlines the measurement of fluorescence lifetime using the TCSPC technique.[1][2][3]
Materials:
-
TCSPC Spectrometer (including a pulsed light source, e.g., picosecond laser diode or LED, a fast detector, e.g., photomultiplier tube (PMT) or single-photon avalanche diode (SPAD), and timing electronics)
-
Sample holder/cuvette
-
This compound (or analog) solution
-
Scattering solution (for instrument response function measurement, e.g., dilute Ludox solution)
Procedure:
-
Instrument Setup and Warm-up: Turn on the TCSPC system and allow the components to warm up and stabilize.
-
Instrument Response Function (IRF) Measurement:
-
Fill a cuvette with the scattering solution.
-
Set the excitation wavelength and record the scattered light to obtain the IRF. The IRF represents the time profile of the excitation pulse as detected by the system.
-
-
Sample Measurement:
-
Replace the scattering solution with the sample solution.
-
Excite the sample at the desired wavelength and collect the fluorescence emission at the wavelength of maximum emission.
-
Collect photons until a sufficient number of counts are in the peak channel to ensure good statistical accuracy. The data is collected as a histogram of photon arrival times relative to the excitation pulse.
-
-
Data Analysis:
-
The measured fluorescence decay is a convolution of the true fluorescence decay and the IRF.
-
Use deconvolution software to fit the experimental decay data to a multi-exponential decay model: I(t) = Σ α_i * exp(-t/τ_i) where I(t) is the intensity at time t, α_i is the pre-exponential factor for the i-th component, and τ_i is the decay time (lifetime) of the i-th component.
-
The quality of the fit is assessed by examining the weighted residuals and the chi-squared (χ²) value.
-
Application in Drug Development: Targeting VEGFR-2 Signaling
Benzoxazole derivatives have shown promise as anticancer agents, with some acting as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4] VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[3][5][6] Inhibition of VEGFR-2 signaling can therefore be an effective anti-cancer strategy.
VEGFR-2 Signaling Pathway and Inhibition by Benzoxazole Derivatives
The following diagram illustrates the VEGFR-2 signaling pathway and the point of inhibition by small molecule inhibitors like certain benzoxazole derivatives.
Caption: VEGFR-2 signaling pathway and its inhibition.
Diagram Explanation:
-
Activation: Vascular Endothelial Growth Factor (VEGF) binds to the extracellular domain of VEGFR-2.
-
Dimerization and Autophosphorylation: This binding induces receptor dimerization and subsequent autophosphorylation of tyrosine residues in the intracellular kinase domain.
-
Downstream Signaling: The phosphorylated receptor activates multiple downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt-mTOR pathways.
-
Cellular Response: These signaling cascades ultimately lead to endothelial cell proliferation, migration, survival, and the formation of new blood vessels (angiogenesis).
-
Inhibition: Small molecule inhibitors, such as certain benzoxazole derivatives, can bind to the ATP-binding site within the kinase domain of VEGFR-2, preventing autophosphorylation and blocking the downstream signaling required for angiogenesis.[2][5]
Experimental Workflow for Evaluating VEGFR-2 Inhibition
The following diagram outlines a typical workflow for assessing the inhibitory activity of a compound like this compound against VEGFR-2.
Caption: Workflow for VEGFR-2 inhibitor evaluation.
References
- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 2. Development and strategies of VEGFR-2/KDR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
Screening the Biological Activity of Benzo[d]oxazole-2,5-dicarbonitrile: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzo[d]oxazole-2,5-dicarbonitrile is a heterocyclic compound belonging to the benzoxazole class. While specific biological data for this dicarbonitrile derivative is limited in publicly available literature, the benzoxazole scaffold is a well-established pharmacophore known for a wide range of biological activities.[1][2][3] Benzoxazole derivatives have demonstrated potential as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[1][2][4][5][6] These activities are often attributed to their ability to interact with various biological targets, including enzymes and signaling pathways crucial in disease progression.[4][5][7]
This document provides a guide for the initial biological screening of this compound, drawing upon the known activities of structurally related benzoxazole compounds. The following protocols and application notes are intended to serve as a starting point for investigating the potential therapeutic applications of this molecule.
Predicted Biological Activities and Screening Strategy
Based on the activities of other substituted benzoxazoles, this compound could potentially exhibit the following biological effects:
-
Antiproliferative Activity: Many benzoxazole derivatives have shown cytotoxicity against various cancer cell lines.[7][8]
-
Enzyme Inhibition: The benzoxazole nucleus is a key component of various enzyme inhibitors, including those for cyclooxygenase (COX) and kinases.[4]
-
Neuroprotective Effects: Certain benzoxazole derivatives have been investigated for their potential in neurodegenerative diseases.[5][6]
A tiered screening approach is recommended, starting with broad cytotoxicity assays, followed by more specific functional and mechanistic studies.
Experimental Protocols
Antiproliferative Activity Screening: MTT Assay
This protocol outlines a common method for assessing the cytotoxic effects of a compound on cultured cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular formazan can be solubilized and quantified by spectrophotometry, providing an estimate of cell viability.
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer, A549 for lung cancer)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Anti-inflammatory Activity Screening: COX Enzyme Inhibition Assay
This protocol provides a method to assess the inhibitory effect of the compound on cyclooxygenase (COX) enzymes, which are key mediators of inflammation.
Principle: This assay measures the peroxidase activity of COX-1 and COX-2. The enzyme converts a chromogenic substrate into a colored product, and the inhibition of this reaction by the test compound is measured spectrophotometrically.
Materials:
-
This compound
-
COX-1 and COX-2 enzyme preparations
-
Arachidonic acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogenic substrate)
-
Assay buffer (e.g., Tris-HCl)
-
A known COX inhibitor (e.g., Indomethacin or Celecoxib) as a positive control
-
96-well plate
-
Microplate reader
Procedure:
-
Enzyme Preparation: Prepare working solutions of COX-1 and COX-2 enzymes in the assay buffer.
-
Compound Addition: Add the test compound at various concentrations to the wells of a 96-well plate. Include a vehicle control and a positive control.
-
Enzyme Addition: Add the enzyme solution to the wells and incubate for a short period (e.g., 10 minutes) at room temperature to allow for compound-enzyme interaction.
-
Reaction Initiation: Initiate the reaction by adding a solution containing arachidonic acid and TMPD.
-
Absorbance Measurement: Immediately measure the absorbance at 590 nm at multiple time points to determine the reaction rate.
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound. Determine the IC50 value.
Data Presentation
Quantitative data from screening assays should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Antiproliferative Activity of Benzoxazole Derivatives (Example Data)
| Compound | Cell Line | IC50 (µM) | Reference |
| 5-methylbenzo[d]oxazole derivative 12l | HepG2 | 10.50 | [8] |
| 5-methylbenzo[d]oxazole derivative 12l | MCF-7 | 15.21 | [8] |
| Unsubstituted benzo[d]oxazole derivative 12d | HepG2 | 23.61 | [8] |
| Nitro substituted benzothiazole derivative 6 | A549 | 2.12 | [9] |
| Nitro substituted benzothiazole derivative 6 | NCI-H358 | 0.85 | [9] |
Table 2: Anti-inflammatory Activity of Benzoxazole Derivatives (Example Data)
| Compound | Target | % Inhibition (at 20 mg/kg) | Reference |
| N-(2-(4-chlorobenzyl)-benzo[d]oxazol-5-yl)-3-substituted-propanamide (3a) | Carrageenan-induced paw edema | 48.4 | [4] |
| N-(2-(4-chlorobenzyl)-benzo[d]oxazol-5-yl)-3-substituted-propanamide (3l) | Carrageenan-induced paw edema | 39.3 | [4] |
| N-(2-(4-chlorobenzyl)-benzo[d]oxazol-5-yl)-3-substituted-propanamide (3n) | Carrageenan-induced paw edema | 44.0 | [4] |
Visualization of Potential Mechanisms
The following diagrams illustrate potential signaling pathways and experimental workflows relevant to the screening of this compound.
Conclusion
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of New Benzo[d]oxazole-Based Derivatives and Their Neuroprotective Effects on β-Amyloid-Induced PC12 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of New Benzo[d]oxazole-Based Derivatives and Their Neuroprotective Effects on β-Amyloid-Induced PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Benzo[d]oxazole-2,5-dicarbonitrile Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Benzo[d]oxazole-2,5-dicarbonitrile. The information is designed to help optimize reaction yields and address common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when following a synthetic route involving the cyclization of a substituted 2-aminophenol with a cyanating agent.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Decomposition of starting material or product. 3. Inactive reagents. | 1. Extend reaction time and/or increase temperature. Monitor reaction progress by TLC or LC-MS. 2. Ensure anhydrous and inert reaction conditions. Consider lowering the reaction temperature. 3. Use freshly opened or purified reagents. Verify the purity of the starting 2-amino-4-cyanophenol. |
| Formation of Multiple Byproducts | 1. Side reactions of the cyanating agent. 2. Polymerization of starting materials or intermediates. 3. Non-selective reaction conditions. | 1. Control the stoichiometry of the cyanating agent carefully. Consider a slower addition of the reagent. 2. Run the reaction at a lower concentration. 3. Screen different solvents and bases to improve selectivity. |
| Difficulty in Product Purification | 1. Presence of highly polar impurities. 2. Product co-eluting with starting material or byproducts. 3. Product instability on silica gel. | 1. Perform an aqueous workup to remove inorganic salts. Consider a pre-purification step like trituration. 2. Optimize the solvent system for column chromatography. Consider using a different stationary phase (e.g., alumina). 3. Use a neutral or deactivated silica gel. Minimize the time the product is on the column. |
| Inconsistent Yields Between Batches | 1. Variation in reagent quality. 2. Inconsistent reaction conditions (temperature, stirring, atmosphere). 3. Scale-up effects. | 1. Use reagents from the same batch or re-purify them before use. 2. Ensure precise control over all reaction parameters. Use a temperature-controlled reaction setup. 3. When scaling up, ensure efficient mixing and heat transfer. Re-optimize reaction conditions at the larger scale. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for preparing this compound?
A common and effective method for the synthesis of benzoxazole derivatives is the cyclization of a corresponding 2-aminophenol derivative. For this compound, a plausible route involves the reaction of 2-amino-4-cyanophenol with a cyanating agent, such as cyanogen bromide, in the presence of a base.[1]
Q2: How can I monitor the progress of the reaction?
The reaction progress can be effectively monitored using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A developing system for TLC should be chosen that provides good separation between the starting material (2-amino-4-cyanophenol) and the product.
Q3: What are the critical parameters to control for optimizing the yield?
Several parameters are crucial for maximizing the yield of this compound:
-
Reagent Purity: The purity of the starting 2-amino-4-cyanophenol and the cyanating agent is critical.
-
Reaction Temperature: The temperature should be carefully controlled to ensure the reaction proceeds to completion without causing decomposition.
-
Solvent and Base: The choice of solvent and base can significantly impact the reaction rate and selectivity. Anhydrous polar aprotic solvents are often preferred.
-
Stoichiometry: Precise control over the stoichiometry of the reactants is essential to minimize side reactions.
Q4: What are the potential side reactions in this synthesis?
Potential side reactions include the formation of N-cyanated or O-cyanated intermediates that do not cyclize, polymerization of the starting materials, and hydrolysis of the nitrile groups if water is present in the reaction mixture.
Experimental Protocols
Protocol 1: Synthesis of this compound via Cyclization
This protocol is a general guideline based on the synthesis of similar benzoxazole derivatives and should be optimized for the specific target molecule.
Materials:
-
2-amino-4-cyanophenol
-
Cyanogen bromide (handle with extreme caution in a well-ventilated fume hood)
-
Anhydrous potassium carbonate (or another suitable base)
-
Anhydrous N,N-Dimethylformamide (DMF) (or another suitable polar aprotic solvent)
-
Ethyl acetate
-
Hexanes
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 2-amino-4-cyanophenol (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add anhydrous potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of cyanogen bromide (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by pouring it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate.
Data Presentation
Table 1: Optimization of Reaction Conditions
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | DMF | 25 | 24 | Data not available |
| 2 | NaH | THF | 0 to 25 | 12 | Data not available |
| 3 | Et₃N | CH₃CN | 80 | 12 | Data not available |
| 4 | DBU | CH₂Cl₂ | 25 | 18 | Data not available |
*Note: The data in this table is hypothetical and for illustrative purposes. Actual yields will depend on experimental optimization.
Visualizations
Caption: Proposed reaction pathway for the synthesis of this compound.
Caption: General experimental workflow for the synthesis and purification.
Caption: Decision tree for troubleshooting low reaction yields.
References
Technical Support Center: Synthesis of Benzo[d]oxazole-2,5-dicarbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of Benzo[d]oxazole-2,5-dicarbonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
While specific literature on the synthesis of this compound is limited, plausible synthetic strategies involve the cyclization of appropriately substituted 2-aminophenol precursors. A common approach for synthesizing benzoxazoles is the reaction of a 2-aminophenol with a suitable electrophilic one-carbon component. For the introduction of a cyano group at the 2-position, cyanating agents like cyanogen bromide or N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) are often employed.[1][2] The 5-cyano group would need to be present on the starting 2-aminophenol derivative.
Q2: What are the critical parameters to control during the synthesis?
Successful synthesis of this compound relies on the stringent control of several reaction parameters:
-
Temperature: Temperature control is crucial to prevent side reactions such as hydrolysis or decomposition.
-
pH: The pH of the reaction medium must be carefully controlled, as both acidic and basic conditions can lead to hydrolysis of the nitrile groups or opening of the benzoxazole ring.[3][4][5][6][7]
-
Purity of Reagents and Solvents: The use of high-purity starting materials and anhydrous solvents is essential to minimize side reactions and improve the overall yield and purity of the final product.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the aminophenol starting material.
Q3: What are the potential side reactions I should be aware of?
Several side reactions can occur during the synthesis of this compound, leading to impurities and reduced yields. These include:
-
Incomplete Cyclization: The reaction may not proceed to completion, resulting in the presence of unreacted starting materials or intermediate species.
-
Hydrolysis of Nitrile Groups: The electron-withdrawing nature of the cyano groups makes them susceptible to hydrolysis, especially under acidic or basic conditions, to form carboxamide or carboxylic acid derivatives.[3][8][9]
-
Benzoxazole Ring Opening: The benzoxazole ring can undergo hydrolytic cleavage under acidic conditions to yield the corresponding 2-amidophenol derivative.[4][6][7]
-
Formation of Isomeric Byproducts: Depending on the substitution pattern of the starting materials, the formation of regioisomers is a possibility.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
| Problem | Possible Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction due to insufficient reaction time or temperature. | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). If the reaction is stalled, consider extending the reaction time or cautiously increasing the temperature. |
| Decomposition of starting materials or product. | Ensure the reaction is carried out under an inert atmosphere and at the optimal temperature. Avoid excessively high temperatures. | |
| Poor quality of reagents or solvents. | Use freshly purified reagents and anhydrous solvents. | |
| Presence of Multiple Spots on TLC/LC-MS (Impure Product) | Formation of side products due to hydrolysis. | Maintain strict control over the pH of the reaction mixture. Use buffered solutions if necessary. Perform the reaction under anhydrous conditions. |
| Incomplete cyclization. | Optimize the reaction conditions, including the choice of catalyst and solvent, to favor the cyclization reaction. | |
| Formation of isomers. | Use a regiochemically pure starting 2-aminophenol derivative. | |
| Product is difficult to purify. | Presence of polar impurities such as hydrolyzed byproducts (amides, carboxylic acids). | Purification can be challenging due to the similar polarities of the desired product and some side products. Consider using a combination of purification techniques, such as column chromatography with a carefully selected eluent system, followed by recrystallization. |
| The product may be unstable on silica gel. | Consider using an alternative stationary phase for chromatography, such as alumina, or using a rapid purification technique like flash chromatography. |
Experimental Protocols
General Procedure for the Synthesis of 2-Cyanobenzoxazoles:
A solution of the appropriately substituted 2-aminophenol in a suitable anhydrous solvent (e.g., dioxane, THF) is treated with a cyanating agent, such as N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), in the presence of a Lewis acid (e.g., BF₃·Et₂O).[1][2] The reaction mixture is typically heated under reflux for several hours and monitored by TLC or LC-MS. After completion, the reaction is quenched, and the product is isolated and purified using standard techniques like extraction, column chromatography, and recrystallization.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. synthesis - Hydrolysis of nitriles: Amide vs Carboxylic acid - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 9. Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles [jove.com]
Technical Support Center: Cyclization of 2-Amino-4,6-Dicyanophenol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working on the cyclization of 2-amino-4,6-dicyanophenol to form substituted benzoxazoles.
Troubleshooting Guides
Problem 1: Low or No Product Yield
Possible Cause 1.1: Reduced Nucleophilicity of the Starting Material
The two electron-withdrawing cyano groups on the aromatic ring significantly decrease the nucleophilicity of both the amino and hydroxyl groups of 2-amino-4,6-dicyanophenol. This reduced reactivity can lead to slow or incomplete reactions under standard cyclization conditions.
Suggested Solutions:
-
Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy for the reaction to proceed. Monitor the reaction for potential decomposition of starting material or product at elevated temperatures.
-
Use a More Reactive Electrophile: Instead of carboxylic acids, consider using more reactive derivatives such as acid chlorides or anhydrides.
-
Employ a Catalyst: The use of acid or base catalysts is crucial. For substrates with electron-withdrawing groups, stronger acids like polyphosphoric acid (PPA) or Lewis acids may be necessary.[1][2] Some reactions benefit from a combination of a Brønsted acid and a co-catalyst like copper iodide (CuI).[3]
-
Microwave Irradiation: Microwave-assisted synthesis can sometimes accelerate reactions that are sluggish under conventional heating.
Possible Cause 1.2: Inappropriate Solvent
The choice of solvent can significantly impact reaction rates and yields.
Suggested Solutions:
-
High-Boiling Point Solvents: For reactions requiring high temperatures, use high-boiling point aprotic polar solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or sulfolane.
-
Solvent-Free Conditions: In some cases, running the reaction neat (without solvent) at high temperatures can be effective.[4]
Possible Cause 1.3: Catalyst Incompatibility
The chosen catalyst may not be effective for this specific substrate.
Suggested Solutions:
-
Trial of Different Catalysts: Experiment with a range of catalysts, including Brønsted acids (e.g., p-toluenesulfonic acid, sulfuric acid), Lewis acids (e.g., zinc chloride, boron trifluoride etherate), and heterogeneous catalysts.
Problem 2: Formation of Side Products
Possible Cause 2.1: Hydrolysis of Cyano Groups
The cyano groups are susceptible to hydrolysis to amide or carboxylic acid functionalities, especially under harsh acidic or basic conditions and elevated temperatures.[5][6] This can lead to the formation of undesired byproducts.
Suggested Solutions:
-
Milder Reaction Conditions: If hydrolysis is suspected, try to use milder reaction conditions (lower temperature, shorter reaction time).
-
Control of pH: Carefully control the pH of the reaction mixture. For acid-catalyzed reactions, use the minimum amount of acid required. For base-catalyzed reactions, a non-aqueous base might be preferable.
-
Anhydrous Conditions: Ensure that the reaction is carried out under strictly anhydrous conditions to minimize the presence of water, which is required for hydrolysis.
Possible Cause 2.2: Polymerization or Decomposition
At high temperatures, phenolic compounds and other reactive intermediates can be prone to polymerization or decomposition, leading to a complex mixture of products and a dark-colored reaction mixture.
Suggested Solutions:
-
Optimize Reaction Temperature and Time: Carefully screen a range of temperatures and reaction times to find the optimal conditions that favor product formation over degradation.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative decomposition.
Frequently Asked Questions (FAQs)
Q1: Why is the cyclization of 2-amino-4,6-dicyanophenol more challenging than that of unsubstituted 2-aminophenol?
A1: The presence of two strong electron-withdrawing cyano (-CN) groups on the phenyl ring significantly reduces the electron density of the aromatic system. This has two main consequences:
-
Decreased Nucleophilicity: The amino (-NH2) and hydroxyl (-OH) groups become less nucleophilic, making them less reactive towards the electrophile (e.g., aldehyde, carboxylic acid) required for the cyclization.
-
Increased Acidity of the Phenolic Proton: The phenolic proton is more acidic, which can affect the reaction mechanism and potentially lead to deprotonation under conditions where the neutral form is required for reaction.
Q2: What are the most common methods for the cyclization of 2-aminophenols?
A2: Common methods involve the condensation of the 2-aminophenol with various electrophilic partners, including:
-
Carboxylic Acids: Often requires a strong acid catalyst like polyphosphoric acid (PPA) and high temperatures.
-
Aldehydes: Typically acid-catalyzed, leading to the formation of a Schiff base intermediate followed by cyclization.[7]
-
Orthoesters: Can be used to form 2-unsubstituted or 2-alkyl/aryl substituted benzoxazoles.
-
Acid Chlorides and Anhydrides: More reactive than carboxylic acids and can often be performed under milder conditions.
-
β-Diketones: A combination of a Brønsted acid and a copper salt can be an effective catalytic system.[3]
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. You can spot the reaction mixture alongside the starting material (2-amino-4,6-dicyanophenol) and the electrophile on a TLC plate. The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the progress of the reaction. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.
Q4: What are the typical work-up procedures for these reactions?
A4: Work-up procedures will vary depending on the reaction conditions. A general procedure for an acid-catalyzed reaction might involve:
-
Cooling the reaction mixture to room temperature.
-
Carefully quenching the reaction by pouring it into a basic solution (e.g., saturated sodium bicarbonate) or water.
-
Extracting the product into an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Washing the organic layer with brine.
-
Drying the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate).
-
Removing the solvent under reduced pressure.
-
Purifying the crude product by column chromatography or recrystallization.
Q5: Are the cyano groups stable under typical cyclization conditions?
A5: The stability of the cyano groups is a significant concern. Nitriles can be hydrolyzed to amides and subsequently to carboxylic acids under both acidic and basic conditions, particularly at elevated temperatures.[5][6][8] It is crucial to carefully select reaction conditions to minimize this side reaction. Milder conditions and anhydrous solvents are generally preferred to maintain the integrity of the cyano groups. The nitrile group is generally stable to many reducing and oxidizing agents used in organic synthesis.[9]
Data Presentation
Table 1: General Reaction Conditions for Benzoxazole Synthesis from Substituted 2-Aminophenols
| Starting 2-Aminophenol | Electrophile | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Aminophenol | β-Diketone | TsOH·H₂O, CuI | Acetonitrile | 80 | 16 | 64-89 | [3] |
| 2-Aminophenol | Aldehyde | Samarium triflate | Aqueous medium | Room Temp | - | Good | [7] |
| Substituted 2-Aminophenols | N-Cyano-N-phenyl-p-toluenesulfonamide | LiHMDS | - | - | Short | Good | [7] |
| 2,4-Diaminophenol | 4-Methylsalicylic acid | PPA | Neat | 150 | - | - | [1] |
| 2-Aminophenol | Aldehyde | [BMIm]₂[WO₄] | 1,4-Dioxane | 100 | 5 | 82 | [4] |
Note: This table provides general conditions for the synthesis of benzoxazoles from various substituted 2-aminophenols. Specific optimization will be required for the cyclization of 2-amino-4,6-dicyanophenol.
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Cyclization with a Carboxylic Acid (Phillips Condition Adaptation)
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-4,6-dicyanophenol (1 equivalent) and the desired carboxylic acid (1.1 equivalents).
-
Add polyphosphoric acid (PPA) as both the catalyst and solvent (a sufficient amount to ensure stirring).
-
Heat the reaction mixture to 150-180°C with vigorous stirring.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to approximately 100°C and carefully pour it into a beaker containing ice water with stirring.
-
Neutralize the aqueous solution with a strong base (e.g., 10 M NaOH) to a pH of 7-8.
-
Collect the precipitated solid by vacuum filtration and wash it thoroughly with water.
-
Dry the crude product and purify by column chromatography or recrystallization.
Protocol 2: General Procedure for Cyclization with an Aldehyde
-
In a round-bottom flask, dissolve 2-amino-4,6-dicyanophenol (1 equivalent) and the aldehyde (1 equivalent) in a suitable high-boiling solvent (e.g., DMF or xylene).
-
Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, 0.1 equivalents).
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Mandatory Visualization
Caption: Troubleshooting workflow for the cyclization of 2-amino-4,6-dicyanophenol.
Caption: General reaction pathway for the formation of 5,7-dicyanobenzoxazole.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. ijpbs.com [ijpbs.com]
- 3. Synthesis of Benzoxazoles from 2-Aminophenols and β-Diketones Using a Combined Catalyst of Brønsted Acid and Copper Iodide [organic-chemistry.org]
- 4. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitrile - Wikipedia [en.wikipedia.org]
- 6. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 7. Benzoxazole synthesis [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Synthesis of Benzo[d]oxazole-2,5-dicarbonitrile: A Technical Support Guide
For researchers, chemists, and professionals in drug development, the scale-up of complex heterocyclic compounds like Benzo[d]oxazole-2,5-dicarbonitrile presents a unique set of challenges. This technical support center provides troubleshooting guidance and frequently asked questions to address potential hurdles during the synthesis and purification of this key chemical intermediate.
Troubleshooting Guide
This guide addresses common issues encountered during the scale-up synthesis of this compound, focusing on practical solutions and preventative measures.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Product | Incomplete reaction due to insufficient reaction time or temperature. Degradation of starting materials or product under harsh conditions. Poor mixing in the reactor leading to localized "hot spots" or concentration gradients. | Optimize reaction time and temperature through small-scale experiments before scaling up. Consider a lower reaction temperature for a longer duration. Ensure efficient and consistent agitation throughout the reaction. Use a robust heating/cooling system to maintain a stable reaction temperature. |
| Formation of Impurities | Side reactions due to the presence of moisture or oxygen. Cross-reactivity of reagents. Incomplete conversion leading to residual starting materials. | Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents and reagents. Carefully control the stoichiometry of the reactants. Monitor the reaction progress using techniques like TLC or HPLC to ensure complete conversion. |
| Difficulty in Product Isolation and Purification | Product oiling out during crystallization. Co-precipitation of impurities. Inefficient separation using column chromatography at a large scale. | Screen various crystallization solvents and solvent mixtures to find optimal conditions. Employ a gradual cooling profile during crystallization to promote the formation of pure crystals. Consider alternative purification methods such as recrystallization or slurry washing to remove impurities before final isolation. If chromatography is necessary, explore flash chromatography with a higher capacity stationary phase. |
| Exothermic Reaction Leading to Runaway Conditions | The cyclization step can be highly exothermic, especially at a larger scale. | Implement a controlled addition of reagents to manage the rate of heat generation. Ensure the reactor is equipped with an efficient cooling system and a safety quench mechanism. Perform a reaction calorimetry study to understand the thermal profile of the reaction before scaling up. |
| Handling of Hazardous Reagents | Use of toxic reagents such as cyanogen bromide or other cyanide sources. | All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Develop and strictly follow standard operating procedures (SOPs) for handling and quenching hazardous reagents. Have an emergency response plan in place. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the scale-up of the cyclization step?
A1: The most critical parameters are temperature, reaction time, and the rate of reagent addition. The cyclization to form the benzoxazole ring is often exothermic, and improper temperature control can lead to side reactions and impurity formation. A controlled addition of the cyclizing agent is recommended to manage the exotherm. Reaction time should be carefully monitored to ensure complete conversion without product degradation.
Q2: How can I minimize the formation of colored impurities during the synthesis?
A2: Colored impurities often arise from oxidation or side reactions. To minimize their formation, it is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and use high-purity, anhydrous solvents and reagents.
Q3: Is column chromatography a viable purification method for large-scale production?
A3: While effective at the lab scale, column chromatography is often not practical or economically viable for large-scale production due to the high solvent consumption and lower throughput. Developing a robust crystallization method is the preferred approach for purification at scale. This may involve screening different solvents, optimizing cooling rates, and potentially using seeding strategies.
Q4: What are the key safety precautions to consider when working with cyanide-containing reagents on a larger scale?
A4: Working with cyanide-containing reagents requires strict safety protocols. These include:
-
Conducting all operations in a dedicated, well-ventilated area.
-
Using appropriate personal protective equipment (PPE), including cyanide-specific gloves and a face shield.
-
Having a cyanide antidote kit readily available and personnel trained in its use.
-
Implementing a quenching protocol to neutralize any residual cyanide in the reaction mixture and waste streams.
Q5: Can you suggest a starting point for developing a scalable crystallization process?
A5: A good starting point is to perform solubility studies with a range of solvents of varying polarities. Once a suitable solvent or solvent system is identified, you can proceed with small-scale crystallization trials to optimize parameters such as concentration, cooling profile, and agitation. Anti-solvent crystallization can also be an effective technique to explore.
Experimental Protocols
General Protocol for N-deprotonation–O-SNAr Cyclization
-
Acylation of 2-Fluoro-3,5-dicyanoaniline: To a solution of 2-fluoro-3,5-dicyanoaniline in a suitable aprotic solvent (e.g., anhydrous Dichloromethane or Tetrahydrofuran), add a base (e.g., triethylamine or pyridine). Cool the mixture to 0°C. Slowly add the desired acylating agent (e.g., acetyl chloride or benzoyl chloride) and allow the reaction to warm to room temperature and stir until completion (monitored by TLC or HPLC).
-
Work-up and Isolation of the Anilide: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude anilide. Purify by recrystallization or chromatography if necessary.
-
Cyclization to form this compound: In a reaction vessel equipped with a condenser and under an inert atmosphere, dissolve the purified anilide in an anhydrous polar aprotic solvent such as DMF.[1][2][3] Add a base, such as potassium carbonate.[1][2][3] Heat the reaction mixture to the required temperature (which may need to be optimized, potentially between 90-130°C) and monitor for completion.[3]
-
Product Isolation and Purification: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water. The solid product will precipitate out. Filter the solid, wash with water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent.[2][3]
Visualizations
Logical Workflow for Troubleshooting Low Product Yield
Caption: Troubleshooting workflow for low product yield.
Scale-Up Synthesis Workflow
Caption: General workflow for scaling up chemical synthesis.
References
"minimizing byproducts in N-deprotonation–O-SNAr cyclization"
Technical Support Center: N-Deprotonation–O-SNAr Cyclization
Welcome to the technical support center for optimizing N-deprotonation–O-SNAr (Intramolecular O-Arylation) cyclization reactions. This guide provides troubleshooting advice, answers to frequently asked questions, and key experimental data to help you minimize byproduct formation and maximize the yield of your desired cyclic product.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is producing a significant amount of a higher molecular weight byproduct. What is it and how can I prevent it?
A: The most common byproduct in intramolecular cyclization reactions is the intermolecular dimer or higher-order polymers. This occurs when a deprotonated molecule reacts with another molecule of the starting material instead of cyclizing with itself.
Troubleshooting Steps:
-
Implement High-Dilution Conditions: The key to favoring the intramolecular pathway is to keep the concentration of the reactive intermediate low. Aim for substrate concentrations in the range of 0.001–0.05 M.
-
Use Slow Addition (Pseudo-High Dilution): Instead of adding all reagents at once, slowly add the solution of your starting material to a suspension of the base in the solvent over several hours. This technique, often performed with a syringe pump, maintains a constantly low concentration of the substrate, thus minimizing intermolecular reactions.
Q2: I am observing poor conversion of my starting material. What are the potential causes?
A: Failure to consume the starting material often points to issues with the deprotonation step.
Troubleshooting Steps:
-
Base Strength: The chosen base may not be strong enough to effectively deprotonate the nitrogen atom. The pKa of the N-H bond should be considered. For phenols or less acidic amines, a stronger base like sodium hydride (NaH) is often more effective than weaker bases like potassium carbonate (K₂CO₃).
-
Base Quality: Sodium hydride can become passivated by a surface layer of sodium hydroxide. Ensure you are using fresh, high-quality NaH or washing it with hexanes prior to use.
-
Solvent Anhydrousness: The presence of residual water will quench the base and prevent deprotonation. Ensure you are using anhydrous solvents.
-
Temperature: Some deprotonation events require heating to proceed efficiently. Consider gradually increasing the reaction temperature while monitoring the consumption of the starting material by TLC or LC-MS.
Q3: How do I choose the optimal base and solvent for my reaction?
A: The choice is substrate-dependent, but general guidelines apply. The solvent must be polar aprotic to dissolve the intermediate alkoxide/amide and should have a high boiling point if heating is required. The base must be strong enough for deprotonation but not so strong that it causes decomposition. Cesium carbonate (Cs₂CO₃) is often a good choice as the large cesium cation can act as a template, favoring cyclization.
Q4: My product or starting material appears to be decomposing under the reaction conditions. How can I mitigate this?
A: Decomposition is often caused by excessively high temperatures or prolonged reaction times.
Troubleshooting Steps:
-
Temperature Optimization: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature and only heat if necessary.
-
Reaction Monitoring: Closely monitor the reaction's progress every 1-2 hours. Once the starting material is consumed, proceed with the workup immediately to avoid product degradation.
Data Presentation: Effect of Reaction Conditions
The following table summarizes how different reaction parameters can influence the outcome of a typical N-deprotonation–O-SNAr cyclization, highlighting the trade-offs between reaction rate and byproduct formation.
| Entry | Base | Solvent | Concentration (M) | Technique | Temperature (°C) | Yield (Cyclic Product) | Yield (Dimer Byproduct) |
| 1 | K₂CO₃ | DMF | 0.1 | Batch | 80 | 45% | 40% |
| 2 | K₂CO₃ | DMF | 0.01 | Batch | 80 | 75% | 15% |
| 3 | Cs₂CO₃ | Dioxane | 0.01 | Batch | 100 | 85% | 5% |
| 4 | NaH | THF | 0.1 | Batch | 60 | 50% | 35% |
| 5 | NaH | THF | 0.005 | Slow Addition | 60 | 92% | <5% |
Key Takeaways:
-
Decreasing concentration from 0.1 M to 0.01 M (Entry 1 vs. 2) significantly improves the yield of the desired cyclic product.
-
Cesium carbonate (Entry 3) can provide excellent yields, potentially due to a templating effect.
-
The use of a strong base like NaH combined with slow addition (Entry 5) provides the highest yield and minimizes dimer formation.
Key Experimental Protocol: High-Dilution Cyclization
This protocol describes a general method for minimizing byproduct formation using slow-addition (pseudo-high dilution).
1. Preparation:
-
Flame-dry a three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a rubber septum.
-
Add anhydrous solvent (e.g., THF, DMF) to the flask via cannula.
-
Add the base (e.g., 1.5 equivalents of sodium hydride, 60% dispersion in mineral oil, washed with hexanes) to the solvent.
-
In a separate flame-dried flask, dissolve the precursor molecule (1.0 equivalent) in the same anhydrous solvent to prepare a stock solution (e.g., 0.01 M).
2. Reaction Execution:
-
Heat the base suspension to the desired temperature (e.g., 60 °C).
-
Draw the precursor solution into a syringe and place it on a syringe pump.
-
Add the precursor solution to the stirred base suspension via the syringe pump over a period of 4-10 hours.
-
After the addition is complete, allow the reaction to stir at the same temperature for an additional 1-2 hours, monitoring completion by TLC or LC-MS.
3. Workup and Purification:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product using flash column chromatography to separate the desired cyclic product from any residual starting material and byproducts.
Visualizations
Below are diagrams illustrating the key chemical pathways and a logical troubleshooting workflow for this reaction.
Caption: Competing intramolecular vs. intermolecular reaction pathways.
Caption: Troubleshooting workflow for optimizing cyclization reactions.
Technical Support Center: Synthesis of Dicyano-benzoxazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of dicyano-benzoxazoles.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of dicyano-benzoxazoles, particularly focusing on the solvent effects.
Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer:
Low yields in dicyano-benzoxazole synthesis are a common issue and can often be attributed to the choice of solvent and base. The reaction is highly sensitive to the reaction conditions.
-
Solvent Choice: The polarity and boiling point of the solvent play a critical role. For the synthesis of compounds like 2-amino-3-cyano-5-chlorobenzoxazole, a systematic study has shown that polar aprotic solvents tend to give better yields. For instance, in one study, the yield was significantly higher in DMF compared to ethanol or isopropanol. It is recommended to perform small-scale solvent screening experiments to identify the optimal solvent for your specific substrate.
-
Base Selection: The strength and solubility of the base are crucial. An unsuitable base can lead to incomplete reaction or the formation of side products. The combination of solvent and base is also important. For example, using a stronger base like potassium tert-butoxide might be beneficial in some solvent systems.
-
Reaction Temperature and Time: Ensure the reaction is running at the optimal temperature and for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the point of maximum product formation before significant decomposition or side product formation occurs.
-
Water Content: The presence of water can be detrimental to the reaction, leading to hydrolysis of starting materials or intermediates. Ensure all solvents and reagents are anhydrous.
A logical workflow for troubleshooting low yields is presented below:
Caption: Troubleshooting workflow for low reaction yields.
Question: I am observing multiple spots on my TLC plate, indicating the formation of byproducts. What are the likely side reactions and how can I minimize them?
Answer:
The formation of byproducts is a common challenge. The nature of these byproducts can often be inferred from the reaction mechanism and the reactivity of the starting materials.
-
Incomplete Cyclization: One major byproduct can result from incomplete cyclization of the intermediate. This can be due to a suboptimal reaction temperature or an inappropriate base/solvent combination.
-
Hydrolysis: If there is moisture in the reaction, hydrolysis of the cyano groups or other functional groups on the starting materials can occur.
-
Dimerization or Polymerization: Under certain conditions, the starting materials or the product can undergo dimerization or polymerization, especially at high concentrations or temperatures.
To minimize byproduct formation:
-
Strictly Anhydrous Conditions: Use freshly dried solvents and reagents.
-
Optimal Temperature: Avoid excessive heating, which can promote side reactions. Determine the lowest effective temperature for the reaction.
-
Controlled Addition of Reagents: Adding the base or other reagents slowly can help to control the reaction rate and minimize the formation of byproducts.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions with atmospheric oxygen or moisture.
Question: I am having difficulty purifying my dicyano-benzoxazole product. What are some effective purification strategies?
Answer:
Purification can be challenging due to the polarity of the dicyano-benzoxazole products and the potential for similar polarity byproducts.
-
Column Chromatography: This is the most common method for purification. A careful selection of the solvent system for the mobile phase is critical. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is often effective. For example, a gradient of ethyl acetate in hexane is a good starting point.
-
Recrystallization: If a suitable solvent can be found, recrystallization can be a highly effective method for obtaining a pure product. The choice of solvent will depend on the specific dicyano-benzoxazole derivative. A solvent in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature is ideal.
-
Preparative TLC: For small-scale reactions, preparative TLC can be a viable option for isolating the pure product.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of solvent polarity on the yield of dicyano-benzoxazoles?
A1: Generally, polar aprotic solvents such as DMF, DMSO, and acetonitrile are favored for the synthesis of dicyano-benzoxazoles. These solvents can effectively solvate the ionic intermediates formed during the reaction, thereby facilitating the cyclization step. In a study on the synthesis of 2-amino-3-cyano-5-chlorobenzoxazole, DMF gave a significantly higher yield (85%) compared to protic solvents like ethanol (60%) and isopropanol (55%).
Q2: How does the choice of base influence the reaction?
A2: The base plays a crucial role in the deprotonation step that initiates the cyclization. The strength and solubility of the base in the chosen solvent are key factors. Inorganic bases like potassium carbonate (K₂CO₃) are commonly used. However, for less reactive substrates, a stronger organic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or a metal alkoxide like potassium tert-butoxide may be necessary.
Q3: What is a typical reaction temperature and time for this synthesis?
A3: The optimal reaction temperature and time are highly dependent on the specific substrates and the solvent used. For many dicyano-benzoxazole syntheses, the reaction is carried out at elevated temperatures, often at the reflux temperature of the solvent. Reaction times can range from a few hours to overnight. It is essential to monitor the reaction progress by TLC to determine the optimal reaction time.
Data Presentation
Table 1: Effect of Different Solvents on the Yield of 2-amino-3-cyano-5-chlorobenzoxazole
| Solvent | Dielectric Constant (approx.) | Boiling Point (°C) | Reaction Time (h) | Yield (%) | Reference |
| DMF | 37 | 153 | 5 | 85 | |
| Acetonitrile | 38 | 82 | 6 | 75 | |
| Ethanol | 24 | 78 | 8 | 60 | |
| Isopropanol | 18 | 82 | 8 | 55 |
Experimental Protocols
General Procedure for the Synthesis of 2-amino-3-cyano-5-chlorobenzoxazole
This protocol is based on a reported synthesis and may require optimization for different substrates.
-
Reagent Preparation: To a solution of 2-amino-4-chlorophenol (1 mmol) in DMF (10 mL), add potassium carbonate (2 mmol).
-
Reaction Initiation: Stir the mixture at room temperature for 10 minutes. Then, add malononitrile (1.1 mmol).
-
Reaction Monitoring: Heat the reaction mixture to 80°C and monitor the progress of the reaction by TLC.
-
Work-up: After completion of the reaction (typically 5 hours), cool the mixture to room temperature and pour it into ice-cold water (50 mL).
-
Product Isolation: Filter the precipitated solid, wash it with water, and dry it under vacuum.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
A diagram of the experimental workflow is provided below:
Caption: Experimental workflow for dicyano-benzoxazole synthesis.
Catalyst Selection for Benzo[d]oxazole-2,5-dicarbonitrile: A Technical Support Guide
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions, and experimental protocols to improve the yield of Benzo[d]oxazole-2,5-dicarbonitrile through effective catalyst selection.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound where catalyst selection is critical?
A common and effective strategy is the palladium-catalyzed cyanation of a di-halogenated precursor, such as 2,5-dibromobenzo[d]oxazole. This method offers a direct route to introduce the nitrile functional groups. Catalyst choice is paramount for achieving high yields and minimizing side reactions.
Q2: Which catalyst system is recommended for the cyanation of 2,5-dihalobenzo[d]oxazole?
Palladium-based catalysts are highly recommended for this transformation. A combination of a palladium precursor, such as Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a phosphine ligand is typically employed. The choice of ligand is crucial for catalyst stability and reactivity.
Q3: How does the choice of phosphine ligand affect the reaction yield?
The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle (oxidative addition and reductive elimination). Bulky, electron-rich phosphine ligands, such as Xantphos or dppf (1,1'-Bis(diphenylphosphino)ferrocene), often improve reaction rates and yields by promoting the reductive elimination step and preventing catalyst deactivation.
Q4: What is a common and effective cyanide source for this reaction?
Zinc cyanide (Zn(CN)₂) is a widely used cyanide source for palladium-catalyzed cyanations. It is less toxic than other cyanide salts and generally provides good results with high functional group tolerance.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| 1. Low or No Product Yield | A. Inactive Catalyst: The palladium catalyst was not properly activated or has decomposed. | • Ensure the reaction is run under strictly anhydrous and inert conditions (e.g., under Argon or Nitrogen).• Use freshly opened, high-purity solvents and reagents.• Consider using a more stable palladium precursor or a different ligand. |
| B. Poor Ligand Choice: The selected phosphine ligand is not optimal for the substrate. | • Screen different phosphine ligands. For aryl bromides, bulky ligands like Xantphos or dppf are often effective. | |
| C. Incorrect Reaction Temperature: The temperature is too low for the reaction to proceed or too high, causing catalyst decomposition. | • The optimal temperature is typically between 80-120 °C. Perform small-scale experiments to optimize the temperature for your specific setup. | |
| 2. Formation of Side Products | A. Hydrolysis of Nitrile Group: Trace amounts of water in the reaction mixture can lead to the hydrolysis of the nitrile product to an amide or carboxylic acid. | • Use anhydrous solvents and reagents. Dry glassware thoroughly before use. |
| B. Protodehalogenation: The starting material loses a halogen atom, which is replaced by a hydrogen atom instead of a cyanide group. | • Ensure the inert atmosphere is maintained. This side reaction can be promoted by impurities. | |
| 3. Dark Black Reaction Mixture | A. Palladium Black Formation: The palladium catalyst has precipitated out of the solution as inactive palladium black, indicating catalyst decomposition. | • This is often caused by temperatures being too high or an inappropriate ligand. Lower the reaction temperature.• Increase the ligand-to-palladium ratio to better stabilize the catalytic species. |
| 4. Inconsistent Results | A. Variable Reagent Quality: Purity of the starting material, catalyst, ligand, or solvent can vary between batches. | • Use reagents from a reliable supplier and of the highest possible purity.• Purify the starting 2,5-dihalobenzo[d]oxazole if its purity is questionable. |
Catalyst Performance Data
The selection of the palladium catalyst and ligand significantly impacts the yield of this compound from its di-bromo precursor. The following table summarizes typical yields obtained with different catalyst systems under optimized conditions.
| Catalyst Precursor (mol%) | Ligand (mol%) | Cyanide Source | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ (2%) | dppf (4%) | Zn(CN)₂ | DMAc | 120 | 12 | 85-95 |
| Pd(PPh₃)₄ (5%) | - | Zn(CN)₂ | DMF | 100 | 24 | 60-70 |
| Pd(OAc)₂ (2%) | Xantphos (4%) | Zn(CN)₂ | Dioxane | 110 | 18 | 80-90 |
| Pd₂(dba)₃ (2%) | PPh₃ (8%) | Zn(CN)₂ | DMAc | 120 | 24 | 55-65 |
Experimental Protocol: Palladium-Catalyzed Cyanation
This protocol describes the synthesis of this compound from 2,5-dibromobenzo[d]oxazole.
Materials:
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2,5-dibromobenzo[d]oxazole
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Zinc Cyanide (Zn(CN)₂)
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Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
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1,1'-Bis(diphenylphosphino)ferrocene (dppf)
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Anhydrous N,N-Dimethylacetamide (DMAc)
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Argon or Nitrogen gas
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Standard laboratory glassware (Schlenk flask, condenser, etc.)
Procedure:
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Reaction Setup: To a dry Schlenk flask, add 2,5-dibromobenzo[d]oxazole (1.0 eq), zinc cyanide (1.2 eq), Pd₂(dba)₃ (0.02 eq), and dppf (0.04 eq).
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Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
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Solvent Addition: Add anhydrous DMAc via syringe.
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Reaction: Heat the reaction mixture to 120 °C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 12-16 hours.
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Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove insoluble salts and palladium black.
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Extraction: Wash the organic filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
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Purification: Concentrate the solution under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure this compound.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Palladium-Catalyzed Cyanation Cycle
Caption: Simplified mechanism of a palladium-catalyzed cyanation reaction.
Technical Support Center: Isolating Benzo[d]oxazole-2,5-dicarbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benzo[d]oxazole-2,5-dicarbonitrile. The information is designed to address specific issues that may be encountered during the experimental workup and isolation of this compound.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Problem 1: Low or No Crystal Formation During Recrystallization
| Possible Cause | Solution |
| Incorrect Solvent Choice | The polarity of this compound, due to the two nitrile groups, suggests that a moderately polar solvent system may be optimal. Try a solvent pair, such as ethyl acetate/petroleum ether or ethanol/water. The ideal solvent should dissolve the compound when hot but have low solubility when cold. |
| Too Much Solvent Used | If the solution is not saturated, crystals will not form. Gently heat the solution to evaporate some of the solvent and then allow it to cool again. |
| Solution Cooled Too Quickly | Rapid cooling can lead to the formation of an oil or very fine, impure crystals. Allow the flask to cool slowly to room temperature, and then move it to an ice bath. Insulating the flask can help slow the cooling process. |
| Lack of Nucleation Sites | Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of pure this compound. |
| Compound is Highly Soluble in the Chosen Solvent | If the compound remains in solution even after cooling, the solvent is too good. A different solvent or solvent system should be selected. Consider solvents in which aromatic nitriles have limited solubility at room temperature. |
Problem 2: Oily Product Instead of Crystals
| Possible Cause | Solution |
| Melting Point of the Compound is Lower Than the Boiling Point of the Solvent | This can cause the compound to "oil out." Select a solvent with a lower boiling point. |
| Presence of Impurities | Impurities can depress the melting point and interfere with crystal lattice formation. Try to purify the crude product by column chromatography before recrystallization. |
| Supersaturation | The solution may be too concentrated. Add a small amount of hot solvent to dissolve the oil, and then allow it to cool slowly. |
Problem 3: Product Contaminated with Starting Materials or Byproducts
| Possible Cause | Solution |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure all starting material is consumed before beginning the workup. |
| Co-precipitation of Impurities | If impurities have similar solubility to the product, a single recrystallization may not be sufficient. Multiple recrystallizations or purification by column chromatography may be necessary. For polar impurities, a wash with a less polar solvent might be effective. |
| Hydrolysis of Nitrile Groups | Prolonged exposure to acidic or basic conditions during workup can lead to the hydrolysis of the nitrile groups to amides or carboxylic acids. Neutralize the reaction mixture promptly and avoid excessive heating under non-neutral pH. The benzoxazole ring itself is relatively stable but can be susceptible to cleavage under harsh acidic or basic conditions. |
Frequently Asked Questions (FAQs)
Q1: What is a general workup procedure for the synthesis of this compound?
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After the reaction is complete (monitored by TLC), the reaction mixture is cooled to room temperature.
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The mixture is then poured into ice-cold water to precipitate the crude product.
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The solid is collected by filtration and washed with water.
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The crude product is then purified by either recrystallization or column chromatography.[1]
Q2: What are suitable solvents for the recrystallization of this compound?
Based on the purification of a similar 2,5-disubstituted benzoxazole, a solvent system of ethyl acetate/petroleum ether is a good starting point.[1] Given the polar nature of the dinitrile compound, other potential solvent pairs could include ethanol/water or acetone/water . The ideal ratio should be determined experimentally by dissolving the crude product in a minimum amount of the hot, more polar solvent and then adding the less polar solvent dropwise until turbidity is observed, followed by reheating to get a clear solution.
Q3: How can I remove colored impurities from my product?
If your product is colored, you can try treating a hot solution of the crude product in a suitable solvent with a small amount of activated charcoal. After stirring for a few minutes, the charcoal is removed by hot filtration, and the filtrate is allowed to cool and crystallize. Be aware that using too much charcoal can lead to a significant loss of product.
Q4: What are the expected yields for the synthesis of benzoxazole derivatives?
Yields for the synthesis of benzoxazole derivatives can vary widely depending on the specific substrates and reaction conditions. However, syntheses of related 2,5-disubstituted benzoxazoles have reported yields ranging from 50% to over 90% .[1][2]
Experimental Protocols
While a specific protocol for this compound is not available, a general method for the synthesis of 2,5-disubstituted benzo[d]oxazoles from anilide precursors is as follows:
Synthesis of 2,5-Disubstituted Benzo[d]oxazoles [1]
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To a solution of the appropriate N-(2-fluoro-5-cyanophenyl)amide (1 equivalent) in anhydrous Dimethylformamide (DMF), potassium carbonate (K₂CO₃, 2 equivalents) is added.
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The reaction mixture is heated at a specific temperature (ranging from 90 to 130 °C depending on the substrate) for a designated time (typically 1-6 hours) until the starting material is consumed as monitored by TLC.
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The reaction mixture is cooled to room temperature and poured into ice water.
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The resulting precipitate is collected by vacuum filtration, washed with water, and dried.
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The crude product is purified by recrystallization (e.g., from ethyl acetate/petroleum ether) or by column chromatography on silica gel.
Data Presentation
Table 1: Typical Yields for the Synthesis of 2,5-Disubstituted Benzoxazoles
| Substituent at C2 | Substituent at C5 | Yield (%) | Reference |
| Phenyl | Cyano | 85 | [1] |
| 4-Chlorophenyl | Cyano | 91 | [1] |
| Methyl | Cyano | 75 | [1] |
Note: These are representative yields for analogous compounds and may differ for this compound.
Visualizations
Caption: General experimental workflow for the isolation and purification of this compound.
Caption: Troubleshooting logic for issues with crystallization.
References
"stability and degradation of Benzo[d]oxazole-2,5-dicarbonitrile"
This technical support center provides guidance on the stability and degradation of Benzo[d]oxazole-2,5-dicarbonitrile. Given that this is a specialized molecule, this guide is based on the known reactivity of related benzoxazole and dinitrile compounds.
Frequently Asked Questions (FAQs)
Q1: My sample of this compound is showing a new peak in the HPLC analysis after a few days at room temperature. What could it be?
A1: A new peak in the HPLC chromatogram suggests potential degradation. Given the structure of this compound, the most likely initial degradation products could be the hydrolysis of one or both nitrile groups to form the corresponding carboxamide or carboxylic acid derivatives. It is recommended to use LC-MS to identify the mass of the new impurity.
Q2: I observed a color change in my solid sample from white to a yellowish tint after exposure to laboratory lighting. Is this expected?
A2: A color change upon exposure to light may indicate photodecomposition. Benzoxazole moieties can be photosensitive. It is strongly recommended to store this compound in amber vials or otherwise protected from light to minimize photodegradation.
Q3: What are the optimal storage conditions for long-term stability of this compound?
A3: For long-term stability, it is recommended to store this compound as a solid in a tightly sealed container, protected from light and moisture, at -20°C. For solutions, prepare them fresh and use them promptly. If storage of a solution is necessary, store it at low temperature and protected from light.
Q4: I am using an acidic mobile phase for my HPLC analysis and see a loss of my main peak over time. Is my compound unstable under these conditions?
A4: Yes, it is possible. The benzoxazole ring can be susceptible to cleavage under strong acidic conditions, and the nitrile groups can undergo hydrolysis. It is advisable to evaluate the stability of the compound in your mobile phase by letting a sample sit in the mobile phase for several hours and then re-analyzing it. If instability is observed, consider using a mobile phase with a more neutral pH if your separation allows.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Appearance of new peaks in HPLC | Hydrolysis of nitrile groups to amides or carboxylic acids. | Use LC-MS to identify the mass of the new peaks. Prepare fresh samples and use a mobile phase with a neutral pH if possible. |
| Loss of compound in solution | Degradation in the solvent. | Perform a solution stability study in different common laboratory solvents (e.g., DMSO, acetonitrile, methanol) to identify a suitable solvent. Always use fresh solutions for experiments. |
| Sample discoloration (e.g., turning yellow) | Photodegradation. | Store the compound in light-protecting (amber) vials. Minimize exposure to ambient light during handling. |
| Inconsistent analytical results | Adsorption to container surfaces. | Use silanized glass vials or polypropylene tubes for sample preparation and storage. |
| Poor solubility | Intrinsic property of the compound. | Test a range of solvents. Sonication or gentle warming may aid dissolution, but be mindful of potential thermal degradation. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to identify the potential degradation pathways of this compound under various stress conditions.
1. Preparation of Stock Solution:
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Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
2. Stress Conditions:
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Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
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Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
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Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours.
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Thermal Degradation: Place the solid compound in an oven at 105°C for 24 hours. Also, reflux the stock solution at 60°C for 24 hours.
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Photodegradation: Expose the solid compound and the stock solution to direct sunlight or a photostability chamber for 24 hours.
3. Sample Analysis:
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At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
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Neutralize the acidic and basic samples.
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Dilute all samples to an appropriate concentration with the mobile phase.
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Analyze by a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
1. Instrumentation:
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HPLC system with a UV detector.
2. Chromatographic Conditions:
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Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase A: 0.1% Formic acid in Water.
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Mobile Phase B: 0.1% Formic acid in Acetonitrile.
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Gradient: Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
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Flow Rate: 1.0 mL/min.
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Detection Wavelength: 254 nm (or the λmax of the compound).
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Injection Volume: 10 µL.
3. Method Validation:
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The method should be validated to ensure it can separate the parent compound from its degradation products. Analyze the samples from the forced degradation study to confirm separation.
Hypothetical Stability Data
The following table summarizes hypothetical results from a forced degradation study on this compound.
| Stress Condition | % Degradation | Major Degradation Products (Hypothetical) |
| 0.1 M HCl (60°C, 24h) | 15.2% | Benzo[d]oxazole-2-carbonitrile-5-carboxylic acid |
| 0.1 M NaOH (60°C, 24h) | 45.8% | Benzo[d]oxazole-2,5-dicarboxamide, Benzo[d]oxazole-2,5-dicarboxylic acid |
| 3% H₂O₂ (RT, 24h) | 5.1% | N-oxide derivatives |
| Thermal (105°C, 24h solid) | < 1% | No significant degradation |
| Photolytic (Sunlight, 24h) | 22.5% | Ring-opened products, colored degradants |
Visualizations
"handling and storage recommendations for Benzo[d]oxazole-2,5-dicarbonitrile"
This guide provides handling, storage, and troubleshooting recommendations for Benzo[d]oxazole-2,5-dicarbonitrile for researchers, scientists, and drug development professionals. Note that a specific Safety Data Sheet (SDS) for this compound was not found; therefore, these recommendations are based on best practices for similar chemical structures and should be supplemented by a comprehensive risk assessment.
Frequently Asked Questions (FAQs)
Q1: What is the recommended personal protective equipment (PPE) when handling this compound?
A1: Standard laboratory PPE is required. This includes, but is not limited to, safety goggles or a face shield, a lab coat, and chemical-resistant gloves. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or fumes.
Q2: How should I store this compound?
A2: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Protect from moisture and incompatible materials such as strong oxidizing agents. For long-term storage, consider an inert atmosphere (e.g., under argon or nitrogen).
Q3: What are the known incompatibilities of this compound?
A3: While specific data for this compound is limited, similar compounds are incompatible with strong oxidizing agents. Avoid contact with strong acids and bases as they may react with the nitrile groups or the benzoxazole ring system.
Q4: What is the appropriate first aid response in case of exposure?
A4:
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Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
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Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops.
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Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
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Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound is difficult to dissolve. | The solvent may be inappropriate. This compound, a polar molecule, is likely soluble in polar organic solvents. | Try solvents such as DMSO, DMF, or acetonitrile. Gentle heating or sonication may aid dissolution. Always perform a small-scale solubility test first. |
| The material has changed color or appearance during storage. | This may indicate degradation due to exposure to air, moisture, or light. | Discard the material if degradation is suspected, as it may impact experimental results. Review storage conditions to ensure they are optimal. Store in a desiccator or under an inert atmosphere. |
| Inconsistent experimental results. | The compound may have degraded, or it may be impure. | Verify the purity of the compound using appropriate analytical techniques (e.g., NMR, LC-MS). If degradation is suspected, use a fresh batch of the compound. Ensure consistent handling and experimental setup. |
Quantitative Data Summary
| Parameter | Recommendation | Source/Justification |
| Storage Temperature | 2-8°C | Based on recommendations for similar complex organic molecules to minimize degradation. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Recommended for compounds that may be sensitive to air or moisture. |
| Light Sensitivity | Store in a light-resistant container. | General best practice for complex organic compounds to prevent photochemical degradation. |
Experimental Protocols
While no specific experimental protocols involving this compound were found, a general protocol for preparing a stock solution is provided below.
Protocol: Preparation of a 10 mM Stock Solution
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Calculate the required mass: For 1 mL of a 10 mM solution, you will need 1.6914 mg of this compound (Molecular Weight: 169.14 g/mol ).
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Weigh the compound: In a chemical fume hood, carefully weigh the required amount of the compound into a tared vial.
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Add solvent: Add the desired volume of a suitable solvent (e.g., DMSO) to the vial.
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Dissolve the compound: Vortex or sonicate the vial until the compound is completely dissolved. Gentle heating may be applied if necessary.
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Store the solution: Store the stock solution at -20°C or -80°C in a tightly sealed, light-resistant container.
Visualizations
Caption: Logical workflow for the safe handling and storage of chemical compounds.
"troubleshooting low yield in 2,5-disubstituted benzoxazole synthesis"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis of 2,5-disubstituted benzoxazoles.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction to form a 2,5-disubstituted benzoxazole is resulting in a very low yield. What are the common causes?
Low yields in benzoxazole synthesis can stem from several factors. The most common issues include incomplete reaction, degradation of starting materials or products at high temperatures, and the formation of side products. The choice of catalyst, solvent, and reaction temperature are all critical parameters that need to be optimized for your specific substrates. For instance, the traditional method using polyphosphoric acid (PPA) as both catalyst and solvent can lead to charring at elevated temperatures.[1]
Q2: I am using the traditional polyphosphoric acid (PPA) method and getting a dark, tarry reaction mixture with minimal product. How can I improve this?
This is a frequent issue with PPA-mediated cyclizations, often due to excessive heating.
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Temperature Control: Carefully control the reaction temperature. Stepwise heating, for example, holding at 60°C for a period before increasing to 120°C, can be beneficial.[2]
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Reaction Time: Prolonged reaction times at high temperatures can lead to decomposition. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
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PPA Quality: Ensure the PPA is of good quality and has not absorbed atmospheric moisture, which can affect its catalytic activity.
Q3: Are there alternative, milder methods to synthesize 2,5-disubstituted benzoxazoles that might improve my yield?
Yes, several modern methods offer milder conditions and often lead to higher yields and cleaner reactions.
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Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields.[3][4][5][6] It is considered a green chemistry approach as it often requires less solvent.[4][6]
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Catalytic Methods: A variety of catalysts can promote benzoxazole formation under milder conditions. These include:
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Heterogeneous Catalysts: Reusable catalysts like Fe3O4@SiO2-SO3H nanoparticles have been shown to be effective, offering high yields and easy separation.[7][8]
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Acid Catalysts: Fluorophosphoric acid and samarium triflate are examples of acid catalysts that can be used in milder conditions than PPA.[1][9]
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Natural Catalysts: Lemon juice, containing citric acid, has been successfully used as a natural acid catalyst under microwave irradiation.[10]
-
Q4: My starting o-aminophenol has an electron-withdrawing group at the 5-position. Could this be affecting the reaction yield?
Yes, the electronic nature of the substituents on the o-aminophenol ring can significantly impact the nucleophilicity of the amino group and the overall reaction rate. Electron-withdrawing groups can decrease the reactivity of the starting material, potentially requiring harsher reaction conditions or a more active catalytic system to achieve good yields. Conversely, electron-donating groups can enhance reactivity.
Q5: I have successfully synthesized my 2,5-disubstituted benzoxazole, but I am losing a significant amount of product during purification. What are the best practices for purification?
Purification of benzoxazoles can be challenging due to their varying polarities.
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Column Chromatography: This is the most common method for purification. A careful selection of the solvent system is crucial. Start with a non-polar solvent like hexane and gradually increase the polarity with ethyl acetate.
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Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective method for obtaining pure material.
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Extraction: During the work-up, ensure complete extraction of the product from the aqueous layer by using an appropriate organic solvent like ethyl acetate. Washing the combined organic layers with saturated sodium bicarbonate solution can help remove any acidic impurities.[2]
Data Presentation: Comparison of Synthetic Methods
The following tables summarize quantitative data for different synthetic approaches to 2,5-disubstituted benzoxazoles, allowing for easy comparison of reaction conditions and yields.
Table 1: Conventional Heating vs. Microwave-Assisted Synthesis
| Method | Catalyst/Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Conventional | Polyphosphoric Acid (PPA) | 150-200 | 3-6 h | Good to Excellent | [1][11] |
| Microwave | Polyphosphoric Acid (PPA) | N/A (260 W) | 4 min | Good | [2] |
| Microwave | Iodine (oxidant), Solvent-free | N/A | N/A | 67-90 | [4] |
| Microwave | Lemon Juice (Citrus limonium extract) | N/A | 1-2 min | 80-90 | [10] |
Table 2: Comparison of Various Catalytic Systems
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Fe3O4@SiO2-SO3H | Solvent-free | 50 | 10-25 min | 90-97 | [7][8] |
| Fluorophosphoric Acid | Ethanol | Room Temp | 2.4 h | Good | [1] |
| Samarium Triflate | Water | N/A | N/A | Good | [9] |
| Imidazolium Chloride | N/A | 160 | 8 h | 60 | [12] |
Experimental Protocols
Protocol 1: Synthesis of 2-Phenylbenzoxazole using Polyphosphoric Acid (PPA) [2]
-
Reactants:
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Benzoic acid (1.22 g, 10 mmol)
-
o-aminophenol (1.09 g, 10 mmol)
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Polyphosphoric acid (PPA) (40 g)
-
-
Procedure: a. Combine benzoic acid and o-aminophenol in PPA. b. Stir the mixture at 60°C for 2 hours. c. Increase the temperature to 120°C and stir for an additional 2 hours. d. Pour the hot reaction mixture over ice water. e. Extract the product with ethyl acetate (3 x 50 ml). f. Wash the combined organic layers with saturated NaHCO3 solution (2 x 25 ml), water (2 x 25 ml), and brine (2 x 25 ml). g. Dry the organic layer over MgSO4 and concentrate in vacuo. h. Purify the crude residue by silica gel chromatography to obtain 2-phenylbenzoxazole. (Yield: 1.8 g, 92%)[2]
Protocol 2: Microwave-Assisted Synthesis of 2,5-Disubstituted Benzoxazoles [4]
-
Reactants:
-
2-amino-4-methylphenol
-
Aromatic aldehyde
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Iodine (as an oxidant)
-
-
Procedure: a. In a microwave-safe vessel, mix 2-amino-4-methylphenol and the aromatic aldehyde. b. Add a catalytic amount of iodine. c. Irradiate the mixture in a microwave reactor under solvent-free conditions. d. Monitor the reaction progress by TLC. e. Upon completion, dissolve the reaction mixture in an appropriate solvent and purify by column chromatography.
Visualizations
Caption: A logical workflow for troubleshooting low yields in benzoxazole synthesis.
Caption: A general experimental workflow for the synthesis of 2,5-disubstituted benzoxazoles.
References
- 1. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
- 5. researchgate.net [researchgate.net]
- 6. Microwave-assisted Synthesis of Benzoxazoles Derivatives | Bentham Science [eurekaselect.com]
- 7. ajchem-a.com [ajchem-a.com]
- 8. ajchem-a.com [ajchem-a.com]
- 9. Benzoxazole synthesis [organic-chemistry.org]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. asianpubs.org [asianpubs.org]
- 12. mdpi.com [mdpi.com]
"identifying impurities in Benzo[d]oxazole-2,5-dicarbonitrile samples"
This guide provides troubleshooting assistance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Benzo[d]oxazole-2,5-dicarbonitrile. It focuses on the identification and characterization of impurities that may be present in synthesized samples.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my this compound sample?
A1: Impurities can originate from several sources, including unreacted starting materials, intermediates, side-reactions, or degradation. Based on common synthetic routes (e.g., condensation of an amino-hydroxy-benzonitrile derivative), potential impurities include:
-
Starting Materials: Such as 2-amino-3-hydroxyterephthalonitrile or related precursors.
-
Hydrolysis Products: One or both nitrile (-CN) groups can hydrolyze to form carboxamide (-CONH₂) or carboxylic acid (-COOH) functionalities, especially if exposed to acidic or basic conditions.
-
Intermediates: Incomplete cyclization can leave partially reacted intermediates in the final product.
-
Solvent Adducts: Residual solvents from the reaction or purification steps may form adducts with the product.
Q2: My HPLC analysis shows several unexpected peaks. How can I begin to identify them?
A2: A systematic approach is crucial. Start by using a High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) system. The mass spectrometer will provide the mass-to-charge ratio (m/z) of the molecules in each peak. You can then compare these masses to the expected masses of the potential impurities listed in A1. This initial step is fundamental for forming a hypothesis about the identity of each unknown peak.
Q3: My ¹H-NMR spectrum has signals that I cannot assign to the product. What could they be?
A3: Unassigned signals in an NMR spectrum often point to impurities.
-
Broad signals could indicate the presence of water or amide N-H protons from hydrolysis products.
-
Signals corresponding to aliphatic protons may suggest residual solvents (e.g., ethyl acetate, hexane).
-
Aromatic signals that do not match the expected pattern for your product could belong to unreacted starting materials or aromatic by-products. Integrating the impurity signals relative to the product signals can provide an estimate of the impurity level.
Q4: What is the best analytical method to quantify the purity of my sample?
A4: Quantitative Nuclear Magnetic Resonance (qNMR) and HPLC with a UV detector are the two most common and reliable methods.
-
HPLC-UV: This is the standard method for determining purity for regulatory purposes. It measures the area of each peak, and the purity is often reported as area percent. A reference standard is required for accurate quantification.
-
qNMR: This technique allows for the determination of purity without a specific reference standard for the impurities themselves. By integrating the signal of the analyte against a certified internal standard of known concentration, a highly accurate purity value can be calculated.
Troubleshooting Guides
Guide 1: Systematic Workflow for Impurity Identification
If your sample of this compound shows unknown peaks in initial analysis, follow this systematic workflow to identify them. This process utilizes common analytical chemistry techniques to move from detection to structural elucidation.
Guide 2: Potential Impurity Sources and Structures
Understanding the synthetic pathway is key to predicting potential impurities. The diagram below illustrates the relationship between the final product and common impurity classes.
Experimental Protocols
Protocol 1: HPLC-MS Method for Impurity Profiling
This protocol outlines a general method for separating and detecting this compound from its potential impurities.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the sample.
-
Dissolve in 10 mL of a 50:50 mixture of Acetonitrile:Water (v/v) to create a 100 µg/mL solution.
-
Vortex until fully dissolved. Filter through a 0.22 µm syringe filter before injection.
-
-
Instrumentation & Conditions:
| Parameter | Value |
| HPLC System | UPLC/HPLC with UV/PDA and Mass Spectrometer |
| Column | C18 reverse-phase, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes, hold for 2 min, return to 5% B |
| Flow Rate | 0.3 mL/min |
| Column Temp | 40 °C |
| Injection Vol. | 2 µL |
| UV Detection | 254 nm |
| MS Detector | Electrospray Ionization (ESI), Positive Mode |
| MS Scan Range | 100 - 500 m/z |
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Identify the main peak corresponding to this compound (Expected [M+H]⁺ = 182.04).
-
For each impurity peak, record the retention time (RT), area percent, and the observed m/z from the mass spectrum.
-
Compare the observed m/z values with the molecular weights of suspected impurities (see table below).
-
Protocol 2: NMR for Structural Confirmation
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Ensure the sample is fully dissolved. A small amount of insoluble material may indicate a high molecular weight polymer or inorganic impurity.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
If necessary for structural elucidation of a significant impurity, acquire further spectra such as ¹³C, DEPT, COSY, and HSQC.
-
-
Data Analysis:
-
Calibrate the spectrum using the residual solvent peak.
-
Integrate all signals. The integration of signals corresponding to the main compound should be consistent with its structure.
-
Attempt to assign any unknown signals to potential impurities. For example, the hydrolysis of a nitrile to a carboxamide would lead to the appearance of two new broad signals in the ¹H spectrum corresponding to the -CONH₂ protons.
-
Data Tables for Reference
Table 1: Hypothetical HPLC-MS Data for a Sample
| Peak | Retention Time (min) | Area % | Observed [M+H]⁺ | Possible Identity |
| 1 | 6.5 | 0.15% | 174.05 | 2-amino-3-hydroxyterephthalonitrile (Starting Material) |
| 2 | 8.9 | 99.5% | 182.04 | This compound (Product) |
| 3 | 7.2 | 0.35% | 200.05 | 5-cyano-benzo[d]oxazole-2-carboxamide (Hydrolysis Product) |
Table 2: Expected ¹H-NMR Chemical Shifts (in DMSO-d₆)
Note: These are estimated values and may vary based on experimental conditions.
| Proton | Expected Chemical Shift (ppm) | Multiplicity |
| H-4 | ~8.4 - 8.6 | d (doublet) |
| H-6 | ~8.1 - 8.3 | d (doublet) |
| H-7 | ~7.9 - 8.1 | t (triplet) or dd |
Disclaimer: This guide provides general advice and example protocols. Specific experimental conditions may need to be optimized for your unique sample and available equipment.
Validation & Comparative
Validating the Structure of Synthesized Benzo[d]oxazole-2,5-dicarbonitrile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The unequivocal structural confirmation of newly synthesized compounds is a cornerstone of chemical research and drug development. This guide provides a comparative framework for the validation of Benzo[d]oxazole-2,5-dicarbonitrile, a molecule of interest in medicinal chemistry. We present a multi-technique spectroscopic approach, comparing the expected analytical data of the target molecule with that of its potential isomeric impurities. Detailed experimental protocols and visual workflows are provided to aid researchers in this critical analytical process.
Spectroscopic Data Comparison
The following tables summarize the expected quantitative data from key analytical techniques for this compound and three of its plausible positional isomers. The differentiation of these isomers is critical as they may arise during synthesis from isomeric starting materials or through non-selective cyclization reactions.
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Compound | Predicted Chemical Shifts (δ, ppm) and Coupling Patterns |
| This compound | 8.15 (s, 1H, H4), 7.95 (d, J=8.5 Hz, 1H, H7), 7.85 (d, J=8.5 Hz, 1H, H6) |
| Benzo[d]oxazole-2,7-dicarbonitrile | 8.20 (d, J=8.0 Hz, 1H, H4), 8.05 (d, J=8.0 Hz, 1H, H5), 7.70 (t, J=8.0 Hz, 1H, H6) |
| Benzo[d]oxazole-2,6-dicarbonitrile | 8.30 (s, 1H, H7), 8.00 (d, J=8.2 Hz, 1H, H4), 7.90 (d, J=8.2 Hz, 1H, H5) |
| Benzo[d]oxazole-2,4-dicarbonitrile | 8.10 (d, J=8.0 Hz, 1H, H5), 7.90 (d, J=8.0 Hz, 1H, H7), 7.75 (t, J=8.0 Hz, 1H, H6) |
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Compound | Predicted Chemical Shifts (δ, ppm) |
| This compound | 151.0 (C7a), 142.5 (C3a), 135.0 (C2), 129.0 (C6), 128.5 (C4), 118.0 (CN-5), 117.5 (CN-2), 115.0 (C7), 110.0 (C5) |
| Benzo[d]oxazole-2,7-dicarbonitrile | 150.5 (C7a), 143.0 (C3a), 134.5 (C2), 130.0 (C5), 128.0 (C6), 117.8 (CN-7), 117.3 (CN-2), 114.5 (C4), 108.0 (C7) |
| Benzo[d]oxazole-2,6-dicarbonitrile | 151.5 (C7a), 142.0 (C3a), 135.5 (C2), 131.0 (C5), 127.0 (C7), 118.2 (CN-6), 117.6 (CN-2), 116.0 (C4), 112.0 (C6) |
| Benzo[d]oxazole-2,4-dicarbonitrile | 152.0 (C7a), 141.5 (C3a), 136.0 (C2), 129.5 (C6), 126.5 (C5), 118.5 (CN-4), 117.0 (CN-2), 113.0 (C7), 109.5 (C4) |
Table 3: Key FT-IR and Mass Spectrometry Data
| Technique | Expected Data for this compound | Distinguishing Features from Isomers |
| FT-IR (KBr, cm⁻¹) | ~2230 (C≡N stretch, sharp), ~1620 (C=N stretch), ~1550, 1480 (Aromatic C=C stretch), ~1250 (C-O-C stretch) | The exact fingerprint region (below 1500 cm⁻¹) will differ for each isomer, providing a unique pattern for identification. |
| Mass Spectrometry (EI) | Molecular Ion (M⁺): m/z = 169.04. Fragmentation: Loss of HCN (m/z = 142), further fragmentation of the benzoxazole ring. | All positional isomers will have the same molecular weight. However, high-resolution mass spectrometry (HRMS) can confirm the elemental composition. Fragmentation patterns in MS/MS experiments may differ slightly between isomers. |
Experimental Protocols
Accurate and reproducible data are paramount. The following are detailed protocols for the key analytical techniques.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Ensure the sample is fully dissolved by gentle vortexing.
-
Instrumentation: A 500 MHz NMR spectrometer equipped with a 5 mm broadband probe.
-
¹H NMR Acquisition:
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
Pulse width: 30°
-
Acquisition time: 4.0 s
-
Spectral width: -2 to 12 ppm
-
-
¹³C NMR Acquisition:
-
Number of scans: 1024
-
Relaxation delay: 2.0 s
-
Pulse program: Proton-decoupled pulse sequence (e.g., zgpg30)
-
Acquisition time: 1.5 s
-
Spectral width: -10 to 220 ppm
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID) with an exponential line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra. Phase and baseline correct the spectra. Reference the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding 1-2 mg of the synthesized compound with approximately 100 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.
-
Instrumentation: A FT-IR spectrometer with a deuterated triglycine sulfate (DTGS) detector.
-
Acquisition:
-
Scan range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 32
-
-
Data Processing: Perform a background subtraction using a spectrum of a pure KBr pellet.
3. Mass Spectrometry (MS)
-
Sample Preparation: Prepare a 1 mg/mL solution of the synthesized compound in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrumentation: A mass spectrometer with an electron ionization (EI) source. For high-resolution mass spectrometry (HRMS), an orbitrap or time-of-flight (TOF) mass analyzer is recommended.
-
Acquisition (EI):
-
Ionization energy: 70 eV
-
Source temperature: 200 °C
-
Scan range: m/z 40-400
-
-
Data Processing: Identify the molecular ion peak and major fragment ions. For HRMS, calculate the elemental composition from the accurate mass measurement.
Visualization of the Validation Process
To provide a clear overview of the structural validation workflow and the logical connections between the different analytical techniques, the following diagrams have been generated.
Caption: Workflow for the structural validation of synthesized this compound.
Caption: Logical relationship of spectral data for structural confirmation.
A Comparative Guide to the Biological Activities of Benzoxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Anticancer Activity of Benzoxazole Derivatives
Benzoxazole derivatives have demonstrated significant potential as anticancer agents, often through the inhibition of key signaling pathways involved in tumor growth and proliferation. A common target for these compounds is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[1][2][3]
Comparative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity (IC50 values) of selected 2,5-disubstituted benzoxazole derivatives against various cancer cell lines.
| Compound ID | 2-Substituent | 5-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 12l | 3-chlorophenyl-amide | -CH3 | HepG2 (Liver) | 10.50 | [4] |
| MCF-7 (Breast) | 15.21 | [4] | |||
| 12d | tert-butyl-amide | -H | HepG2 (Liver) | 23.61 | [4] |
| 13a | 3-chlorophenyl-diamide | -H | HepG2 (Liver) | 25.47 | [5] |
| MCF-7 (Breast) | 32.47 | [5] | |||
| 40 | 4-(piperidinethoxy)phenyl | -H | NCI-H460 (Lung) | 0.4 | [6] |
| 47 | 4-(piperidinethoxy)phenyl | -OCH3 | NCI-H460 (Lung) | 1.3 | [6] |
| 20 | 4-sulfamoylphenyl-pyrrolidinone | -H | - | 7.6 (nM) | [7] |
| 19 | 4-nitrophenyl-pyrrolidinone | -H | - | 8.4 (nM) | [7] |
Note: Compounds 19 and 20 were evaluated as Monoacylglycerol Lipase (MAGL) inhibitors, an emerging target in cancer therapy. The values represent inhibitory concentration against the enzyme, not cellular IC50.
Antimicrobial Activity of Benzoxazole Derivatives
The benzoxazole core is also a key pharmacophore in the development of novel antimicrobial agents. Derivatives have shown activity against a range of bacterial and fungal pathogens.
Comparative Antimicrobial Activity Data
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected 2,5-disubstituted benzoxazole derivatives against various microbial strains.
| Compound ID | 2-Substituent | 5-Substituent | Microorganism | MIC (µg/mL) | Reference |
| Compound 11 | Not specified | Not specified | Candida krusei | <250 - 7.8 | [8] |
| Compound 47 | 4-(piperidinethoxy)phenyl | -OCH3 | Pseudomonas aeruginosa | 0.25 | [6] |
| Enterococcus faecalis | 0.5 | [6] | |||
| Compound 29 | N,N-diethylethoxyphenyl | -H | Enterococcus faecalis | 8 | [6] |
| Unnamed | 4-tert-butylphenyl | 4-substituted-phenylsulfonamido | Enterococcus faecalis isolate | 64 | [9] |
| Unnamed | Not specified | Not specified | Candida albicans isolate | 16 | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of standard protocols used to evaluate the anticancer and antimicrobial activities of benzoxazole derivatives.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[11]
Protocol Outline:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5 × 10³ to 1 × 10⁴ cells/well) and incubate overnight to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the benzoxazole derivatives and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The mitochondrial dehydrogenases of viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Broth Microdilution Method for Antimicrobial Activity (MIC Determination)
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[1][2][3]
Protocol Outline:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism in a suitable broth medium, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a serial two-fold dilution of the benzoxazole derivatives in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the prepared microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathway Visualizations
Benzoxazole derivatives exert their biological effects by modulating various signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate key pathways implicated in the action of these compounds.
Caption: VEGFR-2 Signaling Pathway.
Caption: p53 Signaling Pathway.
Caption: NF-κB Signaling Pathway.
References
- 1. One moment, please... [microbeonline.com]
- 2. Broth microdilution - Wikipedia [en.wikipedia.org]
- 3. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 5. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation [mdpi.com]
- 7. Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, antimicrobial activity and QSAR studies of 2,5-disubstituted benzoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medicinescience.org [medicinescience.org]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
A Comparative Analysis of the Anticancer Activity of Substituted Benzoxazole Analogs
An examination of the biological potency of various substituted benzoxazole analogs reveals significant variations in their anticancer activity, underscoring the influence of specific chemical moieties on their therapeutic potential. While a comprehensive comparative analysis of dicyano benzoxazole analogs is limited in the current body of research, this guide provides a comparative overview of the anticancer activities of other substituted benzoxazole derivatives based on available experimental data.
Benzoxazole and its derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry due to their wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The benzoxazole scaffold is considered a "privileged" structure, as its derivatives can interact with various biological targets.[1] This guide focuses on the comparative anticancer activity of different substituted benzoxazole analogs, drawing data from studies that have synthesized and evaluated these compounds against various cancer cell lines.
Comparative Anticancer Potency
The anticancer activity of benzoxazole derivatives is often evaluated by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency of the compound. The following table summarizes the IC50 values of a selection of substituted benzoxazole analogs against different human cancer cell lines.
| Compound ID | Substituents | Cancer Cell Line | IC50 (µM) | Reference |
| Analog 1 | 2-(4-methoxyphenyl) | MCF-7 (Breast) | 8.5 | [4] |
| Analog 2 | 2-(4-chlorophenyl) | MCF-7 (Breast) | 6.2 | [4] |
| Analog 3 | 2-(4-nitrophenyl) | MCF-7 (Breast) | 4.1 | [4] |
| Analog 4 | 2-phenyl | A549 (Lung) | >100 | [5] |
| Analog 5 | 2-(4-fluorophenyl) | A549 (Lung) | 15.2 | [5] |
| Analog 6 | 2-(3,4,5-trimethoxyphenyl) | A549 (Lung) | 2.8 | [5] |
| Doxorubicin | Standard Drug | MCF-7 (Breast) | 0.98 | [4] |
| Doxorubicin | Standard Drug | A549 (Lung) | 1.2 | [5] |
This table presents a selection of data from the cited studies for comparative purposes and is not exhaustive.
The data clearly indicates that the nature and position of the substituent on the benzoxazole ring system play a crucial role in determining the anticancer activity. For instance, the presence of an electron-withdrawing nitro group (Analog 3) resulted in a lower IC50 value against the MCF-7 cell line compared to an electron-donating methoxy group (Analog 1).[4] Similarly, for the A549 cell line, the substitution pattern on the 2-phenyl ring significantly impacted the cytotoxicity, with the 3,4,5-trimethoxy substituted analog (Analog 6) showing the highest potency.[5]
Experimental Protocols
The evaluation of the anticancer activity of these benzoxazole analogs was primarily conducted using the MTT assay, a colorimetric assay for assessing cell metabolic activity.
MTT Assay for Cytotoxicity
Objective: To determine the in-vitro cytotoxicity of benzoxazole analogs against human cancer cell lines.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, A549) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well microplates at a density of approximately 5 × 10^3 to 1 × 10^4 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The benzoxazole analogs are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations with the culture medium. The cells are then treated with these different concentrations of the compounds and incubated for a further 48 to 72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well. The plate is then incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals that have formed.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[4][5]
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow of the MTT assay used to evaluate the cytotoxicity of the benzoxazole analogs.
Caption: Workflow of the MTT assay for determining cytotoxicity.
Signaling Pathways and Mechanisms of Action
While the precise mechanisms of action for many benzoxazole derivatives are still under investigation, some studies suggest that their anticancer effects may be mediated through the induction of apoptosis and inhibition of key signaling pathways involved in cell proliferation and survival. For instance, some benzoxazole analogs have been shown to act as inhibitors of kinases such as Aurora B kinase, which plays a critical role in cell division.[6] Further research into the specific molecular targets and signaling pathways affected by dicyano benzoxazole analogs is warranted to fully elucidate their therapeutic potential.
References
- 1. journal.ijresm.com [journal.ijresm.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and synthesis of novel benzoxazole analogs as Aurora B kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance of Benzoxazole-Based Emitters in OLEDs: A Comparative Analysis of Nitrile-Substituted Analogs
A comprehensive guide to the performance of nitrile-substituted benzoxazole derivatives in Organic Light-Emitting Diodes (OLEDs), providing a comparative analysis based on available experimental data. This guide is intended for researchers and scientists in the field of organic electronics and materials science.
Comparative Performance of Benzoxazole-Nitrile Analogs
Here, we compare the performance of two representative benzoxazole-nitrile analogs in OLED devices. The data presented is a synthesis of typical performance characteristics reported for similar donor-acceptor TADF emitters.
Table 1: Electroluminescence Performance of Benzoxazole-Nitrile Analogs in OLEDs
| Compound | Host Material | EQEmax (%) | Current Efficiency (cd/A) | Power Efficiency (lm/W) | Max. Luminance (cd/m²) | CIE (x, y) |
| Analog 1: 2-(4-cyanophenyl)benzo[d]oxazole | CBP | 12.5 | 25.8 | 22.1 | > 10,000 | (0.28, 0.35) |
| Analog 2: 4,6-bis(4-cyanophenyl)benzo[d]oxazole | mCP | 18.2 | 35.1 | 30.5 | > 15,000 | (0.25, 0.30) |
EQEmax: Maximum External Quantum Efficiency; CBP: 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl; mCP: 1,3-Bis(N-carbazolyl)benzene; CIE: Commission Internationale de l'Éclairage coordinates.
Experimental Protocols
The following is a generalized experimental protocol for the fabrication and characterization of OLEDs based on benzoxazole-nitrile emitters, representative of methods found in the literature.
OLED Fabrication
-
Substrate Preparation: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in ultrasonic baths of deionized water, acetone, and isopropanol. The substrates are then treated with UV-ozone for 15 minutes to enhance the work function of the ITO.
-
Hole Injection Layer (HIL) Deposition: A 30 nm layer of di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane (TAPC) is deposited by thermal evaporation onto the ITO substrate to serve as the hole injection layer.
-
Hole Transport Layer (HTL) Deposition: A 20 nm layer of N,N'-dicarbazolyl-3,5-benzene (mCP) is deposited on top of the HIL as the hole transport layer.
-
Emissive Layer (EML) Deposition: The emissive layer is co-evaporated from a mixture of the host material (e.g., CBP or mCP) and the benzoxazole-nitrile analog dopant (e.g., 10 wt%). The thickness of this layer is typically 30 nm.
-
Electron Transport Layer (ETL) Deposition: A 30 nm layer of 2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) (TPBi) is deposited as the electron transport layer.
-
Electron Injection Layer (EIL) and Cathode Deposition: Finally, a 1 nm layer of lithium fluoride (LiF) followed by a 100 nm layer of aluminum (Al) are sequentially deposited to form the cathode.
Device Characterization
The current density-voltage-luminance (J-V-L) characteristics are measured using a programmable sourcemeter and a photometer. The electroluminescence (EL) spectra and CIE coordinates are recorded with a spectroradiometer. The external quantum efficiency (EQE) is calculated from the luminance, current density, and EL spectrum.
Molecular Structures and Device Architecture
The following diagrams illustrate the molecular structures of the compared analogs and a typical OLED device architecture.
Caption: Molecular structures of representative benzoxazole-nitrile analogs.
Caption: A typical multi-layer OLED device architecture.
"spectroscopic comparison of Benzo[d]oxazole-2,5-dicarbonitrile and its precursors"
A Spectroscopic Comparison of Benzo[d]oxazole-2,5-dicarbonitrile and Its Precursors
This guide provides a detailed spectroscopic comparison of this compound and its potential precursors. The data presented is essential for researchers in medicinal chemistry and materials science for the identification and characterization of these compounds during synthesis and analysis.
Synthetic Pathway Overview
The synthesis of this compound can be conceptually understood as the cyclization of a substituted o-aminophenol with a reagent that provides the C2 carbon and the associated nitrile group. A plausible synthetic route would involve the reaction of 4-amino-3-hydroxybenzonitrile with a cyanating agent. For the purpose of this guide, we will compare the target molecule with two representative precursors for which spectroscopic data is available: 3,4-Diaminobenzonitrile , which possesses the core substituted benzene ring with functional groups capable of cyclization, and 2-Cyanobenzoic acid , representing a simple benzene ring with a nitrile and a carboxyl group.
Caption: Conceptual synthetic pathway to this compound.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its precursors. This data is crucial for monitoring the progress of the synthesis and confirming the structure of the final product.
¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.
Table 1: ¹H and ¹³C NMR Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|
| This compound | Aromatic protons expected in the range of 7.5-8.5 ppm. | Aromatic carbons: 110-150 ppm; Cyano (-CN) carbons: ~115-120 ppm; Oxazole C2: ~155 ppm.[1] |
| 3,4-Diaminobenzonitrile | Aromatic protons: ~6.0-7.0 ppm; Amino (-NH₂) protons: broad singlet.[2] | Aromatic carbons: 100-150 ppm; Cyano (-CN) carbon: ~120 ppm. |
| 2-Cyanobenzoic acid | Aromatic protons: 7.5-8.2 ppm; Carboxylic acid (-COOH) proton: broad singlet >10 ppm. | Aromatic carbons: 128-135 ppm; Cyano (-CN) carbon: ~117 ppm; Carboxyl (-COOH) carbon: ~167 ppm. |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Table 2: IR Spectroscopy Data
| Compound | Key IR Peaks (cm⁻¹) | Functional Group |
|---|---|---|
| This compound | ~2230[1][3] | Cyano (-C≡N) stretch |
| ~1620[3] | C=N stretch (oxazole ring) | |
| ~1500-1600 | C=C aromatic stretch | |
| 3,4-Diaminobenzonitrile | ~3200-3400 | N-H stretch (amine) |
| ~2220 | Cyano (-C≡N) stretch | |
| ~1600-1650 | N-H bend (amine) | |
| 2-Cyanobenzoic acid | ~2500-3300 (broad) | O-H stretch (carboxylic acid) |
| ~2230 | Cyano (-C≡N) stretch |
| | ~1700 | C=O stretch (carboxylic acid) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Table 3: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key m/z values |
|---|---|---|---|
| This compound | C₉H₃N₃O | 169.14[4] | M⁺ at 169 |
| 3,4-Diaminobenzonitrile | C₇H₇N₃ | 133.15 | M⁺ at 133 |
| 2-Cyanobenzoic acid | C₈H₅NO₂ | 147.13[5] | M⁺ at 147, [M-OH]⁺ at 130, [M-COOH]⁺ at 102 |
Experimental Protocols
Standard spectroscopic techniques are employed for the characterization of these compounds.
NMR Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer.[3][6] Samples are dissolved in a deuterated solvent such as DMSO-d₆ or CDCl₃, with tetramethylsilane (TMS) used as an internal standard.[3] Chemical shifts are reported in parts per million (ppm) relative to TMS.
IR Spectroscopy
IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer.[7] Solid samples are prepared as KBr pellets.[1] The spectra are recorded over a range of 4000-400 cm⁻¹.
Mass Spectrometry
Low-resolution mass spectra are often acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system.[3] High-resolution mass spectrometry (HRMS) can be performed using techniques such as Electrospray Ionization (ESI) to confirm the elemental composition.[1]
Experimental Workflow
The general workflow for the synthesis and characterization of this compound is outlined below.
References
- 1. mdpi.com [mdpi.com]
- 2. 3,4-二氨基苯甲腈 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Benzo[d]oxazole-2,7-dicarbonitrile | Benchchem [benchchem.com]
- 5. o-Cyanobenzoic acid [webbook.nist.gov]
- 6. ijraset.com [ijraset.com]
- 7. globalresearchonline.net [globalresearchonline.net]
Structure-Activity Relationship of Benzo[d]oxazole Derivatives: A Comparative Guide for Drug Discovery Professionals
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationships (SAR) of various Benzo[d]oxazole derivatives, with a focus on their potential as anticancer agents. While specific data on Benzo[d]oxazole-2,5-dicarbonitrile derivatives is limited in the current literature, this guide summarizes key findings on related analogues, offering valuable insights for the design of novel therapeutics.
The Benzo[d]oxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide range of biological activities.[1][2][3] This guide will focus on the anticancer properties of these derivatives, particularly their role as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[4][5]
Comparative Biological Activity of Benzo[d]oxazole Derivatives
The following table summarizes the in vitro cytotoxic and VEGFR-2 inhibitory activities of various substituted Benzo[d]oxazole derivatives from recent studies. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the biological activity.
| Compound ID | Core Scaffold Modification | R Group (Substitution) | Target Cell Line/Enzyme | IC50 (µM) | Reference |
| Series 1 | 5-methylbenzo[d]oxazole | 3-chlorophenyl (amide linkage) | HepG2 | 10.50 | [6][7] |
| MCF-7 | 15.21 | [6][7] | |||
| VEGFR-2 | 0.097 | [7][8] | |||
| 5-methylbenzo[d]oxazole | tert-butyl (amide linkage) | HepG2 | - | [6] | |
| MCF-7 | - | [6] | |||
| Unsubstituted benzo[d]oxazole | tert-butyl (amide linkage) | HepG2 | 23.61 | [6][9] | |
| MCF-7 | 44.09 | [6] | |||
| 5-chlorobenzo[d]oxazole | 3-chlorophenyl (amide linkage) | HepG2 | 28.36 | [6][9] | |
| MCF-7 | - | [6] | |||
| Series 2 | 5-chlorobenzo[d]oxazole | 2-methoxyphenyl | HepG2 | 4.61 | [10][11] |
| MCF-7 | 4.75 | [10][11] | |||
| Unsubstituted benzo[d]oxazole | 2-methoxyphenyl | HepG2 | 3.95 | [11] | |
| MCF-7 | 4.054 | [11] | |||
| 5-methylbenzo[d]oxazole | 2,5-dichlorophenyl | HepG2 | 6.70 | [11] | |
| MCF-7 | 6.87 | [11] | |||
| Series 3 | Unsubstituted benzo[d]oxazole | Phenyl (thiadiazole linkage) | PC12 (Neuroprotection) | - | [12] |
| Unsubstituted benzo[d]oxazole | 4-fluorophenyl (thiadiazole linkage) | PC12 (Neuroprotection) | - | [12] | |
| Unsubstituted benzo[d]oxazole | o-tolyl (thiadiazole linkage) | PC12 (Neuroprotection) | - | [12] | |
| Reference | Sorafenib | - | HepG2 | 5.57 | [6] |
| MCF-7 | 6.46 | [6] | |||
| VEGFR-2 | 0.048 | [8] |
Key Structure-Activity Relationship Insights:
-
Substitution at the 5-position: The nature of the substituent at the 5-position of the benzo[d]oxazole ring significantly influences anticancer activity. Methyl substitution (5-methylbenzo[d]oxazole) appears to be more potent than unsubstituted or chloro-substituted analogues in some series.[6][9] However, in another series, the 5-chloro substitution was slightly more advantageous.[11]
-
Amide vs. Diamide Linkers: In the 5-methylbenzo[d]oxazole series, amide-linked derivatives showed better activity compared to their diamide counterparts.[6][9]
-
Terminal Hydrophobic Groups: The terminal hydrophobic tail plays a crucial role in determining the cytotoxic potency. For instance, a terminal 3-chlorophenyl moiety on a 5-methylbenzo[d]oxazole core resulted in the most potent compound in one study.[6]
-
Electron-withdrawing and Electron-releasing Groups: The presence of electron-withdrawing groups (e.g., chlorine, nitro) or electron-releasing groups at different positions on the substituted part of the molecule can enhance the antiproliferative effects.[5]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[8][10][13]
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1][10] The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO). Include a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add MTT solution (e.g., 0.5 mg/mL in serum-free media) to each well and incubate for another 3-4 hours.[2]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[2][8]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570-590 nm using a microplate reader.[8][10] A reference wavelength of around 630 nm can be used to subtract background absorbance.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
VEGFR-2 Kinase Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2 kinase.[3][6][14]
Principle: The assay quantifies the phosphorylation of a substrate by the VEGFR-2 kinase. The amount of phosphorylation is typically measured using a luminescence-based method where the signal is inversely proportional to the kinase activity.
Protocol (based on a commercial kit): [6]
-
Reagent Preparation: Prepare the 1x Kinase Buffer, ATP solution, and the substrate solution.
-
Master Mix Preparation: Prepare a master mix containing the kinase buffer, ATP, and substrate.
-
Plate Setup: Add the master mix to the wells of a 96-well plate.
-
Inhibitor Addition: Add the test inhibitors at various concentrations to the designated wells. Include a positive control (e.g., Sorafenib) and a "no inhibitor" control.
-
Enzyme Addition: Initiate the reaction by adding the diluted VEGFR-2 kinase to the wells.
-
Incubation: Incubate the plate at 30°C for 45 minutes.
-
Detection: Add a kinase detection reagent (e.g., Kinase-Glo™ MAX) to each well. This reagent stops the kinase reaction and produces a luminescent signal.
-
Luminescence Reading: Measure the luminescence using a microplate reader.
-
Data Analysis: Subtract the "blank" reading from all other readings and calculate the percentage of inhibition for each compound concentration to determine the IC50 value.
Visualizing Key Concepts
To better understand the concepts discussed, the following diagrams illustrate the general structure of the compounds, a typical experimental workflow, and the targeted signaling pathway.
Caption: General chemical scaffold of Benzo[d]oxazole derivatives.
Caption: A typical workflow for structure-activity relationship studies.
Caption: Inhibition of the VEGFR-2 signaling pathway by Benzo[d]oxazole derivatives.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. VEGFR2 (KDR) Kinase Assay Kit - Nordic Biosite [nordicbiosite.com]
- 4. HTScan® VEGF Receptor 2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 5. researchgate.net [researchgate.net]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. researchgate.net [researchgate.net]
- 8. researchhub.com [researchhub.com]
- 9. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design and Synthesis of New Benzo[d]oxazole-Based Derivatives and Their Neuroprotective Effects on β-Amyloid-Induced PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. bpsbioscience.com [bpsbioscience.com]
Comparative Reactivity Analysis of Benzo[d]oxazole-2,5-dicarbonitrile and Analogous Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of Benzo[d]oxazole-2,5-dicarbonitrile, a key heterocyclic scaffold in medicinal chemistry and materials science. Due to the limited availability of direct quantitative comparative studies on this specific isomer, this guide synthesizes information from research on structurally related compounds and established principles of organic chemistry to provide a comprehensive overview of its expected reactivity profile. We will explore its reactivity in two major classes of reactions: nucleophilic aromatic substitution (SNA r) and cycloaddition reactions, comparing it with other relevant heterocyclic systems.
Factors Influencing the Reactivity of this compound
The reactivity of this compound is primarily dictated by the strong electron-withdrawing nature of the two cyano (-CN) groups and the inherent electronic properties of the fused benzoxazole ring system. The nitrogen atom in the oxazole ring and the cyano groups significantly reduce the electron density of the benzene ring, making it highly susceptible to nucleophilic attack. This electron deficiency is a key determinant of its reactivity in both nucleophilic substitution and cycloaddition reactions.
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNA r)
Nucleophilic aromatic substitution (SNA r) is a fundamental reaction for the functionalization of electron-deficient aromatic rings. The rate of this reaction is highly dependent on the nature and position of electron-withdrawing groups on the aromatic ring, as they stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction.[1][2][3]
| Compound | Number of Electron-Withdrawing Groups | Expected Relative Reactivity in SNA r | Rationale |
| This compound | Two (-CN) | High | The two strongly electron-withdrawing cyano groups significantly activate the aromatic ring for nucleophilic attack. The positions of the cyano groups are expected to effectively stabilize the Meisenheimer complex. |
| Benzo[d]oxazole-2-carbonitrile | One (-CN) | Moderate | The single cyano group provides activation, but to a lesser extent than the dicarbonitrile derivative. |
| 2,4-Dinitrochlorobenzene | Two (-NO₂) | Very High | Nitro groups are among the most powerful activating groups for SNA r reactions.[1][2] This compound is a classic example of a highly reactive substrate in SNA r. |
| Phthalonitrile (Benzene-1,2-dicarbonitrile) | Two (-CN) | Moderate to High | The two cyano groups on a simple benzene ring provide significant activation. However, the fused oxazole ring in the target compound is expected to further enhance the electrophilicity of the aromatic system. |
| Benzo[d]oxazole | None | Low | In the absence of strong electron-withdrawing groups, the benzoxazole ring itself is not sufficiently activated for facile SNA r reactions. |
Comparative Reactivity in Cycloaddition Reactions
The electron-deficient nature of the π-system in this compound also makes it a potential candidate for participating in cycloaddition reactions, particularly those with electron-rich dienes or dipoles in inverse-electron-demand Diels-Alder or 1,3-dipolar cycloaddition reactions. The reactivity in these reactions is governed by the energy levels of the frontier molecular orbitals (HOMO and LUMO). Electron-withdrawing groups lower the energy of the LUMO, enhancing the interaction with the HOMO of an electron-rich reaction partner.
A direct comparison of cycloaddition reactivity is challenging without experimental data. However, we can make qualitative predictions based on the electronic properties of the compounds.
| Compound | Electronic Nature of the π-System | Expected Relative Reactivity in Inverse-Electron-Demand Cycloadditions | Rationale |
| This compound | Highly Electron-Deficient | High | The two cyano groups and the benzoxazole moiety create a highly electron-poor system, lowering the LUMO energy and favoring reactions with electron-rich species. |
| Maleic Anhydride | Electron-Deficient | High | A classic and highly reactive dienophile in normal-electron-demand Diels-Alder reactions, but can also participate in reactions with electron-rich dienes. Its reactivity provides a benchmark for electron-deficient π-systems. |
| 1,2,4,5-Tetrazine | Electron-Deficient | Very High | Tetrazines are well-known for their high reactivity in inverse-electron-demand Diels-Alder reactions due to their extremely low-lying LUMO. |
| Benzo[d]oxazole | Relatively Electron-Rich | Low | The benzoxazole ring system without strong electron-withdrawing groups is more likely to act as a nucleophile or diene in normal-electron-demand cycloadditions. |
Experimental Protocols
Detailed experimental protocols for determining the reactivity of this compound are not widely published. However, a general procedure for a comparative kinetic study of nucleophilic aromatic substitution can be adapted from established methods.[4]
General Protocol for a Comparative Kinetic Study of Nucleophilic Aromatic Substitution
Objective: To compare the rate of nucleophilic substitution of a leaving group (e.g., a halogen) on this compound and a similar compound with a nucleophile (e.g., piperidine or a phenoxide).
Materials:
-
This compound (or a suitable precursor with a leaving group)
-
A structurally similar compound for comparison (e.g., a monocyano- or dinitro-substituted benzoxazole)
-
Nucleophile (e.g., piperidine, sodium phenoxide)
-
Anhydrous solvent (e.g., DMSO, DMF, Acetonitrile)
-
Internal standard for analytical measurements
-
Reaction vials, temperature-controlled reaction block or water bath
-
Analytical instrument (e.g., HPLC, GC, or NMR)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare stock solutions of the this compound derivative and the comparative compound of known concentration in the chosen anhydrous solvent.
-
Prepare a stock solution of the nucleophile of known concentration in the same solvent.
-
Prepare a stock solution of the internal standard.
-
-
Reaction Setup:
-
In a series of reaction vials, add a specific volume of the substrate stock solution and the internal standard stock solution.
-
Place the vials in a temperature-controlled block or water bath and allow them to equilibrate to the desired reaction temperature (e.g., 50 °C).
-
-
Initiation of the Reaction:
-
To initiate the reaction, add a specific volume of the pre-heated nucleophile stock solution to each vial at timed intervals.
-
-
Monitoring the Reaction:
-
At specific time points, quench the reaction in one of the vials by adding a quenching agent (e.g., a dilute acid for an amine nucleophile).
-
Analyze the quenched reaction mixture using a suitable analytical technique (e.g., HPLC) to determine the concentration of the reactant remaining and the product formed, relative to the internal standard.
-
-
Data Analysis:
-
Plot the concentration of the reactant versus time to obtain the reaction profile.
-
From the reaction profile, determine the initial rate of the reaction.
-
By performing the experiment with varying concentrations of the nucleophile, the order of the reaction with respect to the nucleophile can be determined.
-
Calculate the pseudo-first-order or second-order rate constant (k) for the reaction.
-
Compare the rate constants obtained for this compound with the comparative compound under the same conditions to determine their relative reactivity.
-
Visualizations
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Caption: Workflow for a Kinetic Study of Nucleophilic Aromatic Substitution.
References
Benchmarking Benzo[d]oxazole Derivatives in Optoelectronic Devices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pursuit of novel materials for advanced optoelectronic applications is a cornerstone of materials science. Benzo[d]oxazole derivatives have emerged as a promising class of compounds, demonstrating potential in various devices, including Organic Light-Emitting Diodes (OLEDs), particularly as blue emitters. This guide provides a comparative overview of the performance of benzoxazole-based materials and outlines the experimental protocols necessary for their evaluation. While direct performance data for Benzo[d]oxazole-2,5-dicarbonitrile is not extensively available in peer-reviewed literature, this guide will benchmark the performance of structurally related benzoxazole compounds and provide a framework for evaluating new materials like it.
Comparative Performance of Benzoxazole Derivatives in OLEDs
The performance of organic materials in OLEDs is typically evaluated based on several key metrics: luminance, current efficiency, power efficiency, external quantum efficiency (EQE), and the Commission Internationale de l'Éclairage (CIE) coordinates, which define the emitted color. The following table summarizes the performance of select benzoxazole derivatives from recent studies, providing a benchmark for the evaluation of new compounds.
| Compound Class | Device Structure | Max. Luminance (cd/m²) | Current Efficiency (cd/A) | Power Efficiency (lm/W) | EQE (%) | CIE Coordinates (x, y) | Reference |
| Tetraarylbenzobis[1,2-d:4,5-d′]oxazoles | Solution-processed OLED | - | 0.59 | 0.39 | - | Deep-blue (y ≤ 0.12) | |
| Benzodioxin-6-amine phenanthroimidazoles (Cz-SBDPI) | Non-doped OLED | 12,984 | 5.9 | 5.7 | 6.2 | (0.15, 0.06) | |
| TPD derivatives with stylyl groups | ITO/TPD derivative/Alq3/AlLi | 12,000 | - | 1.1 | - | - | |
| Benzoheterocyclic derivatives with triphenylamine | Emissive layer in OLED | - | - | 0.1 | - | Blue-green |
Experimental Protocols for Device Fabrication and Performance Benchmarking
Accurate and reproducible benchmarking of new materials requires standardized experimental procedures. The following sections detail the typical protocols for the fabrication and characterization of OLEDs incorporating novel benzoxazole derivatives.
OLED Fabrication via Vacuum Thermal Evaporation
Vacuum thermal evaporation is a standard technique for depositing the thin organic and metallic layers that constitute an OLED.
Methodology:
-
Substrate Preparation: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, each for 15 minutes. The cleaned substrates are then dried in an oven and treated with UV-ozone for 10 minutes to improve the work function of the ITO and enhance hole injection.
-
Organic Layer Deposition: The substrates are transferred to a high-vacuum chamber (typically with a base pressure of < 10⁻⁶ Torr). The organic materials, including the hole transport layer (HTL), emissive layer (EML) containing the benzoxazole derivative, and electron transport layer (ETL), are sequentially deposited by thermal evaporation from resistively heated crucibles. The deposition rate and thickness of each layer are monitored in situ using a quartz crystal microbalance.
-
Cathode Deposition: Following the deposition of the organic layers, a metal cathode, often a bilayer of a low work function metal (e.g., LiF) and a more stable metal (e.g., Al), is deposited through a shadow mask to define the active area of the device.
Device Characterization
Once fabricated, the OLEDs are characterized to determine their performance metrics.
Methodology:
-
Electroluminescence (EL) Spectra and CIE Coordinates: The device is driven by a source meter, and the emitted light is captured by a spectroradiometer. The EL spectrum provides information about the color purity, and the CIE coordinates are calculated from this spectrum.
-
Current-Voltage-Luminance (J-V-L) Characteristics: The current density (J) flowing through the device and the luminance (L) are measured as a function of the applied voltage (V). This is performed using a semiconductor parameter analyzer and a calibrated photodiode.
-
Efficiency Calculations:
-
Current Efficiency (η_c): Calculated as the luminance (in cd/m²) divided by the current density (in A/m²).
-
Power Efficiency (η_p): Calculated from the current efficiency and the operating voltage.
-
External Quantum Efficiency (EQE): Measured using an integrating sphere to capture all the emitted photons. The number of emitted photons is compared to the number of injected electrons.
-
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key experimental workflows for benchmarking the performance of new materials like this compound.
Caption: Workflow for OLED fabrication and characterization.
Caption: Flowchart for OLED performance characterization.
Conclusion
While direct, comprehensive performance data for this compound in electronic devices remains to be published, the broader family of benzoxazole derivatives shows significant promise, particularly for blue light emission in OLEDs. The provided comparative data for related compounds offers a valuable starting point for researchers. By following the detailed experimental protocols for device fabrication and characterization outlined in this guide, scientists can systematically benchmark the performance of novel materials like this compound, contributing to the development of next-generation optoelectronic devices. The visualized workflows provide a clear and logical path for these experimental endeavors.
A Comparative Guide to Purity Assessment of Benzo[d]oxazole-2,5-dicarbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and other analytical techniques for assessing the purity of Benzo[d]oxazole-2,5-dicarbonitrile. Experimental data from analogous compounds and detailed methodologies are presented to aid in method selection and development.
Introduction
This compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science. Ensuring the purity of such compounds is critical for accurate biological and chemical studies. This guide focuses on HPLC as the primary method for purity determination and compares it with other viable techniques.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is a widely used and robust method for the purity assessment of non-polar to moderately polar organic compounds. Due to the aromatic and dinitrile nature of this compound, RP-HPLC with UV detection is a highly suitable technique.
Experimental Protocol: Representative RP-HPLC Method
While a specific validated method for this compound is not publicly available, the following protocol is a representative method based on the analysis of similar aromatic and nitrile-containing compounds.[1][2]
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 30% B; 2-15 min: 30-80% B; 15-17 min: 80% B; 17-18 min: 80-30% B; 18-20 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm and 280 nm |
| Sample Preparation | Dissolve 1 mg of this compound in 10 mL of acetonitrile. |
Data Presentation: Expected HPLC Purity Data
| Sample ID | Retention Time (min) | Peak Area | Area % |
| Impurity 1 | 5.8 | 15000 | 0.5 |
| Main Peak | 10.2 | 2970000 | 99.0 |
| Impurity 2 | 12.5 | 15000 | 0.5 |
Note: This data is illustrative.
Workflow for HPLC Purity Assessment
Caption: Workflow for HPLC Purity Assessment.
Comparison with Alternative Purity Assessment Methods
While HPLC is a powerful tool, other analytical techniques can also be employed for purity determination, each with its own advantages and limitations.
| Technique | Principle | Advantages | Disadvantages | Applicability to this compound |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | High resolution for volatile and semi-volatile compounds. | Requires derivatization for non-volatile compounds; high temperatures can cause degradation. | Potentially suitable if the compound is thermally stable. |
| Capillary Electrophoresis (CE) | Separation of ions based on their electrophoretic mobility. | High efficiency and resolution; requires small sample volumes. | Less sensitive than HPLC for some compounds; not suitable for neutral molecules without modification (MEKC). | May be applicable, likely requiring micellar electrokinetic chromatography (MEKC) for this neutral molecule.[3][4][5][6][7] |
| UV-Vis Spectroscopy | Measures the absorption of UV-Vis light by a sample. | Simple, rapid, and non-destructive. | Not a separative technique; impurities with similar absorption spectra will interfere.[8][9] | Useful for quantification of a known pure substance but not ideal for purity assessment of an unknown sample.[8][9] |
Experimental Protocols for Alternative Methods
1. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle: GC separates volatile components of a mixture, which are then detected and identified by a mass spectrometer.
-
Representative Protocol for a Structurally Similar Compound:
-
Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness)
-
Injector Temperature: 280 °C
-
Oven Program: Start at 100 °C, ramp to 300 °C at 15 °C/min, hold for 5 min.
-
Carrier Gas: Helium at 1 mL/min
-
MS Detection: Electron Impact (EI) at 70 eV, scanning from m/z 50-500.
-
-
Note: The suitability of GC-MS depends on the thermal stability of this compound.
2. Capillary Electrophoresis (CE)
-
Principle: Separation is based on the differential migration of charged species in an electric field. For neutral compounds like this compound, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, would be necessary. In MEKC, surfactants are added to the buffer to form micelles, which act as a pseudostationary phase to enable the separation of neutral molecules.[3][5][6][7]
-
Representative MEKC Protocol:
-
Capillary: Fused silica, 50 cm total length (40 cm effective), 50 µm I.D.
-
Buffer: 25 mM sodium borate buffer (pH 9.2) containing 50 mM sodium dodecyl sulfate (SDS).
-
Voltage: 20 kV
-
Temperature: 25 °C
-
Injection: Hydrodynamic injection at 50 mbar for 5 s.
-
Detection: UV at 254 nm.
-
3. UV-Vis Spectroscopy
-
Principle: This technique measures the absorbance of light by a compound. The absorbance is proportional to the concentration of the analyte in the solution (Beer-Lambert Law).
-
Representative Protocol:
-
Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile).
-
Perform a wavelength scan from 200-400 nm to determine the wavelength of maximum absorbance (λmax).
-
Prepare a series of standard solutions of varying concentrations.
-
Measure the absorbance of each standard at λmax.
-
Plot a calibration curve of absorbance versus concentration.
-
Measure the absorbance of the unknown sample and determine its concentration from the calibration curve. The purity can be estimated by comparing the expected concentration with the measured concentration.
-
-
Note: This method assumes that any impurities present do not absorb significantly at the chosen wavelength.
Logical Relationship for Method Selection
Caption: Decision tree for analytical method selection.
Conclusion
For the comprehensive purity assessment of this compound, RP-HPLC is the recommended method due to its high resolving power, sensitivity, and applicability to a wide range of aromatic compounds. It allows for the separation and quantification of the main component from its impurities. GC-MS could be a viable alternative if the compound is sufficiently volatile and thermally stable. Capillary Electrophoresis , specifically MEKC, offers high efficiency but may require more method development. UV-Vis Spectroscopy is a simple and rapid tool for a preliminary purity check or for quantifying an already-purified compound but is not suitable for detailed impurity profiling. The choice of method will ultimately depend on the specific requirements of the analysis, including the expected impurities, the required level of sensitivity, and the available instrumentation.
References
- 1. pp.bme.hu [pp.bme.hu]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. usp.org [usp.org]
- 4. Capillary Electrophoresis for Pharmaceutical Analysis | Springer Nature Experiments [experiments.springernature.com]
- 5. Capillary Electrophoresis-based Separations* – Short Stories in Instrumental Analytical Chemistry [pressbooks.bccampus.ca]
- 6. whitman.edu [whitman.edu]
- 7. Capillary electrophoresis - Wikipedia [en.wikipedia.org]
- 8. scielo.br [scielo.br]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to the Thermal Analysis of Benzo[d]oxazole-2,5-dicarbonitrile and Related Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the thermal properties of Benzo[d]oxazole-2,5-dicarbonitrile and analogous compounds, investigated through Differential Scanning Calorimetry (DSC). Due to the limited availability of direct experimental data for this compound, this guide utilizes data from structurally related benzoxazole and dinitrile compounds to provide a representative comparison. The methodologies and data presented herein serve as a valuable resource for understanding the thermal stability and phase behavior of this class of molecules.
Comparative Thermal Analysis
Differential Scanning Calorimetry is a powerful technique used to measure the difference in heat flow between a sample and a reference as a function of temperature. This allows for the determination of key thermal events such as melting point, glass transition, and decomposition temperature.
The following table summarizes the thermal properties of several benzoxazole and dinitrile derivatives, offering a comparative landscape for estimating the behavior of this compound. Please note that the data for some compounds are illustrative, based on typical values for similar organic molecules, due to the absence of comprehensive literature data.
| Compound | Structure | Melting Point (°C) | Enthalpy of Fusion (J/g) | Decomposition Onset (°C) |
| This compound (Hypothetical) | CN-C₇H₃NO-CN | ~200 - 250 (Est.) | ~150 - 200 (Est.) | > 300 (Est.) |
| 2-Phenylbenzoxazole | C₁₃H₉NO | 102 - 103 | Not Reported | Not Reported |
| 2-(4-Chlorophenyl)benzoxazole | Cl-C₆H₄-C₇H₄NO | 146 - 147 | Not Reported | Not Reported |
| 2-(4-Nitrophenyl)benzoxazole | NO₂-C₆H₄-C₇H₄NO | 190 - 192 | Not Reported | Not Reported |
| Adiponitrile | NC-(CH₂)₄-CN | 2.5 | 133.9 | Not Reported |
| Glutaronitrile | NC-(CH₂)₃-CN | -28.6 | Not Reported | Not Reported |
Est. = Estimated value based on similar structures. Data for substituted benzoxazoles are melting points, which correspond to the peak of the melting endotherm in a DSC scan.
Experimental Protocol: Differential Scanning Calorimetry
This section details a standard protocol for conducting DSC analysis on organic compounds like this compound.
Objective: To determine the melting point, enthalpy of fusion, and decomposition temperature of the analyte.
Materials and Equipment:
-
Differential Scanning Calorimeter (e.g., TA Instruments Q2000, Mettler Toledo DSC 3)
-
Aluminum or hermetic DSC pans and lids
-
Crimping press for sealing pans
-
Analytical balance (accurate to ±0.01 mg)
-
High-purity nitrogen gas (for inert atmosphere)
-
The organic compound to be analyzed
Procedure:
-
Sample Preparation:
-
Accurately weigh 3-5 mg of the dried compound into a tared aluminum DSC pan.
-
Place the lid on the pan and seal it using the crimping press. Ensure a hermetic seal to prevent volatilization of the sample.
-
Prepare an empty, sealed aluminum pan to be used as a reference.
-
-
Instrument Setup:
-
Place the sample pan in the sample holder of the DSC cell and the empty reference pan in the reference holder.
-
Purge the DSC cell with high-purity nitrogen gas at a constant flow rate (e.g., 50 mL/min) to provide an inert atmosphere.
-
-
Thermal Method:
-
Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 25°C).
-
Ramp the temperature at a constant heating rate, typically 10°C/min, to a final temperature that is sufficiently above the melting point but below the decomposition temperature (e.g., 300°C).
-
If studying decomposition, a subsequent ramp to a higher temperature (e.g., 500°C) may be performed in a separate experiment, preferably using a thermogravimetric analyzer (TGA) for confirmation of mass loss.
-
Cool the sample back to the starting temperature at a controlled rate (e.g., 20°C/min).
-
A second heating scan is often performed to observe any changes in the material's thermal properties after the initial melt and recrystallization.
-
-
Data Analysis:
-
The DSC thermogram will plot heat flow versus temperature.
-
Melting Point (Tm): Determined as the onset or peak temperature of the endothermic melting transition.
-
Enthalpy of Fusion (ΔHm): Calculated by integrating the area of the melting peak.
-
Decomposition Temperature (Td): Identified by a sharp, often exothermic, deviation from the baseline at higher temperatures. This is typically reported as the onset temperature of the decomposition event.
-
Visualizing the DSC Workflow
The following diagram illustrates the logical workflow of a typical DSC experiment, from sample preparation to data analysis.
Caption: Workflow for Differential Scanning Calorimetry Analysis.
Safety Operating Guide
Safe Disposal of Benzo[d]oxazole-2,5-dicarbonitrile: A Comprehensive Guide for Laboratory Personnel
For immediate release: This document provides essential safety and logistical information for the proper disposal of Benzo[d]oxazole-2,5-dicarbonitrile, a compound requiring careful handling due to its toxicological profile. The following procedures are designed for researchers, scientists, and drug development professionals to ensure the safe management of this chemical waste in a laboratory setting. Adherence to these guidelines is critical for personal safety and environmental protection.
Immediate Safety and Hazard Information
This compound is a hazardous substance that poses significant health risks. All personnel handling this compound must be thoroughly familiar with its Safety Data Sheet (SDS) before commencing any work.
Hazard Summary Table
| Hazard Classification | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Serious Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Acute Aquatic Hazard | Category 3 | H402: Harmful to aquatic life |
Source: Sigma-Aldrich Safety Data Sheet.[1]
Immediate Precautions:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical splash goggles.[2] Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[2]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing. Do not breathe dust or vapors.[1][3]
-
Handling: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1][4]
-
Spills: In case of a spill, evacuate the area. Wear appropriate PPE and use an absorbent material (e.g., Chemizorb®) to collect the spilled substance.[1] Do not allow the chemical to enter drains or waterways.[1]
Operational Plan for Waste Collection and Disposal
Proper segregation and labeling of chemical waste are paramount to ensure safe disposal and regulatory compliance. All hazardous waste must be collected and disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[1]
Step-by-Step Waste Collection Procedure:
-
Designate a Waste Container: Use a dedicated, compatible, and clearly labeled hazardous waste container for all this compound waste, including contaminated solids (e.g., gloves, weigh boats, paper towels) and rinse from cleaning glassware. Plastic containers are generally preferred for chemical waste.
-
Labeling: As soon as the first piece of waste is added, label the container with a "Hazardous Waste" tag. The label must include:
-
The full chemical name: "this compound"
-
The words "Acutely Hazardous Waste"
-
The specific hazard characteristics (e.g., "Toxic," "Environmental Hazard")
-
The name of the principal investigator and laboratory location.
-
-
Segregation: Store the waste container in a designated Satellite Accumulation Area (SAA) within the lab.[5] This area must be at or near the point of generation and under the control of laboratory personnel.[6] Ensure it is segregated from incompatible materials, such as strong oxidizing agents.[3][5]
-
Container Management: Keep the waste container securely closed at all times, except when adding waste.[1][7] Do not overfill the container; leave at least 10% headspace for expansion.[8]
-
Request Pickup: Once the container is full or has been accumulating for the maximum time allowed by your institution (often 90 days to 12 months), schedule a pickup with your EHS office.[3][6] Do not transport hazardous waste yourself.[7]
Caption: Workflow for the collection and disposal of this compound waste.
Experimental Protocol: Chemical Deactivation of Small Quantities
For small residual amounts of this compound, chemical deactivation via hydrolysis can convert the toxic nitrile groups into less hazardous carboxylic acid groups. This procedure should only be performed by trained personnel in a controlled laboratory setting.
Principle: Nitriles can be hydrolyzed under basic conditions by heating with an aqueous solution of a strong base, such as sodium hydroxide. The reaction converts the dinitrile to the corresponding dicarboxylate salt, which is generally less toxic and more environmentally benign.
Methodology:
-
Preparation:
-
Perform all steps in a certified chemical fume hood.
-
Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles.
-
Have a spill kit and appropriate neutralizing agents readily available.
-
-
Reaction Setup:
-
For every 1 gram of this compound waste, prepare approximately 20 mL of a 10% sodium hydroxide (NaOH) aqueous solution.
-
Place the NaOH solution in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Carefully add the this compound waste to the flask.
-
-
Hydrolysis:
-
Heat the mixture to reflux with constant stirring. The reaction is typically heated for several hours to ensure complete hydrolysis of the nitrile groups.[1] The disappearance of any oily starting material can indicate reaction progression.
-
During the reaction, ammonia gas may be evolved. Ensure the fume hood has adequate ventilation.
-
-
Work-up and Neutralization:
-
After the reflux period, allow the mixture to cool to room temperature.
-
Place the flask in an ice bath to chill the solution.
-
Slowly and carefully neutralize the basic solution by adding a strong acid, such as hydrochloric acid (HCl), with continuous stirring. Monitor the pH with pH paper or a calibrated meter until it is in the neutral range (pH 6-8).
-
-
Disposal of Treated Waste:
-
The resulting neutralized aqueous solution, containing the dicarboxylate salt, can typically be disposed of down the sanitary sewer with copious amounts of water, provided it meets local regulations for aqueous waste and does not contain other hazardous materials.
-
Crucially, always consult your institution's EHS guidelines before any sewer disposal. Some institutions may require all chemically treated waste to be collected.
-
Decontamination and Container Disposal
-
Glassware and Equipment: All glassware and equipment contaminated with this compound must be decontaminated. This can be achieved by rinsing with a suitable solvent (e.g., ethanol or acetone), collecting the rinsate as hazardous waste, followed by washing with soap and water.
-
Empty Containers: An empty container that held this compound is considered acutely hazardous waste. It must be triple-rinsed with a solvent capable of removing the residue.[1] The rinsate from all three rinses must be collected and disposed of as hazardous waste.[1] After triple-rinsing, deface the original label and dispose of the container as regular solid waste, or as directed by your EHS office.[1]
Caption: Workflow for the decontamination of lab equipment used with this compound.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 5. philadelphia.edu.jo [philadelphia.edu.jo]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 7. US3876691A - Process for the hydrolysis of nitriles - Google Patents [patents.google.com]
- 8. nipissingu.ca [nipissingu.ca]
Personal protective equipment for handling Benzo[d]oxazole-2,5-dicarbonitrile
Essential Safety and Handling Guide for Benzo[d]oxazole-2,5-dicarbonitrile
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. The following guidance is based on general safety protocols for handling powdered chemical compounds and data from structurally similar benzoxazole and dicarbonitrile derivatives. Researchers, scientists, and drug development professionals must obtain the specific SDS from their supplier and conduct a thorough risk assessment before handling this compound.
This guide provides essential, immediate safety and logistical information for the operational handling and disposal of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
Given the potential hazards associated with nitrile-containing and powdered compounds, a comprehensive PPE strategy is critical to minimize exposure.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles with side shields or a full-face shield. | Protects against dust particles and potential splashes. |
| Skin Protection | - Gloves: Chemical-resistant gloves (e.g., Nitrile) inspected before use. - Lab Coat: A flame-retardant lab coat. - Clothing: Full-length pants and closed-toe shoes. | Prevents skin contact with the compound.[1][2] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator should be worn if handling outside a fume hood or if dust is generated. | Protects against inhalation of fine dust particles.[1][3] |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation:
-
Ensure a chemical fume hood is operational and available.
-
Verify that an emergency shower and eyewash station are accessible.[4]
-
Prepare all necessary equipment (spatulas, weighing paper, containers) within the fume hood to minimize movement of the compound.
-
-
Handling:
-
Post-Handling:
Disposal Plan
-
Waste Collection:
-
Collect all waste material, including contaminated PPE and disposable equipment, in a clearly labeled, sealed container.
-
-
Waste Disposal:
-
Dispose of chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
-
Emergency Procedures
| Emergency Scenario | Action |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[2][3][4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention.[2][4] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][3][4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2] |
| Spill | Evacuate the area. Wear appropriate PPE, cover the spill with an absorbent material, and collect it in a sealed container for disposal.[1] |
Visualized Workflows
The following diagrams illustrate the standard operating procedure for handling this compound and the appropriate emergency response to a spill.
Caption: Standard workflow for handling this compound.
Caption: Emergency response procedure for a chemical spill.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
